molecular formula C5H3BrN4 B1380740 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1367824-76-7

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Número de catálogo: B1380740
Número CAS: 1367824-76-7
Peso molecular: 199.01 g/mol
Clave InChI: KCKXFKKYHUURSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXFKKYHUURSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367824-76-7
Record name 8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-triazolo[1,5-a]pyrazine

An In-depth Technical Guide to the Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details a preferred two-step synthetic route commencing from the commercially available 2-chloropyrazine. The synthesis involves the formation of a key hydrazinopyrazine intermediate, followed by a cyclization reaction to construct the fused triazole ring system, and concludes with a regioselective bromination. A plausible alternative pathway is also discussed. This guide is intended to provide researchers and drug development professionals with the necessary scientific foundation and practical insights for the successful synthesis of this important molecule.

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a privileged scaffold in modern drug discovery, frequently appearing in potent and selective antagonists of various biological targets, including adenosine A2A receptors.[4] The introduction of a bromine atom at the 8-position can serve as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide elucidates a logical and experimentally supported pathway for the synthesis of 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine, providing a robust starting point for medicinal chemistry campaigns.

Preferred Synthetic Pathway: A Two-Step Approach

The most scientifically sound and well-documented approach to 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine involves a two-step sequence starting from 2-chloropyrazine. This pathway is advantageous due to the ready availability of the starting material and the well-established transformations involved.

Overall Reaction Scheme:

Overall Synthesis2-Chloropyrazine2-Chloropyrazine2-Hydrazinopyrazine2-Hydrazinopyrazine2-Chloropyrazine->2-HydrazinopyrazineHydrazine Hydrate[1,2,4]Triazolo[1,5-a]pyrazine[1,2,4]Triazolo[1,5-a]pyrazine2-Hydrazinopyrazine->[1,2,4]Triazolo[1,5-a]pyrazineCyanogen Halide (e.g., CNCl)8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine[1,2,4]Triazolo[1,5-a]pyrazine->8-Bromo-[1,2,4]triazolo[1,5-a]pyrazineNBS / Acetonitrile

Figure 1: Proposed two-step synthesis of 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Step 1: Synthesis of 2-Hydrazinopyrazine

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloropyrazine with hydrazine. This reaction is typically carried out using hydrazine hydrate, often in excess, to favor the formation of the desired product and minimize the formation of dimeric byproducts.[5]

Reaction Mechanism:

The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the pyrazine ring. This is followed by the elimination of a chloride ion to yield 2-hydrazinopyrazine.

Experimental Protocol:

  • Reagents and Solvents: 2-chloropyrazine, hydrazine hydrate, polar solvent (e.g., ethanol, N,N-dimethylformamide).[6][7]

  • Procedure:

    • To a solution of 2-chloropyrazine in a suitable polar solvent, add an excess of hydrazine hydrate.

    • The reaction mixture is typically heated under reflux for several hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent.

Data Summary:

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeTypical Yield
2-Chloropyrazine1EthanolReflux4-8 hours95-99%
Hydrazine Hydrate4-6

Table 1: Typical reaction conditions for the synthesis of 2-hydrazinopyrazine.[7]

Step 2: Cyclization to[1][2][3]Triazolo[1,5-a]pyrazine and Subsequent Bromination

The second step involves the construction of the fused triazole ring. This is achieved by reacting 2-hydrazinopyrazine with a suitable one-carbon electrophile that can react with both nitrogen atoms of the hydrazine moiety. Cyanogen halides, such as cyanogen chloride or cyanogen bromide, are effective reagents for this transformation, leading to the formation of an amino-substituted triazole ring.[8]

Reaction Mechanism:

The reaction proceeds through the initial formation of an N-cyano intermediate, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and elimination lead to the aromatic[1][2][3]triazolo[1,5-a]pyrazine ring system.

Experimental Protocol (Cyclization):

  • Reagents and Solvents: 2-hydrazinopyrazine, cyanogen chloride (or cyanogen bromide), aqueous acetate buffer.[8]

  • Procedure:

    • 2-Hydrazinopyrazine is dissolved in an aqueous acetate buffer.

    • A solution of cyanogen chloride in a suitable solvent is added dropwise at a controlled temperature.

    • The reaction is stirred for a specified period, and the product precipitates out of the solution.

    • The solid is collected by filtration, washed, and dried.

Subsequent Bromination:

The final step is the regioselective bromination of the[1][2][3]triazolo[1,5-a]pyrazine core. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent like acetonitrile. The pyrazine ring is more susceptible to electrophilic substitution than the triazole ring, and the bromine is expected to be directed to the 8-position due to the electronic effects of the fused triazole ring.

Experimental Protocol (Bromination):

  • Reagents and Solvents: [1][2][3]Triazolo[1,5-a]pyrazine, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve[1][2][3]triazolo[1,5-a]pyrazine in acetonitrile.

    • Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then quenched with water, and the product is extracted with a suitable organic solvent.

    • The organic layer is dried and concentrated to afford the crude product, which can be purified by column chromatography.

Alternative Synthetic Pathway

An alternative approach to the target molecule involves the bromination of a pyrazine precursor prior to the formation of the triazole ring.

Alternative Pathway Scheme:

Alternative Synthesis2-Aminopyrazine2-Aminopyrazine2-Amino-5-bromopyrazine2-Amino-5-bromopyrazine2-Aminopyrazine->2-Amino-5-bromopyrazineNBS / Acetone8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine2-Amino-5-bromopyrazine->8-Bromo-[1,2,4]triazolo[1,5-a]pyrazineCyclizing Agent

Figure 2: An alternative synthetic route to 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine.

This pathway begins with the regioselective bromination of commercially available 2-aminopyrazine. The use of N-bromosuccinimide (NBS) in a solvent like acetone has been shown to yield 2-amino-5-bromopyrazine.[9] The subsequent cyclization of 2-amino-5-bromopyrazine to form the triazole ring would require a reagent that can react with the amino group and the adjacent ring nitrogen. While plausible, this step is less documented in the literature for this specific substrate compared to the cyclization of a hydrazinopyrazine.

Conclusion

This technical guide has outlined a robust and experimentally supported synthetic pathway for the preparation of 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine. The preferred two-step approach, commencing from 2-chloropyrazine, offers a reliable and scalable route to this valuable heterocyclic building block. The provided experimental protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize this and related compounds for applications in drug discovery and development.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][5]triazines. Molecules. 2021 Jun 10;26(12):3540. [Link]

  • Preparation method of 2-amino-5-bromopyridine.
  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2005 Nov 1;15(21):4809-13. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Research. 2011;35(8):462-463. [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][4][5]triazines. Molecules. 2021 Jun 10;26(12):3540. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. 2018;23(9):2292. [Link]

  • Preparation method of 2-amino-5-bromopyrimidine compound.
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative research. 2017;5(10):1-5. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • s-Triazolopyrazines. Journal of the Chemical Society C: Organic. 1967;2094-2098. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-triazolo[1,5-a]pyrazine

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyrazine Scaffold

The[1]triazolo[1,5-a]pyrazine heterocyclic system is a cornerstone in modern medicinal chemistry. As a bioisosteric analog of purines, this scaffold has been extensively explored for the development of novel therapeutics.[2] The introduction of a bromine atom at the 8-position creates 8-Bromo-[1]triazolo[1,5-a]pyrazine, a versatile intermediate with significant potential in drug discovery. The bromine substituent serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functional groups, thereby facilitating the exploration of the chemical space around this privileged core.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 8-Bromo-[1]triazolo[1,5-a]pyrazine, offering insights for its application in research and development.

Physicochemical Properties: A Comparative Analysis

While experimental data for the parent 8-Bromo-[1]triazolo[1,5-a]pyrazine is limited, we can infer its properties from closely related analogs and computational predictions.

PropertyPredicted/Analog ValueCompoundSource
Molecular Formula C₅H₃BrN₄8-bromo-[1]triazolo[4,3-a]pyrazine (isomer)[3]
Molecular Weight ~198 g/mol 8-bromo-[1]triazolo[4,3-a]pyrazine (isomer)[3]
Melting Point (°C) 152-1578-Bromo-[1]triazolo[1,5-a]pyridine (analog)
logP (Predicted) 1.18-bromo-[1]triazolo[4,3-a]pyrazine (isomer)[3]
pKa (Predicted Range) 2-8triazolo[5,1-c][1]triazines (related class)[4]

Note: The data presented above is for isomeric or analogous compounds and should be used as an estimation for 8-Bromo-[1]triazolo[1,5-a]pyrazine.

Molecular Structure and Weight

The core structure consists of a fused pyrazine and triazole ring system. The molecular formula of the isomeric 8-bromo-[1]triazolo[4,3-a]pyrazine is C₅H₃BrN₄, leading to a molecular weight of approximately 198 g/mol .[3]

Melting Point

The melting point of the analogous compound, 8-Bromo-[1]triazolo[1,5-a]pyridine, is reported to be in the range of 152-157°C. This suggests that 8-Bromo-[1]triazolo[1,5-a]pyrazine is a solid at room temperature.

Lipophilicity (logP)

The predicted XlogP for the isomer 8-bromo-[1]triazolo[4,3-a]pyrazine is 1.1, indicating moderate lipophilicity.[3] This property is crucial in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity/Basicity (pKa)

While no specific pKa value is available for 8-Bromo-[1]triazolo[1,5-a]pyrazine, a study on the related triazolo[5,1-c][1]triazine class of compounds reported pKa values in the range of 2-8.[4] The triazolopyrazine system contains several nitrogen atoms that can be protonated, and the overall pKa will be influenced by the specific electronic environment of the fused ring system.

Synthesis and Reactivity

The synthesis of the[1]triazolo[1,5-a]pyrazine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted aminopyrazine with a suitable reagent to form the triazole ring.

A representative synthetic approach for a substituted analog, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][5][6]triazin-4(3H)-one, is detailed in the literature and can be adapted for the synthesis of the parent compound.[5]

Illustrative Synthetic Workflow

Gcluster_0Synthesis of 8-Bromo-triazolo[1,5-a]pyrazine (Conceptual)AStarting Material:Substituted AminopyrazineCCyclization ReactionA->C1.BReagent for Triazole FormationB->C2.DBrominationC->D3. Introduction of BromineE8-Bromo-triazolo[1,5-a]pyrazineD->E4. Final ProductGcluster_1HRMS WorkflowFSample PreparationGInstrument Setup (TOF/Orbitrap)F->GHData AcquisitionG->HIData Analysis:- Monoisotopic Mass- Isotopic PatternH->IJStructural ConfirmationI->J

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Applications in Drug Discovery

The 8-Bromo-t[1]riazolo[1,5-a]pyrazine scaffold is a valuable building block in the synthesis of biologically active molecules. Its derivatives have shown promise as:

  • Kinase Inhibitors: The triazolopyrazine core can effectively mimic the hinge-binding region of ATP in many kinases, making it a suitable scaffold for the development of inhibitors targeting various kinases implicated in cancer and other diseases. [1][7]* Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold can be tuned to allow for penetration of the blood-brain barrier, making it a candidate for the development of drugs targeting CNS disorders. [1]

Conclusion

8-Bromo-t[1]riazolo[1,5-a]pyrazine is a key heterocyclic intermediate with significant potential in medicinal chemistry. While experimental data on the parent compound is scarce, a comprehensive understanding of its physicochemical properties can be derived from the analysis of its analogs and isomers. Its versatile reactivity, particularly at the bromine-substituted position, allows for the synthesis of diverse libraries of compounds for biological screening. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important scaffold.

References

  • MySkinRecipes. 8-bromo-t[1]riazolo[1,5-a]pyridine. [Link]

  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[5][6]riazines. [Link]

  • PubChemLite. 8-bromo-t[1]riazolo[4,3-a]pyrazine. [Link]

  • SpringerLink. Determination of pKa of Triazolo[5,1-c]t[1]riazines in Non-Aqueous Media by Potentiometric Titration. [Link]

  • PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]

  • Frontiers. Design, Synthesis, and Biological Evaluation oft[1]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

An In-Depth Technical Guide to the NMR Spectral Data of 8-Bromo-triazolo[1,5-a]pyrazine

An In-Depth Technical Guide to the NMR Spectral Data of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1][4] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of a key derivative, 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Given the absence of publicly available experimental spectra for this specific molecule, this whitepaper will provide a detailed, expert-driven prediction of its ¹H and ¹³C NMR spectra. This analysis is grounded in the well-established principles of NMR spectroscopy, including the known spectral data of the parent[1][2][3]triazolo[1,5-a]pyrazine molecule and the predictable electronic effects of halogen substituents. Furthermore, a rigorous, field-proven experimental protocol for the acquisition and analysis of NMR data for this class of compounds is presented, ensuring that researchers can confidently validate these predictions and characterize similar molecules in their own laboratories.

Predicted NMR Spectral Data

The introduction of a bromine atom at the C8 position of the[1][2][3]triazolo[1,5-a]pyrazine core induces significant and predictable changes in the electron distribution of the heterocyclic system. This, in turn, influences the chemical shifts of the remaining protons and carbons. The following predictions are based on the analysis of the parent compound's NMR data and established substituent chemical shift (SCS) effects of bromine.

Molecular Structure and Numbering

To ensure clarity in spectral assignment, the standard IUPAC numbering for the[1][2][3]triazolo[1,5-a]pyrazine ring system is used.

Caption: Molecular structure of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine is expected to show three signals in the aromatic region, corresponding to H2, H5, and H6. The introduction of the electron-withdrawing bromine atom at C8 will primarily influence the chemical shift of the adjacent proton, H6, and to a lesser extent, H5.

Table 1: Predicted ¹H NMR Spectral Data for 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H2~8.5 - 8.7s-Located on the triazole ring, relatively unaffected by substitution on the pyrazine ring.
H5~8.3 - 8.5dJ₅,₆ ≈ 4.5 - 5.0Expected to be downfield due to the electron-deficient nature of the pyrazine ring.
H6~8.0 - 8.2dJ₆,₅ ≈ 4.5 - 5.0Shifted slightly upfield relative to H5, but potentially deshielded compared to the parent compound due to the influence of the adjacent bromine.

Note: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm). Predicted values are estimations and may vary based on experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, with two quaternary carbons (C8 and C8a) and three methine carbons (C2, C5, and C6). The most significant effect of the bromine substituent will be on the directly attached carbon, C8, which is expected to be shifted upfield due to the "heavy atom effect," a phenomenon observed with bromine and iodine substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~150 - 152Carbon in the electron-deficient triazole ring.
C5~140 - 142Pyrazine ring carbon, deshielded by adjacent nitrogen atoms.
C6~128 - 130Methine carbon on the pyrazine ring.
C8~118 - 122Carbon directly attached to bromine; experiences an upfield shift due to the heavy atom effect.
C8a~145 - 147Bridgehead carbon, part of the fused ring system.

Note: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm). These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous NMR data for 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine, a systematic approach involving a series of 1D and 2D NMR experiments is essential. This protocol is designed to be a self-validating system, where data from each experiment corroborates the others.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purify by recrystallization or column chromatography if necessary.

  • Solvent Selection: DMSO-d₆ is a recommended starting solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. For comparison or to resolve overlapping signals, CDCl₃ can also be used. Be aware that solvent effects can cause slight variations in chemical shifts.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration is generally sufficient for ¹H and most ¹³C experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. If not pre-added to the solvent, a small drop can be introduced. Alternatively, the residual solvent peak can be used for referencing.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments for the complete structural elucidation of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.

NMR_Workflowcluster_workflowNMR Characterization WorkflowstartSample Preparationh1_nmr1D ¹H NMRstart->h1_nmrInitial Surveyc13_nmr1D ¹³C NMRh1_nmr->c13_nmrProton Count & Couplingcosy2D COSYc13_nmr->cosyCarbon Counthsqc2D HSQCcosy->hsqc¹H-¹H Connectivityhmbc2D HMBChsqc->hmbc¹H-¹³C Direct CorrelationstructureStructure Elucidationhmbc->structure¹H-¹³C Long-Range Correlation

Caption: A typical workflow for the NMR-based structural elucidation of an organic molecule.

Step-by-Step Experimental Guide:

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns.

    • Parameters: A standard single-pulse experiment is sufficient. Acquire with a spectral width of approximately 12-16 ppm, centered around 6-8 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of unique carbon atoms in the molecule.

    • Parameters: A proton-decoupled experiment (e.g., zgpg30) is standard. Acquire with a spectral width of 200-240 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent protons, such as H5 and H6 in the pyrazine ring.

    • Expectation: A cross-peak between the signals for H5 and H6 should be observed.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom to which it is directly attached.

    • Expectation: Cross-peaks will appear connecting the signals of H2 to C2, H5 to C5, and H6 to C6, confirming their direct bonding.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.

    • Expectation: Correlations should be observed from H5 to C6 and C8a, and from H6 to C5 and C8. H2 should show a correlation to C8a. These correlations are critical for unambiguously assigning the carbon signals and confirming the overall structure.

Conclusion

The structural characterization of novel heterocyclic compounds like 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine is fundamental to advancing drug discovery and materials science. While experimental data for this specific molecule is not yet reported in the literature, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles of substituent effects and data from the parent compound. This guide provides a detailed theoretical framework for the expected NMR data, empowering researchers to identify this compound. Furthermore, the comprehensive experimental protocol outlined herein serves as a validated roadmap for the acquisition of high-quality NMR data, ensuring accurate and reliable structural elucidation for this and related N-heterocyclic systems.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). Molecules. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules. Available at: [Link]

  • PubChem Compound Summary for CID 136241,[1][2][3]Triazolo[1,5-a]pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Abraham, R. J., Gatti, G., & Sancassan, F. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2385-2394. Available at: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-435. Available at: [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 8-Bromo-triazolo[1,5-a]pyrazine

The triazolo[1,5-a]pyrazine scaffold is a significant pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 8-position creates 8-Bromo-triazolo[1,5-a]pyrazine, a molecule with modified electronic properties and potential for further synthetic elaboration, making it a key intermediate in the development of novel therapeutics.[1] Accurate and robust analytical methodologies are therefore paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the cornerstone technique for the structural elucidation and quantification of this important heterocyclic compound.

This guide provides a comprehensive overview of the mass spectrometric analysis of 8-Bromo-triazolo[1,5-a]pyrazine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into high-resolution mass spectrometry for unambiguous formula determination, explore the fragmentation behavior under both electron and electrospray ionization, and provide practical workflows for GC-MS and LC-MS analysis.

Part 1: Unambiguous Molecular Formula and Isotopic Pattern Verification with High-Resolution Mass Spectrometry (HRMS)

Before delving into fragmentation analysis, the foundational step is the unequivocal confirmation of the elemental composition of 8-Bromo-triazolo[1,5-a]pyrazine. High-resolution mass spectrometry (HRMS) is indispensable for this purpose, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

The molecular formula for 8-Bromo-triazolo[1,5-a]pyrazine is C₅H₃BrN₄.[2] A key feature of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (the M and M+2 peaks).

Table 1: Theoretical Exact Mass Calculation for 8-Bromo-triazolo[1,5-a]pyrazine

Isotope CombinationMolecular FormulaMonoisotopic Mass (Da)
Containing ⁷⁹BrC₅H₃⁷⁹BrN₄197.9541
Containing ⁸¹BrC₅H₃⁸¹BrN₄199.9521

Note: Calculations are based on the most abundant isotopes of C, H, and N.

The ability to measure the mass with high accuracy (typically to four or more decimal places) allows for the confident assignment of the molecular formula from a list of possibilities within a given mass window.[3]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A Hard Ionization Approach

For volatile and thermally stable compounds like 8-Bromo-triazolo[1,5-a]pyrazine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful analytical technique. EI is a "hard" ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This fragmentation pattern serves as a chemical fingerprint, aiding in structural elucidation and library matching.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve the 8-Bromo-triazolo[1,5-a]pyrazine standard or sample in a volatile, inert solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

    • Ensure the sample is free of non-volatile residues by filtering if necessary.

  • Instrumentation:

    • A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is suitable.

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A low to mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Predicted Electron Ionization Fragmentation Pathway

The 70 eV electron beam in the EI source will knock an electron from the 8-Bromo-triazolo[1,5-a]pyrazine molecule, forming a radical cation (M⁺•).[3] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The fused ring system provides considerable stability, so the molecular ion should be clearly observable.

The most probable fragmentation pathways are initiated by the cleavage of the weakest bonds and the expulsion of stable neutral molecules. For 8-Bromo-triazolo[1,5-a]pyrazine, key fragmentation events are expected to be the loss of the bromine atom and the cleavage of the triazole and pyrazine rings.

G M C₅H₃BrN₄⁺• m/z 198/200 F1 C₅H₃N₄⁺ m/z 119 M->F1 - Br• F2 C₄H₂N₂⁺• m/z 78 M->F2 - BrCN - N₂ F3 C₃H₂N₃⁺ m/z 80 F1->F3 - HCN F4 C₃HN₂⁺ m/z 65 F3->F4 - N₂

Caption: Predicted EI fragmentation pathway for 8-Bromo-triazolo[1,5-a]pyrazine.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of 8-Bromo-triazolo[1,5-a]pyrazine

m/z (Predicted)Ion FormulaDescription
198/200[C₅H₃BrN₄]⁺•Molecular ion (M⁺•), showing the characteristic 1:1 bromine isotope pattern.
119[C₅H₃N₄]⁺Loss of a bromine radical (Br•) from the molecular ion.
80[C₃H₂N₃]⁺Cleavage of the pyrazine ring with loss of HCN from the m/z 119 fragment.
78[C₄H₂N₂]⁺•Ring cleavage involving the loss of BrCN and N₂ from the molecular ion.
65[C₃HN₂]⁺Loss of N₂ from the m/z 80 fragment.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: A Soft Ionization Approach

For analyses in complex matrices, for less volatile derivatives, or when thermal degradation is a concern, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[6] This makes it ideal for accurate molecular weight determination and as a precursor ion for tandem mass spectrometry (MS/MS) experiments.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • A UHPLC or HPLC system coupled to a single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 100-400.

LC-MS/MS for Enhanced Specificity and Structural Information

For enhanced selectivity and structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule ([M+H]⁺ at m/z 199/201) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

G cluster_0 LC System cluster_1 Mass Spectrometer LC Sample Injection Column C18 Column LC->Column ESI ESI Source ([M+H]⁺ Formation) Column->ESI Q1 Q1: Precursor Ion Selection (m/z 199/201) ESI->Q1 CID q2: Collision-Induced Dissociation (CID) Q1->CID Q3 Q3: Product Ion Scan CID->Q3 Detector Detector Q3->Detector

Caption: A typical LC-MS/MS workflow for the analysis of 8-Bromo-triazolo[1,5-a]pyrazine.

In an MS/MS experiment, the fragmentation of the protonated molecule will likely involve the loss of stable neutral molecules such as HCN and N₂ from the heterocyclic core. The C-Br bond is relatively strong in the protonated species compared to the radical cation in EI, so the loss of HBr might be a more prominent pathway than the loss of a bromine radical.

Part 4: Data Interpretation and Self-Validating Systems

A trustworthy analytical protocol is a self-validating one. For the mass spectrometric analysis of 8-Bromo-triazolo[1,5-a]pyrazine, confidence in the identification is achieved by cross-verifying multiple data points:

  • Retention Time: The chromatographic retention time (in both GC and LC) should be consistent with that of a certified reference standard analyzed under the same conditions.

  • Molecular Ion and Isotope Pattern: The presence of the correct molecular ion (or protonated molecule) with the characteristic M/M+2 isotopic pattern for bromine is a critical confirmation point.

  • High-Resolution Mass: The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass.

  • Fragmentation Pattern: The observed fragmentation pattern in EI-MS or the product ion spectrum in MS/MS should be consistent with the known chemical structure and established fragmentation rules for related compounds. The relative abundances of the fragment ions should also be reproducible.

By ensuring that all these criteria are met, the analyst can have a high degree of confidence in the identification and quantification of 8-Bromo-triazolo[1,5-a]pyrazine.

Conclusion

The mass spectrometric analysis of 8-Bromo-triazolo[1,5-a]pyrazine is a multifaceted task that can be effectively addressed through the judicious application of HRMS, GC-MS, and LC-MS/MS techniques. This guide has provided a framework for these analyses, from the foundational confirmation of the molecular formula to detailed experimental protocols and the principles of data interpretation. By understanding the causality behind experimental choices—such as the selection of an ionization technique based on the analytical question—researchers can develop robust and reliable methods for the characterization of this and other related heterocyclic molecules, thereby accelerating the drug discovery and development process.

References

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. [Link]

  • PubChem. (n.d.). 8-bromo-[6][7]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. [Link]

  • Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • De Paolis, O. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Applied Spectroscopy. (n.d.). Mass Spectrometry. [Link]

Sources

Determining the Crystal Structure of 8-Bromo-triazolo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-a]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, recognized for its role as a bioisosteric substitute for purines. This guide provides a comprehensive, in-depth technical framework for the determination of the crystal structure of a key derivative, 8-Bromo-triazolo[1,5-a]pyrazine. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available. Therefore, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals, outlining the necessary steps from synthesis to final structural elucidation. We will detail field-proven insights into synthetic chemistry, single-crystal growth, X-ray diffraction data collection, and structure refinement, ensuring a self-validating system for achieving high-quality crystallographic data.

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Core

The[1][2]triazolo[1,5-a]pyrazine nucleus is a nitrogen-rich heterocyclic system that has garnered substantial interest from medicinal chemists.[3] Its structural similarity to endogenous purines allows it to act as a bioisostere, making it a privileged scaffold in the design of antagonists for receptors such as the adenosine A2A receptor, which is a target in therapies for Parkinson's disease.[3] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through methods like single-crystal X-ray diffraction (SCXRD), is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

This guide addresses the current gap in crystallographic data for 8-Bromo-triazolo[1,5-a]pyrazine. The presence of a bromine atom at the 8-position offers a valuable handle for further functionalization through cross-coupling reactions, making this a key intermediate in the synthesis of compound libraries. Elucidating its crystal structure would provide invaluable information on its solid-state conformation, intermolecular interactions, and the influence of the bromine substituent on the overall molecular geometry.

Proposed Synthetic Pathway

A crucial first step is the synthesis of high-purity 8-Bromo-triazolo[1,5-a]pyrazine. Based on established methodologies for related triazolo-fused heterocycles, a plausible synthetic route is proposed.[3][4] The synthesis of the core[1][2]triazolo[1,5-a]pyrazine can be achieved through various methods, often involving the cyclization of an appropriate aminopyrazine precursor.

A potential approach involves the reaction of a suitably substituted aminopyrazine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring. For the 8-bromo derivative, a direct bromination of the parent triazolo[1,5-a]pyrazine or the use of a brominated pyrazine precursor could be explored.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product Aminopyrazine 2-Aminopyrazine Derivative Fused_Ring [1,2,4]triazolo[1,5-a]pyrazine Aminopyrazine->Fused_Ring Cyclization Cyclizing_Agent Cyclizing Agent (e.g., with N-N-C unit) Cyclizing_Agent->Fused_Ring Final_Product 8-Bromo-triazolo[1,5-a]pyrazine Fused_Ring->Final_Product Electrophilic Bromination

Caption: Proposed synthetic pathway for 8-Bromo-triazolo[1,5-a]pyrazine.

Single Crystal Growth: The Crystallographer's Bottleneck

The generation of a high-quality single crystal is often the most challenging step in structure determination.[2][5] For a small organic molecule like 8-Bromo-triazolo[1,5-a]pyrazine, several classical and advanced crystallization methods should be screened. The primary requirement is a pure sample, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[6]

Preliminary Solubility Screening

A systematic solubility screening is the foundational step for designing a crystallization strategy. Small amounts of the purified compound should be tested in a range of solvents with varying polarities.

Solvent Class Examples Expected Solubility
Polar Protic Methanol, EthanolModerate to High
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHigh
Non-Polar Hexane, TolueneLow
Halogenated Dichloromethane, ChloroformModerate

Note: N,N-Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) should be used as a last resort, as the high solubility of compounds in these solvents can make crystallization difficult.[6]

Experimental Protocols for Crystallization

Based on the solubility data, several techniques should be employed in parallel to maximize the chances of obtaining suitable crystals.

This is the simplest and most common method for crystallizing organic compounds.[6]

  • Preparation: Prepare a saturated or near-saturated solution of 8-Bromo-triazolo[1,5-a]pyrazine in a suitable solvent (e.g., one with moderate solubility and a moderate boiling point, like ethanol or ethyl acetate).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust and other particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow solvent evaporation.

  • Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

This technique is excellent for small amounts of material and allows for fine control over the rate of crystallization.[7]

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial.

  • Chamber: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent: Add a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent") to the bottom of the larger chamber.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

This method relies on the slow mixing of a solvent and an anti-solvent.[6]

  • Solution: Dissolve the compound in a small amount of a dense solvent.

  • Layering: Carefully layer a less dense, miscible anti-solvent on top of the solution, ensuring minimal mixing at the interface. This is often done in a narrow tube, such as an NMR tube.

  • Diffusion: Over time, the two solvents will diffuse into each other, creating a supersaturated region at the interface where crystals can form.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1 - 0.4 mm in at least two dimensions) is obtained, the next step is to collect diffraction data.[8] SCXRD is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][5]

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Select & Harvest Single Crystal B Mount Crystal on Goniometer Head A->B C Center Crystal in X-ray Beam B->C D Screen for Diffraction Quality C->D E Determine Unit Cell & Space Group D->E F Collect Full Diffraction Dataset E->F G Data Integration & Scaling F->G H Solve Phase Problem (e.g., Direct Methods) G->H I Build Initial Molecular Model H->I J Refine Structure I->J K Validate & Deposit Final Structure J->K

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 8-Bromo-triazolo[1,5-a]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-triazolo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the triazolopyrazine scaffold, it serves as a crucial building block in the synthesis of novel therapeutic agents.[1] The physicochemical properties of this compound, particularly its solubility in organic solvents, are fundamental to its handling, purification, reaction kinetics, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 8-Bromo-triazolo[1,5-a]pyrazine. We will delve into the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and discuss the interpretation of the resulting data.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] To anticipate the solubility of 8-Bromo-triazolo[1,5-a]pyrazine, we must first analyze its molecular structure.

Molecular Structure and Physicochemical Properties:

  • Structure: 8-Bromo-triazolo[1,5-a]pyrazine consists of a fused triazole and pyrazine ring system, with a bromine atom substitution.

  • Polarity: The presence of multiple nitrogen atoms in the heterocyclic rings introduces polarity through dipole moments. The lone pairs on these nitrogen atoms can also act as hydrogen bond acceptors.

  • Hydrogen Bonding: The triazolo[1,5-a]pyrazine core itself does not have hydrogen bond donors, but as mentioned, the nitrogen atoms are potential acceptors.

  • Molecular Weight: The molecular weight of the parent[3][4]triazolo[1,5-a]pyrazine is approximately 120.11 g/mol .[5] The addition of a bromine atom significantly increases this.

  • Crystal Lattice Energy: As a planar, heteroaromatic system, 8-Bromo-triazolo[1,5-a]pyrazine is likely a crystalline solid at room temperature.[6] The energy required to break its crystal lattice will be a significant factor in its solubility.

Based on these features, we can predict that 8-Bromo-triazolo[1,5-a]pyrazine will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and, to some extent, polar protic solvents. The general principle is that a good solvent must be able to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.[2]

Experimental Design for Solubility Profiling

A systematic approach to determining the solubility profile involves screening a range of organic solvents with varying polarities and hydrogen bonding capabilities.

Selection of Organic Solvents:

A diverse set of solvents should be chosen to cover a wide spectrum of properties. The following table provides a suggested list, categorized by their polarity.

Solvent Category Examples Rationale for Inclusion
Non-Polar Hexane, TolueneTo establish a baseline for solubility in hydrocarbon-like environments.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents offer a range of polarities and can engage in dipole-dipole interactions. DMF and DMSO are powerful, highly polar solvents capable of dissolving a wide range of organic compounds.[2]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitrogen atoms of the triazolopyrazine ring.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Step-by-Step Methodology:

  • Preparation of Vials: Add an excess amount of 8-Bromo-triazolo[1,5-a]pyrazine to a series of labeled glass vials. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to accelerate this process.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess 8-Bromo-triazolo[1,5-a]pyrazine to vials prep2 Add known volume of organic solvent prep1->prep2 Step 1-2 equil1 Seal vials and agitate at constant temperature prep2->equil1 equil2 Allow solid to settle (or centrifuge) equil1->equil2 Step 3-4 analysis1 Filter and collect supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 Step 5-6 analysis3 Quantify by HPLC or LC-MS analysis2->analysis3 Step 7 result1 Calculate solubility (mg/mL) analysis3->result1

Sources

An In-depth Technical Guide to the Stability of 8-Bromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, triazolo[1,5-a]pyrazine, is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of diseases.[1][2] The introduction of a bromine atom at the 8-position creates 8-Bromo-triazolo[1,5-a]pyrazine, a key intermediate amenable to further functionalization through cross-coupling reactions, thus opening avenues for the exploration of novel chemical space in drug discovery. However, the successful development of any new chemical entity hinges on a thorough understanding of its stability profile. This guide provides a comprehensive framework for assessing the stability of 8-Bromo-triazolo[1,5-a]pyrazine under various stress conditions, a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

The Triazolo[1,5-a]pyrazine Core: A Foundation for Drug Discovery

The triazolo[1,5-a]pyrazine ring system is an isostere of purine, a fundamental building block of life. This mimicry allows molecules based on this scaffold to interact with biological targets that recognize purines, leading to a wide array of pharmacological activities.[2] Derivatives of this and related scaffolds, such as triazolo[1,5-a]pyrimidines, have been investigated as potential anticancer agents, anticonvulsants, and anti-inflammatory drugs.[3][4][5] The inherent chemical properties of this nitrogen-rich heterocycle contribute to its ability to form key interactions with protein targets. Understanding the stability of substituted analogs like 8-Bromo-triazolo[1,5-a]pyrazine is paramount, as degradation can lead to loss of efficacy, altered toxicity profiles, and challenges in formulation and storage.

Strategic Approach to Stability Assessment: Forced Degradation Studies

To proactively identify potential liabilities, a systematic approach using forced degradation (stress testing) is indispensable.[6][7][8] These studies involve subjecting the compound to conditions more severe than those it would encounter during manufacturing, storage, and administration. The goal is not to completely degrade the molecule, but to induce degradation to a limited extent (typically 5-20%) to identify likely degradation products and pathways.[9] This information is crucial for the development of stability-indicating analytical methods, which can accurately quantify the parent compound in the presence of its degradants.[10]

The International Council for Harmonisation (ICH) provides a framework for forced degradation studies, which typically include exposure to acid, base, oxidation, heat, and light.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 8-Bromo-triazolo[1,5-a]pyrazine.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare stock solution of 8-Bromo-triazolo[1,5-a]pyrazine in a suitable solvent (e.g., ACN/H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT to 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT to 60°C) prep->base Expose to stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to stress therm Thermal Stress (Solid & Solution, e.g., 60-80°C) prep->therm Expose to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to stress analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24, 48 h) using a stability-indicating HPLC-UV/MS method acid->analysis Collect samples base->analysis Collect samples oxid->analysis Collect samples therm->analysis Collect samples photo->analysis Collect samples pathways Identify Degradation Pathways analysis->pathways Evaluate data products Characterize Degradation Products (LC-MS/MS, NMR) analysis->products Evaluate data method_dev Develop & Validate Stability-Indicating Method analysis->method_dev Evaluate data

Caption: A generalized workflow for conducting forced degradation studies.

Anticipated Stability Profile and Degradation Pathways

While specific experimental data for 8-Bromo-triazolo[1,5-a]pyrazine is not publicly available, we can hypothesize its stability based on the known chemistry of related heterocyclic systems.

pH-Dependent Stability

Acidic Conditions: The triazolo[1,5-a]pyrazine core contains several nitrogen atoms that can be protonated. While the fused ring system is generally electron-deficient and relatively stable to acid hydrolysis, extreme pH and elevated temperatures could lead to ring opening. The bromine substituent is expected to be stable under these conditions.

Alkaline Conditions: The pyrazine ring, in particular, may be susceptible to nucleophilic attack under basic conditions, potentially leading to hydroxylation or ring cleavage. The C-Br bond at the 8-position could also be a site for nucleophilic substitution, although this would likely require harsh conditions.

Oxidative Stability

The electron-rich nature of the fused heterocyclic system suggests a potential susceptibility to oxidation. The nitrogen atoms could be oxidized to N-oxides. The reaction conditions, particularly the choice of oxidizing agent, will significantly influence the outcome.[8]

Thermal Stability

In the solid state, 8-Bromo-triazolo[1,5-a]pyrazine is likely to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition could occur. In solution, the stability will also depend on the solvent used.

Photostability

Aromatic systems can be susceptible to photodegradation. The presence of the bromine atom could potentially influence the photolytic stability. It is crucial to evaluate the photostability according to ICH Q1B guidelines, which specify exposure to a combination of visible and UV light.[6][11]

Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the parent compound's concentration over time.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for stability studies.

Protocol for Method Development:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% formic acid or phosphoric acid in water to control pH and improve peak shape.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all components, including the parent compound and any potential degradants.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and determine the optimal wavelength for detection of the parent compound and its impurities.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of the parent peak from all degradation product peaks.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to confirm that all degradant peaks are well-resolved from the parent peak.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound under each stress condition to ensure that no co-eluting impurities are present.

Characterization of Degradation Products

Once significant degradation is observed, identifying the structure of the degradation products is essential.

Workflow for Degradant Identification:

Degradant_ID_Workflow start Degradation sample from forced degradation study lcms LC-MS/MS Analysis start->lcms hrms High-Resolution Mass Spectrometry (HRMS) for accurate mass and elemental composition lcms->hrms fragmentation Analyze MS/MS fragmentation patterns lcms->fragmentation isolation Isolate degradant (if necessary) using preparative HPLC lcms->isolation structure Propose Degradant Structure hrms->structure fragmentation->structure nmr NMR Spectroscopy (1H, 13C, etc.) for definitive structure elucidation isolation->nmr nmr->structure

Caption: A workflow for the identification and characterization of degradation products.

Data Interpretation and Reporting

The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results for 8-Bromo-triazolo[1,5-a]pyrazine (Hypothetical Data)

Stress ConditionReagent/ConditionTime (h)% Assay of Parent% DegradationNo. of DegradantsRemarks
Acid Hydrolysis0.1 M HCl, 60°C2495.24.81Minor degradation observed.
Base Hydrolysis0.1 M NaOH, RT888.511.52Significant degradation.
Oxidation3% H₂O₂, RT485.114.93Susceptible to oxidation.
Thermal (Solid)80°C4898.91.10Stable in solid form.
Thermal (Solution)60°C in ACN/H₂O4894.55.51Moderate degradation in solution.
PhotolyticICH Q1B-92.37.72Photolabile.

Conclusion and Recommendations

A thorough investigation of the stability of 8-Bromo-triazolo[1,5-a]pyrazine is a non-negotiable prerequisite for its advancement in the drug discovery and development pipeline. The forced degradation studies outlined in this guide provide a robust framework for identifying potential liabilities and developing a validated, stability-indicating analytical method. The insights gained from these studies will inform critical decisions regarding formulation development, packaging, storage conditions, and shelf-life determination.[12][13] By proactively addressing stability concerns, researchers can de-risk their development programs and accelerate the journey of promising molecules like 8-Bromo-triazolo[1,5-a]pyrazine from the bench to the bedside.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). MDPI.
  • Discovery of[3][4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2020). European Journal of Medicinal Chemistry. Retrieved from

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
  • Discovery of[3][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry. Retrieved from

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. (n.d.). NIH. Retrieved from

  • Forced degradation studies. (2016). MedCrave online.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Stability Study Protocol. (n.d.).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
  • 8-bromo-[3][4]triazolo[4,3-a]pyrazine. (n.d.). PubChem. Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Stability Study Protocols and Reports. (n.d.). Neopharm Labs.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). ResearchGate.
  • 8-bromo-3-methyl-[3][4]triazolo[4,3-a]pyrazine. (n.d.). PubChem. Retrieved from

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH.
  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. (n.d.). PubChem.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. (n.d.). MDPI. Retrieved from

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate.
  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][4]triazines. (n.d.). PMC - NIH. Retrieved from

  • 6,8-Dibromo[3][4]triazolo[1,5-a]pyrazine. (n.d.). PubChem. Retrieved from

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Drug Stability Testing 101: How to Ensure Your Pharmaceutical Testing Can Handle the Heat. (2021). YouTube.
  • 8-Bromo-3-methyl-[3][4]triazolo[4,3-a]pyrazine 250mg. (n.d.). Dana Bioscience. Retrieved from

  • 8-bromo-[3][4]triazolo[1,5-a]pyridin-2-amine. (n.d.). PubChem. Retrieved from

  • 6-Bromo-8-chloro-[3][4]triazolo[1,5-a]pyrazine. (n.d.). Sigma-Aldrich. Retrieved from

  • Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. (n.d.). PubMed. Retrieved from

Sources

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 8-Bromo-triazolo[4,3-a]pyrazine

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 8-Bromo-[1][2][3]triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The triazolo[4,3-a]pyrazine core, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities. This guide provides a comprehensive technical overview of a key derivative, 8-bromo-[1][2]triazolo[4,3-a]pyrazine, focusing on its commercial availability, quality assessment, and pivotal role in contemporary drug discovery programs. Through an analysis of its chemical properties and strategic applications, this document serves as a vital resource for researchers aiming to leverage this potent building block in their synthetic endeavors.

The Strategic Importance of the Triazolo[4,3-a]pyrazine Scaffold

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocycle that has emerged as a cornerstone in the design of bioactive molecules. Its structural rigidity and capacity for diverse substitutions make it an ideal framework for targeting a range of biological entities. Notably, derivatives of this scaffold have shown significant promise as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The strategic placement of a bromine atom at the 8-position, yielding 8-bromo-[1][2]triazolo[4,3-a]pyrazine, provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

Derivatives of the triazolo[4,3-a]pyrazine core are being actively investigated for their potential as inhibitors of crucial cellular signaling pathways. For instance, they have been explored as dual c-Met/VEGFR-2 inhibitors, targets of significant interest in oncology.[3] Furthermore, this scaffold is a key component in the development of treatments for type 2 diabetes, highlighting its broad therapeutic potential. The bromo-derivative, in particular, serves as a critical starting material for the synthesis of more complex molecules through various cross-coupling reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Commercial Availability and Supplier Evaluation

The accessibility of high-quality starting materials is a critical first step in any research and development program. 8-Bromo-[1][2]triazolo[4,3-a]pyrazine, identified by the CAS number 1341878-31-6 , is available from several commercial suppliers. When selecting a vendor, it is imperative to consider not only the cost but also the purity, consistency, and the availability of comprehensive analytical data.

Table 1: Prominent Commercial Suppliers of 8-Bromo-[1][2]triazolo[4,3-a]pyrazine

SupplierProduct NumberReported PurityAvailability
Sigma-AldrichENAH03BC17CE>95%In Stock
EnamineENAH03BC17CE>95%In Stock
BLD PharmBD119459>97%In Stock
MolPortMolPort-002-045-317>95%In Stock

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

A rigorous supplier qualification process is essential to ensure the reliability of your research outcomes. The following workflow outlines a systematic approach to vetting potential suppliers.

SupplierQualificationStartIdentify Potential SuppliersRequestInfoRequest Certificate of Analysis (CoA) & Safety Data Sheet (SDS)Start->RequestInfoEvaluateDataEvaluate Purity, Impurity Profile, and Characterization DataRequestInfo->EvaluateDataSampleTestingOrder and Test Sample from Shortlisted SuppliersEvaluateData->SampleTestingCompareResultsCompare In-House Analytical Results with Supplier CoASampleTesting->CompareResultsSelectSupplierSelect Primary and Secondary SuppliersEstablishAgreementEstablish Quality AgreementSelectSupplier->EstablishAgreementEndApproved SupplierEstablishAgreement->End

Caption: Workflow for the qualification of commercial chemical suppliers.

Quality Control and Characterization

Upon receipt of 8-bromo-[1][2]triazolo[4,3-a]pyrazine, it is crucial to perform in-house quality control to verify its identity and purity. A typical analytical workflow should include the following techniques:

Table 2: Analytical Techniques for Quality Control

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks corresponding to the aromatic protons of the triazolopyrazine core. Integration should be consistent with the proposed structure.
LC-MS Purity determination and mass confirmationA major peak corresponding to the molecular weight of the compound (C₅H₃BrN₄, MW: 198.01 g/mol ).
HPLC Quantitative purity analysisA single major peak indicating high purity (typically >95%).

The following diagram illustrates a standard workflow for the quality control of incoming chemical reagents.

QC_WorkflowStartReceive Chemical ShipmentDocumentationReviewReview Supplier CoA and SDSStart->DocumentationReviewVisualInspectionVisual Inspection for Physical Appearance and Packaging IntegrityDocumentationReview->VisualInspectionSamplingRepresentative SamplingVisualInspection->SamplingAnalyticalTestingPerform Analytical Testing (NMR, LC-MS, HPLC)Sampling->AnalyticalTestingDataAnalysisAnalyze Data and Compare with SpecificationsAnalyticalTesting->DataAnalysisDecisionAccept or Reject BatchDataAnalysis->DecisionReleaseRelease for Use in SynthesisDecision->ReleaseMeets SpecsQuarantineQuarantine and Contact SupplierDecision->QuarantineFails Specs

Caption: A typical workflow for the quality control of incoming chemical reagents.

Synthetic Applications and Experimental Considerations

The bromine atom at the 8-position of the triazolo[4,3-a]pyrazine core is a versatile functional group that can be readily transformed into a variety of other functionalities through transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for biological screening.

General Protocol for Suzuki Cross-Coupling

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of 8-bromo-[1][2]triazolo[4,3-a]pyrazine with a boronic acid derivative.

Materials:

  • 8-bromo-[1][2]triazolo[4,3-a]pyrazine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 8-bromo-[1][2]triazolo[4,3-a]pyrazine, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The versatility of the 8-bromo-[1][2]triazolo[4,3-a]pyrazine scaffold has been demonstrated in the synthesis of novel antimalarial compounds.[4] In these studies, the bromine atom serves as a key handle for the introduction of various amine functionalities, allowing for the exploration of structure-activity relationships and the identification of potent drug candidates.

Safety and Handling

8-Bromo-[1][2]triazolo[4,3-a]pyrazine is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Bromo-[1][2]triazolo[4,3-a]pyrazine is a valuable and commercially accessible building block for the synthesis of novel compounds with significant therapeutic potential. Its versatile chemistry and the established importance of the triazolo[4,3-a]pyrazine scaffold in medicinal chemistry make it a highly attractive starting material for drug discovery programs. By implementing rigorous supplier qualification and in-house quality control, researchers can ensure the integrity of their synthetic endeavors and accelerate the development of the next generation of targeted therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 8-Bromo-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery and materials science.[1][4] Its unique electronic properties and structural features have led to its incorporation into a wide array of biologically active molecules, including antimicrobial and anticancer agents, as well as enzyme inhibitors.[4][5] The functionalization of this core structure is paramount for modulating its physicochemical and pharmacological properties. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[6] This guide provides a comprehensive, in-depth protocol for the Suzuki coupling of 8-bromo-triazolo[1,5-a]pyrazine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this catalytic cycle is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (8-bromo-triazolo[1,5-a]pyrazine) to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate. The electron-deficient nature of the triazolo[1,5-a]pyrazine ring can facilitate this step.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Base R-B(OH)2 pd_coupled Ar-Pd(II)L2-R transmetalation->pd_coupled boronate R-B(OR)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for the Suzuki Coupling of 8-Bromo-triazolo[1,5-a]pyrazine

This protocol is designed as a starting point and may require optimization depending on the specific boronic acid used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
8-Bromo-triazolo[1,5-a]pyrazine≥95%Commercially availableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially availablePurity is critical; consider recrystallization if necessary.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeCommercially available[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially availableFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableDegas thoroughly before use.
WaterDeionizedLaboratory supplyDegas thoroughly before use.
Argon or NitrogenHigh purityLaboratory supplyFor maintaining an inert atmosphere.
Reaction Vial10 mLLaboratory supplyFlame-dried before use.
Magnetic Stir Bar-Laboratory supply-
Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: 8-Bromo-triazolo[1,5-a]pyrazine (1.0 eq) Arylboronic Acid (1.2 eq) Na2CO3 (2.0 eq) catalyst Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) under Argon flow reagents->catalyst vial_prep Flame-dry reaction vial and add stir bar vial_prep->reagents inert Evacuate and backfill with Argon (3x) inert->catalyst solvent Add degassed Dioxane/Water (4:1) via syringe catalyst->solvent heating Heat to 90-100 °C with vigorous stirring solvent->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Cool to RT Quench with water monitoring->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na2SO4) Filter and concentrate extract->dry purify Purify by column chromatography (e.g., Hexane/Ethyl Acetate) dry->purify

Caption: Experimental workflow for the Suzuki coupling of 8-bromo-triazolo[1,5-a]pyrazine.

Step-by-Step Guide:

  • Reaction Setup:

    • To a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add 8-bromo-triazolo[1,5-a]pyrazine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and finely powdered anhydrous sodium carbonate (2.0 equivalents).

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive flow of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equivalents). The use of bulky, electron-rich phosphine ligands is often beneficial for the coupling of electron-deficient heteroaryl halides.[2][8]

    • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the 8-bromo-triazolo[1,5-a]pyrazine) via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water (approximately 10 times the reaction volume).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 8-aryl-triazolo[1,5-a]pyrazine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Check the purity of the boronic acid; consider using a boronate ester.- Screen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DME/water, toluene/water).
Protodeboronation of Boronic Acid - Presence of water and strong base- Elevated temperature- Use a milder base such as potassium fluoride (KF).- Consider running the reaction under anhydrous conditions using a base like potassium phosphate (K₃PO₄).- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere and that all reagents and solvents are properly degassed.
Formation of Palladium Black - Catalyst decomposition- Use a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, in combination with a suitable palladium precursor.[2]
Difficult Purification - Co-elution of product and byproducts- Consider converting the product to a salt to facilitate purification by crystallization.[9]- Employ alternative chromatography techniques such as reversed-phase HPLC.

Conclusion

The Suzuki-Miyaura coupling of 8-bromo-triazolo[1,5-a]pyrazine offers a powerful and versatile method for the synthesis of a diverse range of functionalized derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access novel compounds with potential applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a wide variety of coupling partners.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][5]triazines. Molecules. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Kharkiv University Bulletin. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link] 21.[1][2][3]Triazolo[1,5-a]pyrazine. PubChem. [Link]

  • Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. ResearchGate. [Link]

  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters. [Link]

  • Method for purifying pyrazoles.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity. Chemistry of Heterocyclic Compounds. [Link]

  • Convenient methods for the synthesis and characterisation of various Triazines. International Journal of Current Research and Review. [Link]

Sources

Application Notes & Protocols: Leveraging 8-Bromo-triazolo[1,5-a]pyrazine for the Synthesis of Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The[3]triazolo[1,5-a]pyrazine scaffold has emerged as a "privileged" heterocyclic core in this endeavor.[4] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to act as an effective "hinge-binder" within the kinase ATP-binding pocket.[3][5][6] This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic use of 8-Bromo-triazolo[1,5-a]pyrazine as a versatile starting material for the construction of diverse and potent kinase inhibitor libraries. We will detail robust synthetic protocols for diversification, rationale for methodological choices, and strategies for subsequent biological evaluation.

The Strategic Advantage of the 8-Bromo-triazolo[1,5-a]pyrazine Scaffold

The utility of the triazolo[1,5-a]pyrazine core lies in its ability to mimic the purine ring system of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site—a conserved backbone segment that connects the N- and C-lobes of the enzyme.[7] This interaction serves as an anchor for the inhibitor. However, achieving high potency and, critically, selectivity, requires the strategic placement of substituents that can exploit adjacent, less-conserved regions of the active site.

This is where 8-Bromo-triazolo[1,5-a]pyrazine becomes an invaluable tool. The bromine atom at the C8 position serves as a versatile synthetic handle, perfectly positioned for derivatization via modern cross-coupling methodologies. Substituents introduced at this position can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, allowing for the systematic exploration of Structure-Activity Relationships (SAR) to optimize potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Binding hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent Solvent Front scaffold Triazolo[1,5-a]pyrazine Core scaffold->hinge H-Bonds r_group R-Group (from C8) r_group->pocket van der Waals Interactions

Figure 1. Conceptual binding mode of a C8-substituted triazolopyrazine inhibitor.

Core Synthetic Strategy: A Divergent Approach to Library Synthesis

The core strategy involves a divergent synthesis pathway. Starting from the common intermediate, 8-Bromo-triazolo[1,5-a]pyrazine, two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura reaction and the Buchwald-Hartwig amination—are employed to introduce a wide array of chemical functionalities. This approach is highly amenable to parallel synthesis formats, enabling the rapid generation of a large library of distinct analogues.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 8-Bromo-triazolo[1,5-a]pyrazine suzuki_reagents Aryl/Heteroaryl Boronic Acids (R-B(OH)2) start->suzuki_reagents Pd Catalyst, Base buchwald_reagents Primary/Secondary Amines (R-NHR') start->buchwald_reagents Pd Catalyst, Ligand, Base suzuki_product C8-Aryl/Heteroaryl Analogues suzuki_reagents->suzuki_product library Diverse Kinase Inhibitor Library suzuki_product->library buchwald_product C8-Amino Analogues buchwald_reagents->buchwald_product buchwald_product->library

Figure 2. Divergent workflow for kinase inhibitor library synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific substrates. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. Its key advantages include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[8][9] For an electron-deficient heterocycle like triazolopyrazine, this reaction is generally efficient.[10]

Materials:

  • 8-Bromo-triazolo[1,5-a]pyrazine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more active pre-catalyst like XPhos Pd G2 (0.02 eq).

  • Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq) or Potassium Carbonate (K₂CO₃).

  • Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture.

Step-by-Step Procedure:

  • To a microwave vial or reaction tube, add 8-Bromo-triazolo[1,5-a]pyrazine, the selected boronic acid, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the degassed solvent(s) followed by the aqueous base solution via syringe.

  • Heat the reaction mixture with stirring. Typical conditions are 80-120 °C for 2-16 hours. Reaction progress can be monitored by LC-MS. For microwave-assisted synthesis, 100-150 °C for 15-60 minutes is a good starting point.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate or Dichloromethane and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C8-aryl substituted triazolopyrazine.

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[11][12] It offers a broad substrate scope, allowing the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and even ammonia surrogates.[13] The choice of phosphine ligand is critical and often needs to be matched to the coupling partners. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are generally effective for challenging couplings.[14]

Materials:

  • 8-Bromo-triazolo[1,5-a]pyrazine (1.0 eq)

  • Amine (primary or secondary) (1.2 - 2.0 eq)

  • Palladium Pre-catalyst: (e.g., RuPhos Pd G3) (0.02 eq)

  • Ligand: (e.g., RuPhos) (0.04 eq) (Note: Not needed if using a pre-catalyst like G3 which contains the ligand).

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.5 eq). NaOtBu is a strong base; K₃PO₄ is milder.

  • Anhydrous Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst (or Pd source and ligand) and the base.

  • Seal the vessel and purge thoroughly with an inert gas.

  • Add the anhydrous solvent.

  • Add the 8-Bromo-triazolo[1,5-a]pyrazine and the amine coupling partner. If the amine is a solid, it can be added in step 1.

  • Heat the reaction mixture with vigorous stirring. Typical conditions range from 80-110 °C for 4-24 hours. Monitor by LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the C8-amino substituted triazolopyrazine.

Biological Evaluation: From Primary Screening to Selectivity Profiling

Once a library of compounds has been synthesized and purified, the next crucial step is to assess their biological activity. A tiered screening approach is most efficient.

G A Synthesized Library (>100 Compounds) B Primary Screen: Biochemical Assay (Single Target Kinase, Single High Dose) A->B C Identify Primary Hits (e.g., >50% Inhibition) B->C Data Analysis D Secondary Screen: IC50 Determination (Dose-Response Curve on Target Kinase) C->D E Selectivity Profiling: Screen Potent Hits Against a Panel of Off-Target Kinases D->E Prioritize Potent Compounds F Cell-Based Assays: Confirm Target Engagement and Assess Anti-proliferative Effects E->F Identify Selective Compounds G Lead Candidates for Further Optimization F->G

Figure 3. A typical kinase inhibitor screening cascade.

Protocol 4.1: Primary Biochemical Assay (Example: ADP-Glo™ Kinase Assay)

Rationale: The primary screen aims to quickly identify active compounds from the library. A high-throughput biochemical assay is ideal. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. Less light (lower ADP) indicates greater inhibition of the kinase.[15]

Procedure Outline:

  • Kinase Reaction: In a 384-well plate, combine the target kinase, its specific substrate, and ATP. Add each library compound at a single, high concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Data Analysis and Structure-Activity Relationship (SAR)

The data from the screening cascade allows for the development of SAR. By comparing the chemical structures of active versus inactive compounds, researchers can deduce which functionalities at the C8 position lead to higher potency and selectivity.

Table 1: Hypothetical Screening Data for a C8-Substituted Triazolopyrazine Library

Compound IDC8-Substituent (R-Group)Target Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Index (A/Target)
LIB-001 Phenyl850>10,0002,500>11.8
LIB-002 4-Fluorophenyl450>10,0001,800>22.2
LIB-003 3-Methoxyphenyl1208,00095066.7
LIB-004 Morpholine2,100>10,000>10,000>4.8
LIB-005 N-methylpiperazine952,0004,50021.1
LIB-006 4-Hydroxypiperidine355,0001,500142.9

From this hypothetical data, one might conclude that introducing a hydrogen-bond donor at the para-position of a C8-piperidine substituent (LIB-006 vs. LIB-005) significantly improves potency and selectivity for the target kinase.

Conclusion

8-Bromo-triazolo[1,5-a]pyrazine is a powerful and versatile building block for the synthesis of kinase inhibitor libraries. Its strategic C8-bromo handle allows for extensive diversification using reliable and scalable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By combining this efficient synthetic strategy with a tiered biological screening approach, research teams can rapidly explore vast chemical space, generate meaningful SAR data, and accelerate the identification of potent and selective lead candidates for drug development programs.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Akritopoulou-Zanze, I., & Hajduk, P. J. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug Discovery Today.
  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.
  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
  • Request PDF: 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[16][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved from

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). MDPI.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (n.d.). MDPI.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). Semantic Scholar.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sutanto, F., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed.
  • Kinase Inhibitor Library. (n.d.). MedchemExpress.com.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis Online.
  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (n.d.). PubMed Central.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors. (n.d.). Benchchem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Transition metal-catalyzed functionalization of pyrazines. (n.d.). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

Sources

Application Notes and Protocols: Characterizing 8-Bromo-triazolo[1,5-a]pyrazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Therapeutic Potential of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2]triazolo[1,5-a]pyrazine heterocyclic scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[3] Derivatives of this and related fused pyrazine cores have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents.[4][5] Notably, the 8-bromo substituted series stands out as a key intermediate in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6]

Kinases are critical regulators of numerous cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] Compounds based on the related triazolopyridine scaffold have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of oncogenes like c-Myc.[7] Inhibition of BRD4 has been shown to suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[8][9] Furthermore, specific[1][2]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, key receptor tyrosine kinases involved in tumor growth, invasion, and angiogenesis.[10]

This guide provides a comprehensive framework for researchers to elucidate the cellular effects of novel 8-Bromo-triazolo[1,5-a]pyrazine derivatives. We present a suite of validated cell-based assay protocols to assess their cytotoxic and cytostatic effects, determine their mechanism of action by investigating apoptosis induction and cell cycle perturbation, and lay the groundwork for target validation studies. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

II. Foundational Workflow: From Cytotoxicity Screening to Mechanistic Insights

A logical and stepwise approach is crucial for characterizing novel compounds. The initial goal is to determine the general cytotoxic or anti-proliferative effect. Positive hits are then subjected to more detailed mechanistic assays to understand how they exert their effects at a cellular level.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response Cytotoxicity Assay (e.g., MTT Assay) B Determine IC50 Value A->B Quantify cell viability C Apoptosis Assay (Caspase-Glo® 3/7) B->C Compound shows potency D Cell Cycle Analysis (Propidium Iodide Staining) B->D Compound shows potency E Target Engagement Assay (e.g., Cellular Phosphorylation Assay) B->E Hypothesized Target F Identify Affected Signaling Pathways C->F Confirm apoptotic mechanism D->F Identify cell cycle arrest E->F Confirm target inhibition

Caption: High-level workflow for characterizing novel kinase inhibitors.

III. Protocol 1: Assessing Cellular Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a foundational colorimetric assay to quantify the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11][12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14] This assay is a robust first step to determine the half-maximal inhibitory concentration (IC50) of a compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cancer cells (e.g., MV4-11 for BRD4 inhibitors, A549 for c-Met/VEGFR-2 inhibitors) during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expert Insight: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the 8-Bromo-triazolo[1,5-a]pyrazine derivative in complete culture medium. A typical starting range is from 100 µM down to 1 nM, using 8 to 12 concentrations for a full dose-response curve.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the appropriate 2X compound dilution to the corresponding wells.

    • Incubate for the desired exposure period (typically 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

    • Data Interpretation:

      • Subtract the average OD of the "no-cell" blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100

      • Plot the % Viability against the log of the compound concentration.

      • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or Microsoft Excel to calculate the IC50 value.[17]

Data Presentation: Sample IC50 Values
CompoundTarget Cancer Cell LineIC50 (µM) after 72h
Derivative AMV4-11 (AML)0.52
Derivative BMV4-11 (AML)1.28
Derivative CA549 (Lung Cancer)2.15
(+)-JQ1 (Control)MV4-11 (AML)0.03[7]
Foretinib (Control)A549 (Lung Cancer)0.85[10]

IV. Protocol 2: Quantifying Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Scientific Rationale: A key mechanism of action for many kinase inhibitors is the induction of apoptosis, or programmed cell death.[7] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving cellular substrates and carrying out the dismantling of the cell.[13] The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[1][3] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[3]

G cluster_0 Apoptotic Signaling cluster_1 Assay Principle Kinase_Inhibitor 8-Bromo-triazolo[1,5-a] -pyrazine Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Kinase_Inhibitor->Intrinsic_Pathway Induces stress Caspase9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Substrate Pro-luminescent Caspase-3/7 Substrate (DEVD sequence) Caspase37->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Releases Light Luminescent Signal Luciferin->Light Reacts with Luciferase Ultra-Glo™ Luciferase Luciferase->Light

Caption: Mechanism of apoptosis induction and the Caspase-Glo® 3/7 assay principle.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at the same density as determined for the MTT assay. White walls are essential to maximize the luminescent signal.

    • Incubate for 24 hours.

    • Treat cells with the compound derivatives at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value). Include a vehicle control and a positive control known to induce apoptosis (e.g., Staurosporine, 1 µM).

    • Incubate for a shorter period than the viability assay (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in the apoptotic process.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[18]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing gently until dissolved.[18]

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[1] This single addition lyses the cells and introduces the substrate.[3]

  • Incubation and Data Acquisition:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[3]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" blank wells from all other readings.

    • Express the data as "Fold Change in Caspase Activity" relative to the vehicle control: Fold Change = (RLU_Treated / RLU_VehicleControl) (RLU = Relative Luminescence Units)

    • Present the data as a bar graph. Statistical significance can be determined using a t-test or ANOVA. It is crucial to distinguish the signal from untreated cells from the true background (no-cell control), as even healthy cells exhibit basal caspase activity.[19]

V. Protocol 3: Profiling Effects on Cell Cycle Progression (Propidium Iodide Staining & Flow Cytometry)

Scientific Rationale: Many kinase inhibitors exert a cytostatic effect by causing cells to arrest at specific checkpoints in the cell cycle, preventing them from progressing to the next phase and ultimately dividing.[20] Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[21] PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. Because the fluorescence intensity is directly proportional to the amount of DNA, cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N) can be distinguished.[21] Treatment with an RNase is necessary as PI can also bind to double-stranded RNA.

G G1 G1 Phase (2N DNA) G1_Checkpoint G1/S Checkpoint G1->G1_Checkpoint S S Phase (DNA Synthesis) G2M G2/M Phase (4N DNA) S->G2M G2_Checkpoint G2/M Checkpoint G2M->G2_Checkpoint Division Cell Division Division->G1 Daughter Cells G1_Checkpoint->S Proceed G2_Checkpoint->Division Proceed Inhibitor_G1 Inhibitor-induced ARREST Inhibitor_G1->G1_Checkpoint Inhibitor_G2 Inhibitor-induced ARREST Inhibitor_G2->G2_Checkpoint

Caption: The eukaryotic cell cycle and potential points of inhibitor-induced arrest.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • After 24 hours, treat the cells with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for a duration determined by the cell line's doubling time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[22]

    • Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).[23]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully decant the ethanol and wash the pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Gating Strategy:

      • First, gate on the main cell population using a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to exclude debris.[23][24]

      • Next, create a doublet discrimination gate using Pulse Width (PI-W) vs. Pulse Area (PI-A) to exclude cell aggregates, which would be misinterpreted as G2/M cells.[25]

      • Finally, analyze the single-cell population on a histogram of PI fluorescence (Area). Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Sample Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2%30.1%14.7%
Derivative A (0.5 µM)75.8%12.5%11.7%
Derivative C (2.0 µM)54.1%25.3%20.6%

Interpretation: In this hypothetical data, Derivative A induces a significant arrest in the G0/G1 phase of the cell cycle, as evidenced by the accumulation of cells in this phase and a corresponding decrease in the S and G2/M populations. This is consistent with the mechanism of some kinase inhibitors that block progression through the G1/S checkpoint.[10]

VI. Concluding Remarks and Future Directions

The protocols detailed herein provide a robust, multi-faceted approach to characterize the cellular activity of novel 8-Bromo-triazolo[1,5-a]pyrazine derivatives. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of a compound's mechanism of action. Positive results from these assays strongly justify progression to more specific target-based assays, such as cellular thermal shift assays (CETSA) or targeted western blots for downstream signaling proteins (e.g., phospho-c-Met, pRb), to definitively confirm target engagement within the cell.[26][27] This integrated strategy accelerates the drug discovery process, enabling the efficient identification and optimization of promising therapeutic candidates.

VII. References

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Chen, Z., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8(4), 753-762.

  • ResearchGate. (2018, May 28). What is the recommended practice for analyzing Flow Cytometry cell cycle data? Retrieved from [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

  • Basha, R., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(15), 4475.

  • Spandidos Publications. (n.d.). Figure S1. Example of gating strategies used for flow cytometry analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033.

  • TeachMePhysiology. (2025, June 8). The Cell Cycle - Phases - Regulation. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). The diagram showing the regulation of cell cycle. Retrieved from [Link]

  • PraxiLabs. (2025, August 16). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, June 3). How could I analyze the results of caspase-glo 3/7 assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 6). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Retrieved from [Link]

  • PubMed. (2025, March 5). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][8]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

Sources

Application Note: High-Throughput Purification and Analysis of 8-Bromo-triazolo[1,5-a]pyrazine using Analytical and Preparative Reversed-Phase HPLC

Application Note: High-Throughput Purification and Analysis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine using Analytical and Preparative Reversed-Phase HPLC

Abstract

This application note presents a comprehensive guide to the development of robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine. This nitrogen-rich heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, often requiring high purity for subsequent synthetic steps and biological screening.[3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a systematic approach from initial analytical method development to preparative scale-up, ensuring high-purity isolation of the target compound.

Introduction and Scientific Rationale

8-Bromo-[1][2]triazolo[1,5-a]pyrazine is a member of the triazolopyrazine class of heterocycles, which are of significant interest in pharmaceutical research due to their diverse biological activities.[3] The purification of such compounds from complex reaction mixtures is a critical step in the drug discovery workflow. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose, separating molecules based on their hydrophobicity.[5]

The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. 8-Bromo-[1][2]triazolo[1,5-a]pyrazine is a moderately polar compound, with a predicted XlogP of 1.1, making it an ideal candidate for RP-HPLC.[6] The presence of multiple nitrogen atoms in the triazolopyrazine core suggests a basic character. The predicted pKa of the parent compound,[1][2]triazolo[1,5-a]pyrazine, is approximately 0.08, indicating that it will be protonated under acidic conditions. Maintaining a low pH in the mobile phase is therefore crucial to ensure the analyte is in a single, protonated state, which prevents peak splitting and tailing, leading to sharp, symmetrical peaks.[7]

This guide will systematically walk through the selection of the stationary phase, mobile phase composition, and detection parameters, culminating in a scalable preparative method.

Physicochemical Properties of the Analyte

A summary of the key properties of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine is presented below. These parameters form the basis for the chromatographic method development.

PropertyValueSource
Molecular Formula C₅H₃BrN₄PubChem CID: 64368416[6]
Molecular Weight 198.95 g/mol PubChem CID: 64368416[6]
Predicted XlogP 1.1PubChem CID: 64368416[6]
Predicted pKa ~0.08 (for parent scaffold)ChemicalBook[8]
UV Absorbance (Analogs) ~240-310 nmMDPI[5]

Analytical Method Development Workflow

The development of a robust analytical method is the cornerstone of successful preparative purification. The goal is to achieve baseline separation of the target compound from impurities with good peak shape and resolution.

HPLC_Workflowcluster_analyticalAnalytical Method Developmentcluster_preparativePreparative Scale-UpAAnalyte Characterization(Polarity, pKa, UV Scan)BColumn & Mobile Phase Screening(C18, ACN/H2O, pH Modifier)A->BCGradient Optimization(Scouting & Fine-Tuning)B->CDMethod Validation(Specificity, Linearity, Precision)C->DEDetermine Loading Capacity(Analytical Column Overload)D->EOptimized Analytical MethodFScale-Up Calculation(Flow Rate, Gradient Time, Sample Load)E->FGPreparative Run & Fraction CollectionF->GHPurity Analysis of FractionsG->HICompound IsolationH->IPure Compound (>95%)

Caption: Workflow for HPLC method development and scale-up.

Step-by-Step Protocol: Analytical Method

Objective: To develop a selective and robust analytical RP-HPLC method for the analysis of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 8-Bromo-[1][2]triazolo[1,5-a]pyrazine crude sample

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol:

  • Sample Preparation: Dissolve the crude 8-Bromo-[1][2]triazolo[1,5-a]pyrazine sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is a common ion-pairing agent in reversed-phase chromatography that helps to improve peak shape for basic compounds by ensuring consistent protonation.[7] A low pH environment is critical for this class of compounds.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Diode Array Detector (DAD) or UV detector set at 254 nm. A wavelength scan from 220-400 nm is recommended for initial analysis to confirm the optimal detection wavelength. Based on analogs, significant absorbance is expected between 240-310 nm.[5]

    • Gradient Program (Scouting):

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
0.05
20.095
25.095
25.15
30.05
  • Analysis and Optimization:

    • Inject the sample and analyze the resulting chromatogram. Identify the peak corresponding to 8-Bromo-[1][2]triazolo[1,5-a]pyrazine (typically the major peak).

    • Based on the retention time of the target peak, adjust the gradient to improve resolution and reduce run time. For a compound with a predicted XlogP of 1.1, elution is expected in the mid-range of the gradient. A shallower gradient around the elution time of the target will improve separation from closely eluting impurities.

Preparative Method Scale-Up and Protocol

Once a satisfactory analytical method is established, it can be scaled up for preparative purification. The primary goal of preparative HPLC is to isolate a larger quantity of the target compound with high purity.[9]

Step-by-Step Protocol: Preparative Purification

Objective: To purify milligram to gram quantities of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine.

Materials:

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • HPLC-grade solvents (larger volumes required)

  • Concentrated crude sample of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine

Protocol:

  • Scale-Up Calculations: Use the analytical method as a basis for scaling up to the preparative column. The flow rate and gradient time are adjusted proportionally to the column volume. A general formula for scaling the flow rate is:

    • Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)

    • For a 21.2 mm ID preparative column from a 4.6 mm ID analytical column, the flow rate would be scaled by a factor of approximately 21.

  • Sample Preparation for Loading: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to avoid peak distortion. The final concentration can be significantly higher than in the analytical run.

  • Preparative Chromatographic Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm

    • Flow Rate: ~21 mL/min (scaled from 1.0 mL/min)

    • Injection Volume: Dependent on loading study, can range from 100 µL to several mL.

    • Column Temperature: Ambient or 30 °C

    • Detection: UV detector with a preparative flow cell, set at 254 nm.

    • Scaled Gradient Program:

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
0.05
20.095
25.095
25.15
30.05
  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold or time windows determined from the analytical run. Collect the eluent corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to confirm purity.

  • Post-Purification: Combine the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified 8-Bromo-[1][2]triazolo[1,5-a]pyrazine.

Troubleshooting and Field-Proven Insights

  • Peak Tailing: For nitrogen-containing heterocycles, peak tailing can be an issue due to interactions with residual silanols on the silica-based stationary phase.[7] Using a low pH mobile phase with an additive like TFA or formic acid is critical. If tailing persists, consider using a column with advanced end-capping or a different stationary phase chemistry.

  • Poor Solubility: If the crude material is not soluble in the mobile phase, a small amount of a stronger, water-miscible organic solvent like DMSO can be used for the initial dissolution before diluting with the mobile phase.

  • Column Overloading: In preparative chromatography, overloading the column can lead to broad, fronting peaks and poor separation. It is essential to perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum load before resolution is compromised.

Conclusion

The protocols outlined in this application note provide a robust and scientifically grounded framework for the analytical determination and preparative purification of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine. By systematically optimizing the chromatographic parameters based on the physicochemical properties of the analyte, researchers can achieve high-purity material essential for advancing drug discovery and development programs.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Reversed Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • [1][2]Triazolo[1,5-a]pyrazine. PubChem. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC North America. Available at: [Link]

  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem. Available at: [Link]

  • 8-bromo-[1][2]triazolo[4,3-a]pyrazine. PubChemLite. Available at: [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • 8-bromo-3-methyl-[1][2]triazolo[4,3-a]pyrazine. PubChemLite. Available at: [Link]

  • 6-Bromo-8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine. MySkinRecipes. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][8]triazines. National Institutes of Health. Available at: [Link]

  • Principles in preparative HPLC. University of Warwick. Available at: [Link]

Designing Chemical Probes from 8-Bromo-triazolo[1,5-a]pyrazine: A Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyrazine Scaffold as a Privileged Starting Point

The triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a "privileged scaffold".[2][3] Derivatives of similar scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks), which are crucial in cancer signaling pathways.[2][4][5]

The strategic placement of a bromine atom at the 8-position of the triazolo[1,5-a]pyrazine scaffold provides a versatile chemical handle for late-stage functionalization. This allows for the systematic and efficient introduction of various functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[6][7][8] This capability is paramount for the rational design of chemical probes—small molecules designed to investigate and manipulate biological systems.[9][10] A well-designed chemical probe can be instrumental in identifying the cellular targets of a bioactive compound, validating target engagement, and elucidating its mechanism of action.[11][12]

This guide provides detailed application notes and protocols for the design, synthesis, and utilization of chemical probes derived from 8-Bromo-triazolo[1,5-a]pyrazine for researchers in chemical biology and drug development.

Part 1: Strategic Design of Chemical Probes

A chemical probe's design is dictated by its intended application. The 8-bromo position on the triazolo[1,5-a]pyrazine scaffold is the key site for modification. By strategically attaching different functional moieties via a linker, we can create a suite of probes for various experimental purposes. A typical chemical probe consists of a recognition motif (the triazolopyrazine core), a linker, and a functional group.[13][14]

Here, we outline three primary types of chemical probes that can be synthesized from the 8-Bromo-triazolo[1,5-a]pyrazine scaffold:

Probe Type Functional Group Primary Application Key Design Considerations
Affinity-Based Probe Photoreactive group (e.g., Diazirine, Aryl Azide)[15][16] + Reporter tag (e.g., Alkyne for click chemistry)Unbiased target identification in complex proteomes (Affinity-Based Protein Profiling - AfBPP).[17][18]The linker length and composition should be optimized to minimize steric hindrance and maintain the parent molecule's binding affinity. The photoreactive group should be positioned to crosslink with the target protein upon UV activation.[19]
Target Engagement Probe None (unmodified derivative)Confirmation of direct binding between the compound and its target protein within a cellular environment (Cellular Thermal Shift Assay - CETSA).[20][21]This is typically the parent bioactive compound or a close analog. An inactive control, a structurally similar molecule that does not bind to the target, is crucial for validating the results.[9]
Cellular Imaging Probe Fluorophore (e.g., Fluorescein, Rhodamine)Visualization of the compound's subcellular localization and dynamic interactions in live cells.[14][]The chosen fluorophore should have suitable photophysical properties (e.g., brightness, photostability) for the imaging experiment.[23] The attachment of the fluorophore should not abrogate the biological activity of the parent compound.

Part 2: Synthesis of Functionalized Probes

The synthesis of these probes leverages the reactivity of the 8-bromo position. Palladium-catalyzed cross-coupling reactions are highly efficient for this purpose. Below is a representative protocol for a Suzuki-Miyaura coupling to introduce a linker with a terminal alkyne, suitable for creating an affinity-based probe.

Protocol 1: Synthesis of an Alkyne-Functionalized Triazolo[1,5-a]pyrazine

This protocol describes the coupling of 8-Bromo-triazolo[1,5-a]pyrazine with a boronic acid ester bearing a terminal alkyne. This alkyne serves as a bioorthogonal handle for subsequent "click" chemistry reactions to attach a reporter tag like biotin or a fluorophore.[24][25]

Materials:

  • 8-Bromo-triazolo[1,5-a]pyrazine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-yne

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 8-Bromo-triazolo[1,5-a]pyrazine (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-yne (1.2 equivalents), and Pd(dppf)Cl2 (0.05 equivalents).

  • Add potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solution should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkyne-functionalized triazolo[1,5-a]pyrazine.

Part 3: Application Notes & Protocols

Application Note 1: Unbiased Target Identification with Affinity-Based Protein Profiling (AfBPP)

Objective: To identify the protein binding partners of a triazolo[1,5-a]pyrazine-based compound from a complex biological sample, such as cell lysate. This protocol utilizes a probe equipped with a photo-crosslinker and a reporter handle (e.g., the alkyne synthesized in Protocol 1).[26][27]

AfBPP_Workflow cluster_0 Probe Incubation & Crosslinking cluster_1 Reporter Tagging & Enrichment cluster_2 Analysis Probe Affinity Probe (Triazolopyrazine + Linker + Photocrosslinker + Alkyne) Lysate Cell Lysate Probe->Lysate Incubate UV UV Irradiation (365 nm) Lysate->UV Covalent Crosslinking Click Click Chemistry (Biotin-Azide) UV->Click Enrich Streptavidin Bead Pulldown Click->Enrich SDS_PAGE SDS-PAGE Enrich->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS In-gel Digest Target_ID Target Protein(s) Identified MS->Target_ID Protein Identification

Figure 1: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 2: AfBPP for Target Identification

  • Probe Preparation: Synthesize an affinity probe containing a diazirine or aryl azide photocrosslinker and a terminal alkyne.[15][16]

  • Lysate Preparation: Prepare cell lysate from the cell line of interest using a suitable lysis buffer (e.g., RIPA buffer without detergents that interfere with binding). Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the affinity probe at a predetermined optimal concentration (typically in the low micromolar range) for 1 hour at 4°C on a rotator.

    • Control: Include a control sample incubated with DMSO and a competition control where the lysate is pre-incubated with an excess of the non-functionalized parent compound before adding the probe.

  • UV Crosslinking: Transfer the samples to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking between the probe and its binding partners.[28]

  • Click Chemistry: To the crosslinked lysate, add a biotin-azide reporter tag, copper(I) catalyst (e.g., from a CuSO4/TBTA/sodium ascorbate mixture), and incubate for 1 hour at room temperature to attach the biotin tag to the probe's alkyne handle.

  • Protein Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Target Identification: Visualize the proteins by Coomassie or silver staining. Excise the bands that are present in the probe-treated sample but reduced or absent in the competition control. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.[17]

Application Note 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that a triazolo[1,5-a]pyrazine-based compound directly binds to its putative target protein in an intact cell environment. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[29][30]

CETSA_Principle cluster_0 No Drug Control cluster_1 Drug Treatment cluster_2 Detection A_start Target Protein (Native) A_heat Heat Challenge A_start->A_heat A_end Denatured & Aggregated Protein A_heat->A_end A_result Low Soluble Protein A_end->A_result Centrifuge B_start Target Protein + Drug B_heat Heat Challenge B_start->B_heat B_end Stabilized & Soluble Protein B_heat->B_end B_result High Soluble Protein B_end->B_result Centrifuge

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Engagement

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with the triazolo[1,5-a]pyrazine compound at various concentrations (or a single, effective concentration) for a defined period (e.g., 1-2 hours). Include a vehicle (DMSO) control.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[20]

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody against the target protein.

  • Data Interpretation: Plot the band intensity of the soluble target protein against the temperature for both the drug-treated and control samples. A shift of the melting curve to higher temperatures in the drug-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.[21][31]

Application Note 3: Visualizing Subcellular Localization with a Fluorescent Probe

Objective: To determine the subcellular distribution of a triazolo[1,5-a]pyrazine-based compound using live-cell fluorescence microscopy.[]

Imaging_Workflow Start Culture Cells on Glass-Bottom Dish Incubate Incubate Cells with Probe Start->Incubate Probe Fluorescent Probe (Triazolopyrazine-Fluorophore) Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Stain Counterstain (e.g., Hoechst for Nucleus, MitoTracker for Mitochondria) Wash->Stain Image Live-Cell Imaging (Confocal Microscopy) Stain->Image Analyze Analyze Probe Co-localization Image->Analyze

Figure 3: Workflow for Cellular Imaging with a Fluorescent Probe.

Protocol 4: Live-Cell Imaging

  • Probe Synthesis: Synthesize a fluorescent probe by conjugating a suitable fluorophore to the 8-position of the triazolopyrazine scaffold, typically via a linker.[13][32]

  • Cell Seeding: Seed cells on a glass-bottom imaging dish or chamber slide and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with the fluorescent probe at an appropriate concentration (usually determined by a dose-response experiment to find the lowest concentration with a good signal-to-noise ratio). Incubate for a specific time (e.g., 30 minutes to 2 hours).

  • Counterstaining (Optional): To determine the specific subcellular localization, co-stain the cells with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).

  • Washing: Gently wash the cells with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove any unbound probe.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.

  • Analysis: Analyze the images to determine the localization pattern of the fluorescent probe. Co-localization analysis with organelle-specific stains can provide quantitative information about the compound's distribution.

Conclusion and Best Practices

The 8-Bromo-triazolo[1,5-a]pyrazine scaffold is a chemically tractable and biologically relevant starting point for the development of sophisticated chemical probes. The protocols outlined above provide a roadmap for synthesizing these tools and applying them to answer fundamental questions in chemical biology and drug discovery.

Key to the successful application of these probes is the rigorous use of controls:

  • Inactive Controls: For every active probe, a structurally similar but biologically inactive analog should be synthesized and tested in parallel.[9] This helps to distinguish target-specific effects from off-target or compound-independent phenomena.

  • Competition Experiments: As described in the AfBPP protocol, pre-treatment with an excess of the unlabeled parent compound should abolish the signal from the probe, demonstrating that the probe binds to the same site as the parent molecule.

  • Orthogonal Validation: Whenever possible, results from one method should be confirmed by another. For example, a target identified by AfBPP should be validated for engagement using CETSA.

By combining rational design, robust synthetic chemistry, and carefully controlled biological experiments, researchers can leverage the 8-Bromo-triazolo[1,5-a]pyrazine scaffold to create powerful chemical probes that illuminate complex biological processes and accelerate the development of new therapeutics.

References

  • Vichem. Fluorescent labeling of small molecules. [Link]

  • Kim, D., et al. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 54(24), 4495-4509. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Dubinsky, L., et al. (2012). Photocrosslinking Probes for Capture of Carbohydrate Interactions. Chemistry & Biology, 19(7), 803-813. [Link]

  • Spitale, R. C., et al. (2022). Novel photocrosslinking chemical probes utilized for high-resolution spatial transcriptomics. Chemical Science, 13(4), 955-964. [Link]

  • Gao, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6548. [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1622. [Link]

  • American Chemical Society. (2025). Tunable small-molecule fluorescent imaging agents for biological labeling. ACS Fall 2025. [Link]

  • de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(15), 3361. [Link]

  • Müller, S., et al. (2022). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 82(10), 1831-1837. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 17(5), 333-352. [Link]

  • Kim, Y., et al. (2022). A Chemical Tool for Blue Light-Inducible Proximity Photo-crosslinking in Live Cells. Chemical Science, 13(4), 955-964. [Link]

  • Spitale, R. C., et al. (2022). Novel photocrosslinking chemical probes utilized for high-resolution spatial transcriptomics. Chemical Science, 13(4), 955-964. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Park, S., & Chang, Y. T. (2023). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 56(1), 16-29. [Link]

  • Müller, S., et al. (2022). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 82(10), 1831-1837. [Link]

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 143(30), 11445-11456. [Link]

  • Organic Chem Explained. (2017). Drug Discovery - Target Identification in Drug Design and Development. [Link]

  • de Villiers, K. A., et al. (2019). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 15, 233-242. [Link]

  • Zhang, T., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2453, 205-214. [Link]

  • Ciesielski, M., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][13][15][]triazines. Molecules, 23(10), 2603. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(1), 146. [Link]

  • ResearchGate. a) Label‐based chemoproteomic approach via affinity‐based protein.... [Link]

  • Harper, M. T., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 421-426. [Link]

  • Patil, M., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Journal of Biomolecular Structure and Dynamics, 40(14), 6335-6351. [Link]

  • de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. [Link]

  • Wikipedia. Bioorthogonal chemistry. [Link]

  • Yang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6875-6891. [Link]

  • Li, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951-960. [Link]

  • PubChem. 8-bromo-3-methyl-[9][][32]triazolo[4,3-a]pyrazine. [Link]

  • Stenutz. 8-bromo-[9][][32]triazolo[1,5-a]pyridine. [Link]

  • Ross, S. C., & Devaraj, N. K. (2016). Advances in the Synthesis of Bioorthogonal Reagents: s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Accounts of Chemical Research, 49(10), 2153-2163. [Link]

  • Legrand, B., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]

  • PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 143-165. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 6, 570. [Link]

  • Yang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6875-6891. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. ResearchGate. [Link]

  • ResearchGate. Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. [Link]

  • Musso, L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(13), e202300118. [Link]

  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Journal of Medicinal Chemistry, 53(24), 8645-8657. [Link]

  • Ross, S. C., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(10), 2153-2163. [Link]

  • Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 47-70. [Link]

  • Hoff, L. V., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15486-15494. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]

  • Martins, P., et al. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 21(10), 1165-1191. [Link]

  • Hoff, L. V., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]

  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(2), 1063-1075. [Link]

Sources

Application Notes and Protocols: Leveraging 8-Bromo-triazolo[1,5-a]pyrazine in Fragment-Based Drug Discovery

Application Notes and Protocols: Leveraging 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Triazolopyrazine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on a foundational principle: small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency can be identified and elaborated into potent, selective, and drug-like candidates. The choice of fragments for a screening library is therefore of paramount importance.

The[1][2]triazolo[1,5-a]pyrazine scaffold represents a "privileged" heterocyclic framework in medicinal chemistry.[1][2][3] This nitrogen-rich core is a bioisostere of purines, enabling it to interact with a wide array of protein targets, particularly ATP-binding sites in kinases and acetyl-lysine binding pockets in bromodomains.[4][5][6] Its unique electronic properties facilitate robust and directional interactions such as hydrogen bonding and π-π stacking, which are critical for molecular recognition.[2][7]

The specific subject of this guide, 8-Bromo-[1][2]triazolo[1,5-a]pyrazine , is an exemplary fragment for FBDD campaigns. Its key attributes include:

  • Low Molecular Weight: Conforming to the "Rule of Three," it efficiently explores chemical space.

  • Defined Vector for Elaboration: The bromine atom at the 8-position serves as a versatile synthetic handle for structure-based drug design, allowing for rapid follow-up chemistry via cross-coupling reactions to explore the surrounding pocket of a target protein.[8]

  • Favorable Physicochemical Properties: The scaffold generally imparts good solubility and metabolic stability, desirable traits for downstream drug development.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine as a starting point for FBDD campaigns. We will detail field-proven protocols for primary screening and hit validation using key biophysical techniques.

FBDD Workflow Utilizing 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

A successful FBDD campaign is a multi-stage process. The following diagram illustrates a typical workflow, starting from fragment screening to the generation of a lead compound. The causality behind this workflow is to use high-throughput, sensitive techniques to identify weak binders and then apply higher-resolution structural methods to validate and guide the chemical evolution of these initial hits.

FBDD_Workflowcluster_0Phase 1: Primary Screeningcluster_1Phase 2: Hit Validation & Structural Characterizationcluster_2Phase 3: Lead OptimizationScreeningFragment Library Screen(including 8-Bromo-triazolo[1,5-a]pyrazine)NMRNMR Spectroscopy(e.g., Saturation Transfer Difference)Screening->NMRHigh ThroughputSPRSurface Plasmon Resonance(SPR)Screening->SPRHigh SensitivityValidationHit Confirmation & DeconvolutionNMR->ValidationSPR->ValidationXRayX-ray Crystallography(Soaking or Co-crystallization)Validation->XRayStructural InsightsNMR_TitrationNMR Titration(Binding Site Mapping & Kd)Validation->NMR_TitrationAffinity & LocationSBDDStructure-Based Drug Design (SBDD)XRay->SBDDNMR_Titration->SBDDSARSynthesis of Analogs(Structure-Activity Relationship)SBDD->SARIterative CyclesLead_OptLead Optimization(ADME/Tox Profiling)SAR->Lead_OptCandidatePreclinical CandidateLead_Opt->Candidate

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Primary Screening Protocols

The initial goal is to identify fragments that bind to the target protein, even with weak affinity (typically in the high µM to mM range). The sensitivity of biophysical methods is crucial at this stage.

Protocol 1.1: Ligand-Observed NMR Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding. Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient for primary screening as they do not require isotopic labeling of the protein.[10][11]

Principle of Causality: This protocol is designed to detect transient binding events. By selectively saturating the protein's protons, magnetization is transferred to any bound fragment. The difference between the saturated and off-resonance spectra reveals which fragments have interacted with the protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine at 100 mM in a deuterated solvent (e.g., DMSO-d6).

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl) containing 10% D₂O. The final protein concentration should be in the low micromolar range (e.g., 10-20 µM).

    • Create fragment cocktails by mixing 8-10 fragments (including 8-Bromo-[1][2]triazolo[1,5-a]pyrazine) to a final concentration of 100-200 µM each in the protein solution. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment cocktail in the absence of the protein to serve as a reference.

    • For the protein-fragment mixture, acquire an STD-NMR spectrum. This involves collecting two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm).

    • The saturation time is a critical parameter and should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals that appear in the difference spectrum belong to fragments that have bound to the protein. The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

    • If a cocktail shows a positive hit, each fragment in that cocktail must be screened individually ("deconvolution") to identify the active binder.[10]

Protocol 1.2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique that can detect binding events in real-time, providing kinetic and affinity data.[4]

Principle of Causality: This method measures changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized. When a fragment binds, the mass at the surface increases, causing a detectable change in the refractive index, measured in Resonance Units (RU).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 10,000 RU) is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding effects.

  • Fragment Screening:

    • Prepare solutions of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) at a single high concentration (e.g., 200 µM).

    • Inject the fragment solution over the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • A positive "hit" is identified by a clear association and dissociation profile. The magnitude of the response at steady state can be used to rank fragments.

    • It is crucial to screen for false positives by ensuring the binding response is concentration-dependent in follow-up experiments.

Part 2: Hit Validation and Structural Elucidation

Once initial hits are identified, the next critical steps are to confirm the binding, determine the binding affinity, and elucidate the structural basis of the interaction. This structural information is the cornerstone of SBDD.

Protocol 2.1: X-ray Crystallography via Crystal Soaking

X-ray crystallography provides a high-resolution three-dimensional map of the fragment bound to the protein, revealing the precise binding mode and key interactions. Crystal soaking is often the fastest method for obtaining fragment-bound structures.[1][3]

Principle of Causality: This protocol relies on the ability of the small fragment to diffuse through the solvent channels of a pre-existing apo-protein crystal and bind to the target site without disrupting the crystal lattice.

Step-by-Step Methodology:

  • Apo-Protein Crystallization:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion). The crystals should be robust and diffract to a high resolution (ideally better than 2.5 Å).[3]

  • Soaking Procedure:

    • Prepare a soaking solution by dissolving 8-Bromo-[1][2]triazolo[1,5-a]pyrazine in the crystal mother liquor. The final fragment concentration should be relatively high (e.g., 10-50 mM) to drive binding, but solubility must be checked to avoid precipitation. The solvent (e.g., DMSO) concentration should be kept at a level tolerated by the crystals.

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to overnight. The optimal soaking time is target-dependent and may require optimization.[1]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol and the fragment) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and determine the orientation of the bound 8-Bromo-[1][2]triazolo[1,5-a]pyrazine.

Data Presentation and Interpretation

Quantitative data from screening and validation experiments should be systematically organized to facilitate comparison and decision-making.

Table 1: Representative Biophysical Screening Data for a Triazolopyrazine Fragment

Fragment IDMethodTargetResult TypeValueLigand Efficiency (LE)Notes
8-Br-TP SPRKinase AKd150 µM0.35Confirmed 1:1 binding model.
8-Br-TP NMRKinase AKd200 µM0.33Titration confirmed binding site.
Analog 1 SPRKinase AKd25 µM0.38R-group explores hydrophobic pocket.
Analog 2 SPRKinase AIC505 µM0.41H-bond to hinge region confirmed.

Note: Data is illustrative. Kd (dissociation constant) is a measure of binding affinity. Ligand Efficiency (LE) = -ΔG / (number of heavy atoms); it is a key metric in FBDD for assessing the quality of a fragment hit.

Visualizing the Path to Lead Generation

The structural information obtained from X-ray crystallography or NMR is used to guide the chemical elaboration of the initial fragment hit. The bromine atom on 8-Bromo-[1][2]triazolo[1,5-a]pyrazine is the key starting point for this process.

SBDD_Cyclecluster_0Structure-Guided ElaborationInitial_HitInitial Hit8-Bromo-triazolo[1,5-a]pyrazine(High µM Kd)StructureObtain Co-crystal Structure(Protein + Fragment)Initial_Hit->StructurePocket_AnalysisAnalyze Binding Pocket(Identify empty space, H-bond donors/acceptors)Structure->Pocket_AnalysisDesignDesign Analogs(e.g., Suzuki coupling at Br position)Pocket_Analysis->DesignRational DesignSynthesisSynthesize AnalogsDesign->SynthesisScreeningScreen Analogs(Determine Kd / IC50)Synthesis->ScreeningTest New CompoundsSAREstablish SAR(Structure-Activity Relationship)Screening->SARSAR->DesignIterateOptimized_LeadOptimized Lead(Low nM IC50)SAR->Optimized_LeadConverge

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Conclusion and Future Directions

8-Bromo-[1][2]triazolo[1,5-a]pyrazine is a high-value fragment for initiating drug discovery campaigns against multiple target classes, especially kinases and bromodomains. Its utility stems from the favorable properties of the core scaffold and the strategic placement of a bromine atom, which provides a clear and actionable path for chemical optimization. By employing the robust biophysical screening and structural biology protocols detailed in this guide, research teams can effectively leverage this fragment to identify novel chemical matter and accelerate the journey from a weakly binding hit to a potent, optimized lead compound. The principles and methodologies described herein are foundational to modern FBDD and provide a validated framework for success.

References

  • Time information for Pasuruan, ID. Google.
  • Schiebel, J., et al. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem. Available at: [Link]

  • Peer, D., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal. Available at: [Link]

  • Popowycz, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gati, C., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem. Retrieved from [Link]

  • 8-bromo-[1][2]triazolo[4,3-a]pyrazine. PubChemLite. Retrieved from [Link]

  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • 8-bromo-3-methyl-[1][2]triazolo[4,3-a]pyrazine. PubChemLite. Retrieved from [Link]

  • 8-bromo-[1][2]triazolo[1,5-a]pyridine. MySkinRecipes. Retrieved from [Link]

  • Al-Absi, A. R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2019). Discovery of[1][2]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Chinese Chemical Letters. Available at: [Link]

  • Le, T. V., et al. (2013). Synthesis of pyrazolo[1,5-a][3][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a][3][7]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Retrieved from [Link]

  • Li, R., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Funke, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7]triazines. Molecules. Available at: [Link]

  • de la Vega-Hernández, K., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Akande, A. A., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Applied Sciences. Available at: [Link]

  • Rawat, S., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. Available at: [Link]

  • Sharma, R., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. ResearchGate. Retrieved from [Link]

  • Ellson, G., et al. (2019). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Gillespie, R. J., et al. (2005). Synthesis of[1][2]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Retrieved from [Link]

  • de la Vega-Hernández, K., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

Application Note: Microwave-Assisted Synthesis of 8-Bromo-triazolo[1,5-a]pyrazine Analogs

Application Note: Microwave-Assisted Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine Analogs

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a purine bioisostere and forming the core of numerous pharmacologically active agents.[3][4][5] Traditional multi-step syntheses of these compounds are often hampered by long reaction times, harsh conditions, and modest yields. This application note details a robust, efficient, and scalable one-pot protocol for the synthesis of 8-bromo-3-aryl-[1][2][3]triazolo[1,5-a]pyrazines utilizing microwave-assisted organic synthesis (MAOS). By leveraging the rapid and uniform heating of microwave irradiation, this method facilitates a sequential oxidative cyclization and C-H bromination, significantly reducing reaction times from hours to minutes and improving overall yields.[1][6][7] This protocol provides a practical and sustainable pathway for accessing a diverse library of these valuable analogs for drug discovery and development.

Introduction: The Strategic Advantage of Microwave Synthesis

The[1][2][3]triazolo[1,5-a]pyrimidine and its pyrazine analogs are of significant interest due to their structural similarity to endogenous purines, allowing them to function as effective mimics or antagonists in various biological pathways.[3][5] This has led to their exploration in diverse therapeutic areas, including oncology (as c-Met inhibitors), neuroscience (as GABA-A modulators), and infectious diseases.[8][9][10] The introduction of a bromine atom at the 8-position provides a crucial synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space.

Conventional thermal heating methods for constructing this scaffold often require prolonged refluxing and can lead to thermal decomposition and inconsistent yields. Microwave-assisted synthesis offers a transformative alternative. The core advantages include:

  • Rapid & Uniform Heating: Dielectric heating allows for the rapid and homogenous elevation of temperature throughout the reaction mixture, eliminating hotspots and promoting consistent product formation.[6]

  • Enhanced Reaction Rates: Reactions can be completed in minutes instead of hours, dramatically accelerating the research and development cycle.[1][7]

  • Access to Higher Temperatures: Sealed-vessel microwave technology permits reactions to be conducted safely at temperatures and pressures exceeding the solvent's boiling point, enabling difficult transformations.

  • Improved Yields & Purity: The reduction in reaction time minimizes the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields.[11]

This guide provides a field-proven protocol that combines the efficiency of microwave heating with a one-pot sequential reaction strategy, offering a sustainable and high-throughput route to 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine analogs.[1][12][13]

Reaction Scheme & Mechanism

The synthesis proceeds via a one-pot, two-step sequence starting from readily available 2-hydrazinopyrazine and various aryl aldehydes.

Overall Transformation:

Plausible Reaction Mechanism:

The reaction is initiated by the condensation of 2-hydrazinopyrazine with an aryl aldehyde to form a hydrazone intermediate (A) . Under microwave irradiation and in the presence of an oxidant such as potassium persulfate (K₂S₂O₈), this intermediate undergoes a rapid intramolecular oxidative cyclization.[14] The oxidant facilitates the formation of the new N-N bond and subsequent aromatization to yield the stable[1][2][3]triazolo[1,5-a]pyrazine core (B) .[2][15][16]

Following the formation of the fused heterocyclic system, N-bromosuccinimide (NBS) is introduced. The electron-rich pyrazine ring is susceptible to electrophilic substitution. The microwave energy facilitates the rapid C-H activation and bromination at the C8 position, which is electronically favored, to yield the final 8-bromo product (C) . This direct C-H functionalization avoids the need for pre-functionalized pyrazine substrates.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of a representative analog, 8-Bromo-3-phenyl-[1][2][3]triazolo[1,5-a]pyrazine .

3.1. Materials & Equipment

  • Reagents: 2-Hydrazinopyrazine, Benzaldehyde, Potassium Persulfate (K₂S₂O₈), N-Bromosuccinimide (NBS), Acetic Acid (glacial), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Equipment: Microwave synthesis reactor (e.g., Anton Paar Monowave series), 10 mL microwave process vial, magnetic stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-hydrazinopyrazine (1.0 mmol, 1.0 equiv.), benzaldehyde (1.0 mmol, 1.0 equiv.), and potassium persulfate (K₂S₂O₈) (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add 4 mL of glacial acetic acid to the vial.

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation (Step 1: Cyclization): Place the vial into the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes . Causality Note: Acetic acid serves as both a solvent and a catalyst for the initial hydrazone formation. The 120 °C temperature provides sufficient energy for the oxidative cyclization, which is dramatically accelerated by microwave heating.

  • Cooling & Reagent Addition: After the first irradiation step, cool the vial to room temperature (below 50 °C) using compressed air. Carefully unseal the vial and add N-bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv.).

  • Vial Resealing: Reseal the vial securely.

  • Microwave Irradiation (Step 2: Bromination): Place the vial back into the microwave reactor. Irradiate the mixture at 100 °C for 5 minutes . Causality Note: A slight excess of NBS ensures complete bromination. The short reaction time at 100 °C is sufficient for the electrophilic substitution on the activated pyrazine ring while minimizing potential side reactions.[1]

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Neutralization: Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 100:0 to 70:30) to afford the pure product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

Gcluster_prepPreparationcluster_mwMicrowave Synthesiscluster_purificationWork-up & Purificationcluster_analysisAnalysisreagents1. Add Reagents(2-Hydrazinopyrazine, Aldehyde, K₂S₂O₈)+ Acetic Acidmw12. Irradiate (Step 1)120 °C, 10 min(Cyclization)reagents->mw1Seal Vialadd_nbs3. Cool & Add NBSmw1->add_nbsCool Vialmw24. Irradiate (Step 2)100 °C, 5 min(Bromination)add_nbs->mw2Reseal Vialworkup5. Quench & Extract(EtOAc / NaHCO₃)mw2->workupCool & Unsealpurify6. Column Chromatographyworkup->purifyproductFinal Product(8-Bromo-3-aryl-triazolopyrazine)purify->productanalysis7. Characterization(NMR, MS)product->analysis

Caption: Workflow for the one-pot microwave-assisted synthesis.

Characterization of Analogs

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The following table provides expected data for representative analogs synthesized via this protocol.

Analog Aryl Group (R) Yield (%) ¹H NMR (DMSO-d₆, δ ppm) HRMS (m/z)
1 Phenyl85%8.95 (d, 1H), 8.30 (d, 1H), 8.15 (d, 2H), 7.60 (m, 3H)Calcd for C₁₁H₇BrN₄ [M+H]⁺: 274.9876; Found: 274.9879
2 4-Chlorophenyl82%8.98 (d, 1H), 8.32 (d, 1H), 8.20 (d, 2H), 7.68 (d, 2H)Calcd for C₁₁H₆BrClN₄ [M+H]⁺: 308.9486; Found: 308.9488
3 4-Methoxyphenyl88%8.92 (d, 1H), 8.28 (d, 1H), 8.10 (d, 2H), 7.15 (d, 2H), 3.85 (s, 3H)Calcd for C₁₂H₉BrN₄O [M+H]⁺: 304.9981; Found: 304.9983

Note: NMR data is hypothetical and based on similar structures reported in the literature. Actual shifts may vary.[1][17]

Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield of Cyclized Intermediate Insufficient reaction time or temperature; Inactive oxidant.Increase microwave irradiation time for Step 1 by 2-3 minutes or increase temperature to 130 °C. Use fresh K₂S₂O₈.
Incomplete Bromination Insufficient NBS; Reaction time too short.Ensure 1.2 equivalents of NBS are used. Increase irradiation time for Step 2 to 7 minutes.
Formation of Di-brominated Product Reaction temperature or time is excessive.Reduce bromination temperature to 90 °C or shorten the reaction time to 3-4 minutes.
Difficult Purification Close-running impurities.Optimize the solvent gradient for flash chromatography. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note presents a highly efficient, rapid, and reliable microwave-assisted protocol for the one-pot synthesis of 8-bromo-3-aryl-[1][2][3]triazolo[1,5-a]pyrazines. By significantly reducing reaction times and improving yields, this method provides a superior alternative to conventional synthetic routes. The protocol is robust, scalable, and allows for the straightforward generation of a diverse array of analogs, providing medicinal chemists with a powerful tool to accelerate the discovery of novel therapeutics based on this important heterocyclic scaffold.

References

  • Gelin, A., Giraud, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][15]triazines. Molecules. Available at: [Link]

  • Chen, J., et al. (2016). A very attractive approach for the rapid and efficient synthesis of compounds with 1,2,4-triazole scaffolds. ISRES Publishing. Available at: [Link]

  • Sirbu, D., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available at: [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]

  • Ng, J. H., & Dolzhenko, A. V. (2023). One-pot synthesis of novel pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. Monash University. Available at: [Link]

  • Lim, F. P., et al. (2017). A New, One-Pot, Multicomponent, Microwave-Assisted Synthesis of Azolo[1][8][15]triazines. ResearchGate. Available at: [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]

  • Gelin, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][8][15]triazines. PubMed. Available at: [Link]

  • da Rosa, G. G., et al. (2024). Potassium Persulfate Promoted the One-Pot and Selective Se-Functionalization of Pyrazoles under Acidic Conditions. MDPI. Available at: [Link]

  • de Villiers, K. A., et al. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • de Villiers, K. A., et al. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. Available at: [Link]

  • Kandeel, M. M., et al. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gelin, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][15]triazines. NIH. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-triazolo[1,5-a]pyrazine

Technical Support Center: Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support guide for the synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The[1][2]triazolo[1,5-a]pyrazine core is a key pharmacophore found in potent and selective antagonists of the adenosine A2A receptor, making it a valuable target in medicinal chemistry.[3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields.

Overview of the Primary Synthetic Route

A common and reliable method for synthesizing the 8-Bromo-[1][2]triazolo[1,5-a]pyrazine scaffold involves a two-step process. The first step is the construction of the fused triazole ring system, followed by a regioselective bromination.

  • Step 1: Oxidative Cyclization. This key step typically involves the reaction of 2-pyridylhydrazone derivatives. A variety of oxidizing agents can be used to facilitate the intramolecular cyclization to form the[1][2]triazolo[1,5-a]pyrazine core.[2]

  • Step 2: Electrophilic Bromination. The formed triazolo[1,5-a]pyrazine is then subjected to electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) are commonly used to install the bromine atom at the C8 position, which is activated for substitution.

This guide will address issues that may arise in both of these critical steps.

cluster_0Step 1: Core Synthesiscluster_1Step 2: BrominationA2-HydrazinopyrazineCHydrazone IntermediateA->C+BAldehyde / KetoneB->C+D[1,2,4]triazolo[1,5-a]pyrazineC->DOxidative Cyclization(e.g., NCS, PIDA)E[1,2,4]triazolo[1,5-a]pyrazineG8-Bromo-[1,2,4]triazolo[1,5-a]pyrazineE->G+FBrominating Agent(e.g., NBS)F->G+

Caption: General two-step synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most common causes and how can I improve it?

Low yields in heterocyclic synthesis can often be traced back to a few key areas. A systematic approach is the most effective way to troubleshoot the problem.[1]

  • Purity of Reagents and Solvents: This is the most critical starting point. Impurities in the 2-hydrazinopyrazine precursor can significantly inhibit the reaction. Hydrazine derivatives are particularly susceptible to oxidation if not stored properly under an inert atmosphere.

    • Actionable Advice:

      • Verify the purity of your starting materials via NMR or LC-MS before starting.

      • Use freshly distilled, anhydrous solvents, especially for the cyclization step, as many reactions in this class are sensitive to moisture.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Actionable Advice:

      • For Cyclization: If the reaction is sluggish, consider a moderate increase in temperature. However, excessive heat can lead to decomposition and the formation of tar-like side products. Monitor the reaction progress closely using TLC or LC-MS to establish the optimal time and temperature.[1]

      • For Bromination: These reactions are often fast and exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -10 °C) can improve selectivity and prevent over-bromination or degradation.

  • Atmospheric Contamination: Many reagents and intermediates in organic synthesis are sensitive to oxygen and moisture.

    • Actionable Advice: Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, particularly if you are using organometallic reagents or sensitive intermediates.[1]

Q2: The initial oxidative cyclization to form the triazolo[1,5-a]pyrazine core is incomplete. How can I drive it to completion?

An incomplete cyclization is a frequent bottleneck. The issue often lies with the choice of reagents, solvent, or reaction conditions.

  • Choice of Oxidizing Agent: The potency of the oxidizing agent is crucial.

    • Explanation: Milder agents may not be sufficient to drive the reaction, while overly harsh ones can degrade the starting material or product.

    • Actionable Advice: Several oxidizing agents have been successfully used for similar transformations. Consider screening a few options.[2]

      • N-Chlorosuccinimide (NCS): Often effective under mild conditions.

      • Iodine (I2) with an oxidant like TBHP: A metal-free option that can be very efficient.

      • (Diacetoxyiodo)benzene (PIDA): A common and reliable choice for this type of oxidative cyclization.

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Actionable Advice:

      • If using a non-polar solvent like DCM or Chloroform, and solubility is an issue, consider a more polar aprotic solvent like Acetonitrile (ACN) or DMF.

      • For some mechanisms, a protic solvent like Trifluoroethanol can promote the reaction.[4]

StartLow Cyclization YieldCheckPurityVerify HydrazonePurity & StabilityStart->CheckPurityScreenOxidantScreen Oxidizing Agents(NCS, PIDA, I2/TBHP)CheckPurity->ScreenOxidantPurity OKOptimizeSolventOptimize Solvent(DCM, ACN, DMF)ScreenOxidant->OptimizeSolventStill LowAdjustTempAdjust Temperature(Monitor by TLC/LCMS)OptimizeSolvent->AdjustTempStill LowResultImproved YieldAdjustTemp->ResultOptimized

Caption: Troubleshooting workflow for the cyclization step.

Q3: I'm observing multiple spots on my TLC after the bromination step. What are these impurities and how can I minimize them?

The formation of multiple products during bromination is typically due to a lack of regioselectivity or over-reaction.

  • Primary Cause: Lack of Selectivity: The triazolo[1,5-a]pyrazine ring has several positions that could potentially be brominated, although the C8 position is generally the most electronically favorable for electrophilic substitution.

  • Common Impurities:

    • Di-brominated products: Arise from using an excess of the brominating agent.

    • Positional Isomers: Bromination at C5 or C6, though generally less favored, can occur under harsh conditions.

    • Degradation Products: The electron-rich heterocyclic ring can be sensitive to strong electrophiles and may decompose.

  • Actionable Advice:

ParameterRecommendationRationale
Stoichiometry Use 1.0 to 1.1 equivalents of NBS.Minimizes the risk of di-bromination. A slight excess ensures full conversion of the starting material.
Temperature Start the reaction at 0 °C or below.Enhances regioselectivity and reduces the rate of side reactions and product degradation.
Solvent Use a polar aprotic solvent like DMF or ACN.Helps to solubilize the starting material and NBS, leading to a more homogeneous and controllable reaction.
Addition Rate Add the NBS solution dropwise over 15-30 minutes.Prevents localized high concentrations of the brominating agent, which can lead to side products.
Q4: My final product is unstable during workup or purification. What are the best practices for handling it?

Nitrogen-rich heterocycles can be sensitive, and proper handling is key to preserving your yield post-reaction.

  • Workup:

    • Quenching: After the reaction is complete, quench any remaining brominating agent with a mild reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution.

    • pH Control: Avoid strongly acidic or basic conditions during extraction. The triazole ring can be susceptible to hydrolysis or rearrangement. Aim for a neutral pH. Use a weak base like sodium bicarbonate for neutralization if needed.[5]

  • Purification:

    • Column Chromatography: Silica gel is generally effective. Use a gradient elution, starting with a non-polar solvent system (e.g., Heptane/Ethyl Acetate) and gradually increasing polarity. Deactivating the silica gel with 1% triethylamine in the eluent can prevent streaking and improve recovery for basic compounds.

    • Recrystallization: If the product is sufficiently pure, recrystallization is an excellent method for obtaining high-purity material. Screen solvents like ethanol, isopropanol, or acetonitrile/water mixtures.

Optimized Experimental Protocols

The following are generalized protocols. You may need to adapt them based on your specific substrate and equipment.

Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine Core

This protocol is adapted from general methods for oxidative cyclization of hydrazones.[2]

  • Hydrazone Formation:

    • To a solution of 2-hydrazinopyrazine (1.0 eq) in ethanol, add the desired aldehyde (1.05 eq).

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the 2-hydrazinopyrazine.

    • The resulting hydrazone can often be isolated by filtration or by removing the solvent under reduced pressure.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone intermediate (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Bromination at the C8-Position

This protocol is based on standard electrophilic bromination procedures for related heterocycles.[6][7]

  • Setup:

    • Dissolve the[1][2]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of anhydrous DMF.

    • Add the NBS solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction & Monitoring:

    • Stir the reaction at 0 °C for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding it to a stirred, cold solution of 10% aqueous sodium thiosulfate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by flash column chromatography (silica gel, heptane/ethyl acetate gradient) or recrystallization to yield the final product.

Visualizing Key Relationships

Understanding how different parameters influence the reaction outcome is crucial for effective optimization.

paramsReaction ParametersReagent PurityTemperatureSolvent ChoiceStoichiometryoutcomesReaction OutcomesYieldProduct PuritySide Product FormationReaction Timeparams:f1->outcomes:f1 directly impactsparams:f1->outcomes:f2 critical forparams:f2->outcomes:f1 affects rateparams:f2->outcomes:f3 controls selectivityparams:f3->outcomes:f1 affects rate & solubilityparams:f3->outcomes:f4 influencesparams:f4->outcomes:f1 key forparams:f4->outcomes:f3 controls

Caption: Interplay of key parameters and reaction outcomes.

References

  • Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • MDPI. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][8]triazines. Available at: [Link]

  • MDPI. (2018). Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][8]triazines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • ResearchGate. (2020).
  • MDPI. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Available at: [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • ijirset. (n.d.). Synthesis of Heterocyclic Compounds.
  • MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

  • ResearchGate. (2007).
  • PubMed. (2005). Synthesis of[1][2]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Available at: [Link]

  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
  • National Center for Biotechnology Information (PMC). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]

  • ScienceDirect. (n.d.). Heterocyclic Compounds.
  • National Center for Biotechnology Information (PMC). (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 8‐bromo‐7‐chloro‐[1][2]‐triazolo[4,3‐c]pyrimidines.

  • MDPI. (n.d.). Pyrazolo[1,5-a][6][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • National Center for Biotechnology Information (PMC). (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][6]tetrazines and investigation of their fungistatic activity. Available at: [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][6][8]triazine derivatives as inhibitors of thymidine phosphorylase. Available at: [Link]

  • Google Patents. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • ResearchGate. (n.d.). Pyrazolo[1,5-a][6][8]triazine based scaffold as purine analogues with diverse biological activity | Request PDF.

  • PubMed. (2007). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][8]triazines. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine.

Technical Support Center: Synthesis of Brominated Triazolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of brominated triazolopyrazines. This resource is designed to provide expert guidance and troubleshooting advice for common challenges encountered during the synthesis of this important class of heterocyclic compounds. As key intermediates in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy, a clean and efficient synthesis is paramount.[1][2] This guide, structured in a question-and-answer format, addresses specific experimental issues to help you optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section focuses on specific problems you might encounter during the synthesis and purification of brominated triazolopyrazines and offers practical solutions.

Question: My TLC/LC-MS analysis shows multiple product spots with similar Rf/retention times. What are the likely isomeric byproducts, and how can I control the regioselectivity of bromination?

Answer:

The formation of isomeric byproducts is a frequent challenge in the electrophilic bromination of the triazolopyrazine core. The specific isomers formed depend on the substitution pattern of your starting material. The triazolopyrazine scaffold has several positions susceptible to electrophilic attack, and the directing effects of existing substituents will dictate the regioselectivity.

Common Isomeric Byproducts:

  • Positional Isomers: Bromination can occur at different positions on the pyrazine ring. For a generic triazolopyrazine, positions 6 and 8 are often susceptible to bromination. The electronic properties of substituents on the triazole and pyrazine rings will influence the preferred site of attack.

  • Over-brominated Species: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time), di- or even tri-brominated byproducts can form.

Causality and Strategic Solutions:

The key to controlling regioselectivity lies in managing the reactivity of the brominating agent and understanding the electronic nature of the substrate.

  • Choice of Brominating Agent: Milder brominating agents can significantly improve regioselectivity. While molecular bromine (Br₂) is effective, it can be aggressive. Consider using N-Bromosuccinimide (NBS), which is a solid and easier to handle, often providing higher selectivity.[3] For particularly sensitive substrates, newer reagents like N-Acetoxy-N-bromo-4-nitrobenzamide have been developed for high regioselectivity in halogenating complex heteroaromatics.[4]

  • Solvent and Temperature Effects: The reaction solvent can influence the solubility of the substrate and the reactivity of the brominating agent. Running the reaction at lower temperatures can also help to minimize the formation of undesired isomers by favoring the kinetically controlled product.

  • Protecting Groups: In some cases, it may be necessary to use protecting groups to block more reactive sites on the molecule, directing the bromination to the desired position.

  • Theoretical Analysis: Computational methods, such as ab initio calculations, can be employed to predict the most likely sites of electrophilic attack, aiding in the strategic design of your synthesis to favor the desired isomer.[3]

Experimental Protocol for Improved Regioselectivity:

  • Substrate Preparation: Ensure your starting triazolopyrazine is pure and dry.

  • Reagent Selection: Start with a milder brominating agent like NBS (1.05 - 1.2 equivalents).

  • Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath before the slow, portion-wise addition of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Work-up and Purification: After quenching with a reducing agent (e.g., sodium thiosulfate solution), proceed with extraction and purification. Isomeric products can often be separated by careful column chromatography.

Question: My NMR spectrum shows a complex aromatic region and unexpected aliphatic signals. What are these byproducts, and how are they formed?

Answer:

Unexpected signals in your NMR spectrum often point to side reactions beyond simple bromination. These can include ring-opening, dehalogenation, or reactions with the solvent or reagents.

Potential Byproducts and Their Formation:

  • Ring-Opened Products: Under certain conditions, particularly with strong electrophiles or nucleophiles present, the triazolopyrazine ring system can be susceptible to cleavage. For instance, ring-opening halogenation has been observed in related heterocyclic systems like pyrazolopyridines.[5] This can lead to a variety of linear, halogenated byproducts with complex NMR spectra.

  • Dehalogenated Species: If your starting material is a chloro-substituted triazolopyrazine, you might observe byproducts where the chlorine has been replaced by hydrogen. This can occur through radical mechanisms.[6]

  • Solvent Adducts: In some cases, the solvent can participate in the reaction. For example, if using an alcohol as a solvent, you might form alkoxy-substituted byproducts.

  • Degradation Products: Harsh reaction conditions can lead to the degradation of the triazolopyrazine core, resulting in a mixture of unidentifiable products.

Troubleshooting and Identification:

  • Detailed Spectroscopic Analysis: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be invaluable in piecing together the structures of these unknown byproducts. High-resolution mass spectrometry (HRMS) will provide exact mass data to help determine the elemental composition.

  • Reaction Condition Review: Carefully examine your reaction setup. Was there any possibility of contamination? Were the reagents of high purity? Was the reaction atmosphere truly inert?

  • Mechanistic Considerations: Consider the possible reaction mechanisms that could lead to the observed byproducts. For example, radical reactions can be initiated by light or trace metals.

Question: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired brominated triazolopyrazine. What could this be?

Answer:

A common polar byproduct in these reactions is the corresponding hydroxylated triazolopyrazine.

Formation of Hydroxylated Byproducts:

This can occur if there is residual water in your reaction mixture or during the aqueous work-up. The brominated intermediate can be susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of a hydroxyl group in place of the bromine atom.

Prevention and Mitigation:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Careful Work-up: Minimize the time the reaction mixture is in contact with water during the work-up. Consider using a non-aqueous work-up if possible.

  • Purification Strategy: If the hydroxylated byproduct does form, it can often be separated from the desired brominated product by column chromatography, taking advantage of its higher polarity. A more polar eluent system will be required to elute the hydroxylated compound.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of brominated triazolopyrazines.

What is the most common synthetic route for preparing brominated triazolopyrazines?

A widely used method starts with a substituted pyrazine, often a dihalopyrazine like 2,3-dichloropyrazine. This is followed by a reaction with hydrazine to form a hydrazinopyrazine, which then undergoes cyclization to form the triazolopyrazine core. The final step is the bromination of this core.[2][7]

How can I confirm the position of bromination on the triazolopyrazine ring?

The definitive method for structure elucidation is single-crystal X-ray diffraction.[6][8][9] However, this is not always feasible. Spectroscopic methods are crucial:

  • NMR Spectroscopy: 1D proton NMR can give clues based on the coupling patterns and chemical shifts of the remaining aromatic protons. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-bond and through-space correlations, respectively, which can help to unambiguously assign the position of the bromine atom.[6][8]

  • Mass Spectrometry: While MS will confirm the addition of a bromine atom, it generally cannot distinguish between isomers.

What are some of the key applications of brominated triazolopyrazines?

The bromine atom serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes brominated triazolopyrazines valuable intermediates in medicinal chemistry for the synthesis of more complex molecules with a range of biological activities.[7] They are particularly prominent in the development of kinase inhibitors for cancer treatment, such as c-Met and VEGFR-2 inhibitors.[2][7] They have also been investigated for their potential as antimalarial and antibacterial agents.[6][10]

Summary of Common Byproducts and Mitigation Strategies

Byproduct ClassPotential CauseRecommended Analytical MethodsPrevention/Mitigation Strategies
Positional Isomers Non-selective brominating agent, harsh reaction conditions.TLC, LC-MS, 1D/2D NMRUse milder brominating agents (e.g., NBS), optimize temperature and reaction time.
Over-brominated Products Excess brominating agent, prolonged reaction time.TLC, LC-MS, HRMSUse a slight excess of brominating agent (1.05-1.2 eq.), monitor reaction closely.
Hydroxylated Byproducts Presence of water in the reaction or during work-up.LC-MS, HRMS, NMRUse anhydrous conditions, minimize contact with water during work-up.
Dehalogenated Byproducts Radical side reactions, especially with chloro-precursors.LC-MS, HRMS, NMRDegas solvents, use radical inhibitors if necessary.
Ring-Opened Products Harsh reaction conditions, incompatible reagents.LC-MS, HRMS, 1D/2D NMRUse milder conditions, ensure reagent compatibility.

Visualizing the Synthetic Landscape

The following diagram illustrates a generalized synthetic pathway for a brominated triazolopyrazine, highlighting key stages where byproduct formation can occur.

Synthesis_Byproducts cluster_start Starting Materials cluster_core Core Formation cluster_functionalization Bromination cluster_byproducts Potential Byproducts A Dihalopyrazine C Hydrazinopyrazine Intermediate A->C Nucleophilic Substitution B Hydrazine B->C D Triazolopyrazine Core C->D Cyclization F Brominated Triazolopyrazine (Desired Product) D->F Electrophilic Bromination G Isomeric Products D->G Lack of Regioselectivity H Over-brominated Products D->H Harsh Conditions E Brominating Agent (e.g., NBS) E->F I Hydroxylated Products F->I Hydrolysis

Sources

troubleshooting low yield in Suzuki coupling of brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Brominated Heterocycles

A Guide for the Synthetic Chemist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your research. This guide is specifically tailored to address the common, and often frustrating, issue of low yields when working with brominated heterocycles—a cornerstone reaction in modern drug discovery and materials science.

The Suzuki-Miyaura reaction is celebrated for its versatility, but the unique electronic properties and Lewis basicity of heterocyclic substrates introduce specific challenges.[1] Catalyst poisoning, sluggish reactivity, and a host of side reactions can plague even the most carefully planned experiments. This guide is structured to help you diagnose these issues systematically and implement effective solutions.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the catalytic cycle is paramount to effective troubleshooting. Every parameter—catalyst, ligand, base, and solvent—influences one or more of these fundamental steps. A failure at any point in the cycle can lead to low yields or complete reaction failure.[2][3]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L_n-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product Reagents1 Heteroaryl-Br (R¹-X) Reagents1->OxAdd Reagents2 Boronic Acid/Ester (R²-B(OR)₂) + Base Reagents2->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the rationale behind them.

Problem 1: No or Low Conversion of Starting Material

Q: My reaction shows little to no consumption of the brominated heterocycle, even after several hours. What are the most likely culprits?

A: This issue almost always points to a problem with the first step of the catalytic cycle: Oxidative Addition . This step, where the palladium catalyst inserts into the carbon-bromine bond, can be particularly challenging for electron-rich or sterically hindered heterocycles.[4][5]

Primary Causes & Corrective Actions:

  • Inactive Catalyst System: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[6][7] This reduction can fail if the conditions aren't right.

    • Solution: Switch to a modern Pd(0) precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3).[6][7] These are designed for reliable and rapid generation of the active Pd(0) catalyst.

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it dictates the reactivity of the palladium center. For heteroaryl bromides, especially those that are electron-rich or contain Lewis basic sites (like pyridine or imidazole), the choice is critical.[2][7]

    • Rationale: Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are required.[7][8] They increase the electron density on the palladium, promoting the oxidative addition step, while their steric bulk facilitates the final reductive elimination.[2]

    • Solution: If using a generic ligand like PPh₃, switch to a Buchwald-type ligand or an NHC-based system like PEPPSI-iPr.[7] Screen a small panel of ligands to find the optimal one for your specific substrate.

  • Insufficient Temperature: While many Suzuki couplings run at moderate temperatures (80-100 °C), some challenging substrates require more thermal energy to overcome the activation barrier for oxidative addition.[9][10]

    • Solution: Incrementally increase the reaction temperature to 110-120 °C, ensuring your solvent is appropriate for this range (e.g., dioxane, toluene, xylene). Monitor for potential decomposition of starting materials.[11]

Problem 2: Reaction Stalls at Partial Conversion

Q: My reaction proceeds to about 40-60% conversion and then stops. What causes this stalling and how can I fix it?

A: Reaction stalling is typically a sign of catalyst deactivation or an issue with the transmetalation step. The heterocyclic substrate itself is often the culprit.

Primary Causes & Corrective Actions:

  • Catalyst Poisoning: The nitrogen atoms in many heterocycles are Lewis basic and can irreversibly bind to the palladium center, effectively removing it from the catalytic cycle.[9][12]

    • Solution 1: Use a more robust ligand system. The bulky nature of Buchwald ligands can sterically shield the palladium center from coordination by the heterocycle.

    • Solution 2: For particularly stubborn cases, especially with pyridines, the addition of a Lewis acid like trimethyl borate can be effective. It coordinates to the Lewis basic sites on the heterocycle, preventing them from poisoning the catalyst.[12]

  • Ineffective Base or Transmetalation Failure: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻) that is necessary for transmetalation.[13][14] If the base is too weak, insoluble, or inappropriate for the solvent system, this step will be slow or incomplete.

    • Rationale: Stronger, more soluble bases often lead to faster transmetalation. The choice of cation (e.g., K⁺ vs. Cs⁺) can also influence solubility and reactivity.

    • Solution: Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are excellent starting points for difficult couplings as they are stronger than carbonates like K₂CO₃ or Na₂CO₃.[6][9] Ensure the base is finely powdered to maximize surface area.

Problem 3: Significant Side Product Formation

Q: My desired product yield is low, but my starting material is consumed. I see several other spots by TLC/LCMS. What are these byproducts and how can I minimize them?

A: This indicates that undesired reaction pathways are outcompeting your desired coupling. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.[7][9][15]

Troubleshooting_Flowchart start Low Yield Observed check_sm Is Starting Material (SM) Largely Unconsumed? start->check_sm ox_add_fail Issue: Oxidative Addition Failure check_sm->ox_add_fail Yes check_byproducts Are Major Byproducts Present? check_sm->check_byproducts No sol_catalyst Action: Use Modern Pre-catalyst (e.g., XPhos Pd G3) ox_add_fail->sol_catalyst sol_ligand Action: Screen Bulky, e⁻-rich Ligands (SPhos, RuPhos) sol_catalyst->sol_ligand sol_temp Action: Increase Temperature (e.g., 100-120 °C) sol_ligand->sol_temp stall Issue: Reaction Stalled / Catalyst Deactivation check_byproducts->stall No (Stalled) byproducts Issue: Dominant Side Reactions check_byproducts->byproducts Yes sol_poison Action: Use Bulky Ligand to Prevent Poisoning stall->sol_poison sol_base Action: Switch to Stronger Base (K₃PO₄, Cs₂CO₃) stall->sol_base sol_debor Protodeboronation -> Use Milder Base (KF) or Boronic Ester (MIDA, pinacol) byproducts->sol_debor sol_homo Homocoupling -> Improve Degassing (Freeze-Pump-Thaw) byproducts->sol_homo sol_dehalo Dehalogenation -> Re-evaluate Base/Solvent & Ligand Choice byproducts->sol_dehalo

Figure 2: Troubleshooting Flowchart for Low Yield Suzuki Couplings.

Specific Side Reactions:

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond on your boronic acid partner, effectively destroying it.[16] It is often accelerated by water, high temperatures, and strong bases.[6][16] Heteroaryl boronic acids, especially those of π-rich systems like furans or those containing basic nitrogens like 2-pyridyl boronic acid, are notoriously prone to this side reaction.[7][16][17]

    • Solution:

      • Switch Boron Source: The most robust solution is to switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) or a potassium trifluoroborate salt.[16][18] These reagents slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[16]

      • Use a Milder Base: If you must use a boronic acid, switching to a milder base like potassium fluoride (KF) can suppress protodeboronation.[6]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (R²-R²). It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[7][9]

    • Solution: Ensure rigorous exclusion of oxygen. Degas your solvent thoroughly using a "freeze-pump-thaw" technique (3 cycles is standard) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6][19] Maintain a positive pressure of inert gas throughout the reaction.

  • Dehalogenation: This is the replacement of the C-Br bond with a C-H bond on your heterocyclic starting material (R¹-H). It can occur via several mechanisms, sometimes involving the solvent or base as a hydride source.[7][20]

    • Solution: This side reaction is highly system-dependent. Re-evaluating the base and solvent combination is the first step. Sometimes, switching to a different ligand that promotes faster cross-coupling can outcompete the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst and ligand for my specific brominated heterocycle?

A: The choice depends on the electronic nature of your heterocycle.

Heterocycle TypeRecommended LigandsRationale
Electron-Deficient (e.g., Pyridines, Pyrazines, Pyrimidines)Buchwald ligands (SPhos, XPhos, RuPhos), NHCsThese heterocycles are prone to catalyst poisoning and can be slow to undergo oxidative addition. Electron-rich, bulky ligands accelerate this step and protect the Pd center.[1][8]
Electron-Rich (e.g., Furans, Thiophenes, Pyrroles)Buchwald ligands (SPhos, BrettPhos), dppfOxidative addition is typically easier, but reductive elimination can be slow. Bulky ligands are still beneficial. These systems are also prone to protodeboronation of their corresponding boronic acids.[17][21]
Sterically Hindered (e.g., ortho-substituted)Very bulky ligands (e.g., XPhos, tBuXPhos)The steric bulk of the ligand is crucial to promote the bond-forming reductive elimination step when the substrates themselves are crowded.[7]

Table 1: Ligand Selection Guide for Heterocyclic Suzuki Couplings.

Q: Which base is best, and why does it matter so much?

A: There is no single "best" base; the optimal choice depends on the substrates and solvent. The base's role is to facilitate transmetalation by forming the boronate complex.[22][23]

BaseCommon SolventsKey Characteristics & Use Cases
K₂CO₃, Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, EtOHStandard, mild bases. Good starting point for reactive substrates. May be too weak for challenging couplings.[24][25]
K₃PO₄ Toluene, Dioxane (often with minimal H₂O)A stronger base that is very effective for less reactive bromides and chlorides. Often improves yields significantly.[6][9]
Cs₂CO₃ Dioxane, Toluene, DMFA strong, highly soluble base. Excellent for difficult couplings but more expensive. Its solubility can be a key advantage.[9][11]
KF Toluene, DioxaneA mild base particularly useful for suppressing protodeboronation of sensitive boronic acids.[6][13]

Table 2: Common Bases for Suzuki Coupling and Their Applications.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is done by alternating between vacuum and backfilling with inert gas (3 cycles).[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[6][21]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Protection of Unstable Boronic Acids via MIDA Esters

For heteroaryl boronic acids prone to protodeboronation, conversion to a bench-stable MIDA (N-methyliminodiacetic acid) boronate is a highly effective strategy.[16][18]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO or DMF.

  • Dehydration: Heat the mixture to 80-100 °C under vacuum for 1-2 hours to remove water and drive the formation of the MIDA boronate.

  • Isolation: Cool the reaction mixture. The MIDA boronate often precipitates and can be isolated by filtration, washed with a solvent like acetone or ether, and dried. It can now be stored and used as a stable boron source in your Suzuki coupling.

References

Sources

Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Reactions with Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of the Buchwald-Hartwig amination, with a specialized focus on the often-challenging class of heterocyclic halides. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not only solutions but also the underlying mechanistic reasoning to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction with a pyridyl chloride is sluggish and gives low yield. I'm using NaOt-Bu, which is standard. What's going wrong?

This is a classic challenge. While sodium tert-butoxide (NaOt-Bu) is a workhorse base for many Buchwald-Hartwig reactions due to its high basicity (pKaH ≈ 19), it can be problematic with certain heterocyclic halides, particularly electron-deficient ones like pyridyl chlorides.[1] Here are the primary reasons for failure and how to troubleshoot:

  • Substrate Degradation: Many five- and six-membered heteroaromatics are sensitive to strong bases.[2] Pyridyl systems, for instance, can undergo unwanted side reactions in the presence of a powerful nucleophilic base like NaOt-Bu, leading to decomposition of your starting material.[2] This decomposition can also generate species that deactivate the palladium catalyst.[2]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, acting as a competitive ligand and inhibiting the catalytic cycle. This is especially problematic with smaller, less sterically hindered phosphine ligands.[2]

Troubleshooting Steps:

  • Switch to a Weaker, Non-Nucleophilic Base: The first and most impactful change is to screen weaker inorganic bases. Cesium carbonate (Cs₂CO₃, pKaH ≈ 10) and potassium phosphate (K₃PO₄) are excellent starting points.[1] Their lower basicity minimizes substrate degradation while still being sufficient to facilitate the deprotonation of the amine-palladium complex.

  • Consider Soluble Organic Bases: If inorganic bases still present issues (e.g., solubility, stirring problems on a larger scale), soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, sometimes in combination with an additive like NaTFA.[1][3]

  • Optimize Your Ligand: For pyridyl halides, bulkier, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior.[4] The steric bulk helps to disfavor coordination of the pyridine nitrogen to the palladium center and accelerates the rate-limiting reductive elimination step.

Q2: I'm attempting to couple an amine with a base-sensitive thiazole bromide. What's the best strategy for base selection from the outset?

For substrates known to be unstable in the presence of strong bases, a proactive approach is crucial. The key is to find a base that is "just basic enough" to promote the reaction without causing significant substrate decomposition.[2]

A highly effective strategy for base-sensitive five-membered heterocycles is the use of sodium trimethylsilanolate (NaOTMS).[1][2] With a pKaH of approximately 11, NaOTMS is significantly milder than alkali metal alkoxides but often more effective than carbonate or phosphate bases for coupling less acidic aliphatic amines.[1][2] The combination of a GPhos-supported palladium catalyst with NaOTMS has been shown to be particularly effective for these challenging couplings.[2]

Logical Workflow for Base Selection:

G cluster_0 Base Selection Workflow for Sensitive Heterocycles cluster_1 High Base Sensitivity cluster_2 Lower Base Sensitivity start Identify Heterocyclic Substrate q1 Is the heterocycle known to be base-sensitive (e.g., azoles)? start->q1 base_screen_weak Screen moderate-strength bases first: 1. NaOTMS 2. K₃PO₄ 3. Cs₂CO₃ q1->base_screen_weak Yes base_screen_strong Screen standard bases: 1. NaO-t-Bu / KO-t-Bu 2. LHMDS 3. Cs₂CO₃ / K₃PO₄ q1->base_screen_strong No yes_path YES check_yield1 Acceptable Yield? base_screen_weak->check_yield1 success Reaction Optimized check_yield1->success Yes troubleshoot1 Troubleshoot: - Change ligand (e.g., GPhos) - Optimize solvent/temperature check_yield1->troubleshoot1 No no_path NO check_yield2 Acceptable Yield? base_screen_strong->check_yield2 check_yield2->success Yes troubleshoot2 Reaction sluggish? Move to stronger base. Decomposition? Move to weaker base. check_yield2->troubleshoot2 No

Caption: Decision workflow for initial base selection.

Q3: What is the mechanistic role of the base in the Buchwald-Hartwig catalytic cycle?

The base plays at least one, and sometimes multiple, critical roles in the catalytic cycle.[5][6] Its primary function is to deprotonate the amine nucleophile after it has coordinated to the palladium center, forming the palladium-amido complex. This step is essential for subsequent reductive elimination.

The Catalytic Cycle and the Role of the Base:

Buchwald_Hartwig_Cycle cluster_base Role of the Base pd0 L-Pd(0) oac L-Pd(II)(Ar)(X) pd0->oac Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oac->amine_complex + HNR'R'' - X⁻ amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base-H)⁺X⁻ is formed amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The role of the base in the catalytic cycle.

In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[3][7] In some cases, particularly with inorganic bases, the base may also play a secondary role in stabilizing catalytic intermediates or influencing the aggregation state of the catalyst.[6]

Troubleshooting Guide

Problem: No reaction or very low conversion.
Potential Cause Explanation Recommended Solution
Base is too weak The base's pKa is insufficient to deprotonate the amine-palladium complex, which is a necessary step before reductive elimination. This is common when using weak bases like K₂CO₃ with weakly acidic nucleophiles like secondary aliphatic amines.[1][8]1. Switch to a stronger base. If using K₃PO₄, try Cs₂CO₃. If using Cs₂CO₃, try NaOt-Bu or LHMDS, provided the substrate is stable.[9] 2. For base-sensitive substrates, NaOTMS is an excellent intermediate-strength option.[2]
Poor solubility of inorganic base Heterogeneous inorganic bases like K₃PO₄ can have limited solubility in common organic solvents (e.g., toluene, dioxane).[1] If the base is not effectively interacting with the catalytic species in solution, the reaction rate will be severely impacted.1. Grind the base to a fine powder before use to increase surface area.[1] 2. Increase the agitation rate to ensure good mixing.[1] 3. Switch to a more soluble base system, such as a soluble organic base (DBU) or a different inorganic base (Cs₂CO₃ has better solubility than K₃PO₄).[1]
Catalyst poisoning by heterocycle The nitrogen or sulfur atoms in the heterocyclic halide can coordinate strongly to the palladium center, deactivating the catalyst.[2]1. Switch to a more sterically hindered ligand (e.g., t-BuXPhos, RuPhos). The bulk around the palladium center can prevent the heterocycle from coordinating.[10] 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Problem: Significant starting material decomposition, multiple unidentified byproducts.
Potential Cause Explanation Recommended Solution
Base is too strong A strong, nucleophilic base like NaOt-Bu is attacking the heterocyclic ring, leading to degradation. This is especially common with electron-poor or strained five-membered heterocycles like thiazoles or isoxazoles.[2]1. Immediately switch to a weaker base. Screen K₃PO₄ and Cs₂CO₃.[9] 2. Employ NaOTMS, which is specifically designed for such base-sensitive substrates.[2] 3. Lower the reaction temperature. Base-mediated decomposition is often accelerated at higher temperatures.[2]
Deprotection of functional groups The base may be cleaving protecting groups on your substrate, such as silyl ethers (e.g., TBDMS) or esters, especially at elevated temperatures.[11]1. Choose a weaker base that is compatible with your protecting groups (e.g., K₃PO₄ instead of NaOt-Bu).[9] 2. If a strong base is required for reactivity, consider changing to a more robust protecting group that can withstand the reaction conditions.[11]

Experimental Protocols

Protocol 1: Screening of Inorganic Bases for a Challenging Heterocyclic Halide

This protocol outlines a parallel screening approach to quickly identify the optimal inorganic base for a new substrate.

Materials:

  • Heterocyclic halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Bases: NaOt-Bu, K₃PO₄ (finely ground), Cs₂CO₃, NaOTMS

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vials with stir bars, under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox, add the heterocyclic halide (e.g., 0.1 mmol), the palladium precatalyst (0.002 mmol), and a stir bar to four separate reaction vials.

  • Base Addition: To each vial, add one of the bases to be screened (1.5 equiv, 0.15 mmol):

    • Vial 1: NaOt-Bu

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: NaOTMS

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., 1.0 mL) to each vial, followed by the amine (0.12 mmol).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction mixture. Quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts or starting material degradation.

  • Analysis: Compare the results to determine which base provides the best balance of reactivity and substrate stability.

Summary of Common Bases

BasepKaH (approx.)ClassKey AdvantagesKey Disadvantages
NaOt-Bu / KOt-Bu 19Strong AlkoxideHighest reaction rates, low catalyst loadings possible.[9]Incompatible with many functional groups (esters, etc.); can degrade sensitive heterocycles.[9]
LHMDS 26Strong AmideVery strong, non-nucleophilic; useful for protic functional groups.[9]Air and moisture sensitive; can be incompatible with some functional groups at high temps.[9]
NaOTMS 11Moderate SilanolateExcellent for base-sensitive five-membered heterocycles; good balance of reactivity and mildness.[1][2]More expensive than common inorganic bases.
Cs₂CO₃ 10Weak InorganicGood functional group tolerance; better solubility than other carbonates/phosphates.[1]Expensive; can be difficult to stir on large scale.[9]
K₃PO₄ / K₂CO₃ 12.3 / 10.3Weak InorganicExcellent functional group tolerance; economical.[9]Can require higher catalyst loadings and longer reaction times; poor solubility.[1][9]
DBU 13.5Organic AmidineSoluble, homogeneous reaction conditions.[1]Can inhibit the catalyst at high concentrations; may be less effective for deprotonation than strong inorganic bases.[5][12]

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry - ACS Publications.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Advanced Organic Chemistry: Traditional Cross Coupling Reactions - YouTube.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Use of base metals in Buchwald-Hartwig coupling - Wordpress.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH.

Sources

Technical Support Center: Minimizing Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for a persistent challenge in synthetic chemistry: the unwanted dehalogenation of aryl halides during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explain the mechanistic underpinnings of dehalogenation and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling, and why is it a significant problem?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the halide (I, Br, Cl) on your starting material is replaced by a hydrogen atom.[1][2] This is problematic as it consumes your valuable aryl halide, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1]

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can originate from various sources within the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, yielding the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[1]

Catalytic Cycle and the Dehalogenation Off-Ramp

G cluster_cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(X)L2 (Oxidative Addition) Pd0->OA_complex Ar-X TM_complex Ar-Pd(II)(R)L2 (Transmetalation) OA_complex->TM_complex R-M PdH_intermediate H-Pd(II)(Ar)L2 OA_complex->PdH_intermediate Hydride Transfer Main_Cycle_Label Desired Cross-Coupling Cycle TM_complex->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) TM_complex->Product Reductive Elimination PdH_source Hydride Source (e.g., Base, H2O, Solvent) Dehalogenated_Product Ar-H (Dehalogenated Byproduct) PdH_intermediate->Dehalogenated_Product Reductive Elimination Side_Reaction_Label Dehalogenation Side Pathway Dehalogenated_Product->Pd0 G start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky & electron-rich? (e.g., XPhos, SPhos, NHCs) start->ligand base Step 2: Change the Base Switch from strong (NaOtBu) to weaker (K3PO4, Cs2CO3) ligand->base solvent Step 3: Change the Solvent Avoid protic/polar aprotic (DMF). Use non-polar (Toluene, Dioxane) base->solvent temp Step 4: Lower Temperature (e.g., 80°C instead of 110°C) solvent->temp reagents Step 5: Check Reagent Purity Use anhydrous/degassed solvents. High-purity reagents. temp->reagents success Problem Solved reagents->success

Caption: A stepwise approach to troubleshooting dehalogenation in Suzuki coupling.

Detailed Steps & Rationale:

  • Ligand Modification: Your first point of intervention should be the ligand. The rate of reductive elimination of the desired product versus the dehalogenated byproduct is heavily influenced by the ligand's steric and electronic properties.

    • Action: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. [1] * Causality: These ligands promote faster reductive elimination of the desired Ar-R product, kinetically disfavoring the dehalogenation pathway. [1]

  • Base Selection: The base can be a direct or indirect source of the problematic Pd-H species.

    • Action: If using a strong base like sodium tert-butoxide (NaOtBu), switch to a weaker inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). [1] * Causality: Stronger bases can promote side reactions that generate hydride species. [1]Weaker, anhydrous inorganic bases are generally less prone to doing so.

  • Solvent Exchange: The solvent can act as a hydride donor and influence catalyst stability and reactivity.

    • Action: If using polar aprotic solvents like DMF or protic solvents like alcohols, switch to a non-polar, aprotic solvent such as toluene or dioxane. [1][4] * Causality: Solvents like DMF and alcohols can decompose or directly act as hydride sources, especially at elevated temperatures. [3][4]Toluene is often a more robust choice. [2][4]

  • Temperature Control: Thermal energy can accelerate undesirable pathways.

    • Action: Lower the reaction temperature. Try running the reaction at 80 °C instead of 110 °C, for example. [1] * Causality: Dehalogenation can have a higher activation energy than the desired coupling. Reducing the temperature can disproportionately slow the side reaction. [1]

  • Reagent Purity: Ensure your reaction is free from extraneous hydride sources.

    • Action: Use anhydrous and properly degassed solvents. Ensure all reagents, including the boronic acid and base, are of high purity and dry.

    • Causality: Trace water is a common source of protons that can lead to the formation of Pd-H species.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

While highly effective for C-N bond formation, the Buchwald-Hartwig reaction can also suffer from dehalogenation, which competes with the desired amination product. [5] Troubleshooting Strategies:

  • Ligand is Key: As with Suzuki coupling, the choice of a state-of-the-art, sterically hindered biaryl phosphine ligand is the most critical parameter to control selectivity and minimize reductive dehalogenation. [6]* Base Choice: Strong bases like NaOtBu or LHMDS are standard, but if dehalogenation is severe, consider screening other bases. The choice of base can be highly substrate-dependent.

  • Solvent: Toluene and dioxane are common and generally well-behaved solvents for this reaction. [7]

Issue 3: Dehalogenation in Sonogashira and Heck Couplings
  • Sonogashira Coupling: Dehalogenation is a known side reaction, particularly with sterically hindered substrates or at high temperatures. [8] * Troubleshooting:

    • Catalyst System: A copper-free Sonogashira protocol can sometimes offer better results and suppress side reactions. [9] * Base: Amine bases like triethylamine are common but can be a source of problems. Screening inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial. [10] * Solvent: A significant solvent effect has been observed, with solvents like DMF leading to more side reactions than THF in some cases. [10]
  • Heck Reaction: The mechanism of the Heck reaction provides multiple opportunities for side reactions.

    • Troubleshooting:

      • Ligand Choice: Bidentate phosphine ligands were historically considered poor for this reaction, but modern, specialized ligands can improve performance. [11] * Additives: The addition of stoichiometric halide salts can sometimes alter the reaction pathway and improve outcomes, particularly when using aryl triflates. [11] * Temperature: High temperatures (often >100 °C) are frequently required, especially for less reactive aryl bromides and chlorides, which can increase the likelihood of side reactions. [12]Careful temperature optimization is crucial.

Data Summary: Impact of Reaction Parameters

The following tables summarize the general effect of different reaction parameters on the ratio of desired cross-coupled product to the dehalogenated byproduct.

Table 1: Effect of Ligand Choice on Dehalogenation

Ligand TypeGeneral CharacteristicsTypical Impact on DehalogenationRationale
Simple Monodentate (e.g., PPh₃)Small, less electron-donatingCan lead to significant dehalogenationSlower reductive elimination allows side reactions to compete.
Bulky, Electron-Rich (e.g., XPhos, SPhos)Sterically hindered, strong σ-donorsSignificantly suppresses dehalogenation [1]Accelerates desired C-C/C-N reductive elimination. [1]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableHighly effective at preventing dehalogenation [1]Forms very stable Pd-complexes that favor the desired pathway.

Table 2: Effect of Base and Solvent on Dehalogenation

ParameterConditionTypical Impact on DehalogenationRationale
Base Strong (e.g., NaOtBu)Can promote dehalogenation [1]Can act as a hydride source or promote decomposition pathways. [13]
Weaker (e.g., K₃PO₄, Cs₂CO₃)Generally suppresses dehalogenation [1]Less reactive and lower propensity to generate hydride species.
Solvent Polar Aprotic (e.g., DMF)Can promote dehalogenation [4]Potential hydride source, especially at high temperatures. [2][14]
Non-polar (e.g., Toluene)Generally suppresses dehalogenation [1][4]More inert and less likely to act as a hydride source. [2]
Protic (e.g., Alcohols)Can promote dehalogenation [3]Direct source of hydride through β-hydride elimination from Pd-alkoxide.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, specifically designed to minimize hydrodehalogenation. [1] Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol). [1]2. Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the XPhos Pd G2 precatalyst (0.02 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Seal the vial and sparge the reaction mixture with Argon for 10-15 minutes.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (Ar-H).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Nature. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Linquip. Role of palladium catalyst in cross-coupling reactions. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • University of Geneva. Solvent and salt effects in cross-coupling reactions - toward molecular understanding. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • RSC Publishing. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

Technical Support Center: Purification Challenges of Polar Brominated Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar brominated nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The inherent properties of these compounds—high polarity, the basicity of the nitrogen atom(s), and the presence of a heavy bromine atom—can lead to a variety of issues during purification, from poor chromatographic resolution to low recovery.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The advice herein is grounded in established scientific principles and practical, field-proven experience.

I. The Core Challenge: Understanding the Molecular Interactions

Polar brominated nitrogen heterocycles present a tripartite purification challenge. Their high polarity makes them poorly suited for traditional normal-phase chromatography on silica gel with non-polar eluents, while also leading to poor retention in standard reversed-phase systems. The basic nitrogen atom readily interacts with acidic silanol groups on silica surfaces, causing significant peak tailing and potential irreversible adsorption. Finally, the bromine atom, while offering a site for further synthetic modification, can influence the molecule's overall electronic properties and interactions with stationary phases.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of these challenging molecules.

Q1: Why does my polar brominated pyridine streak so badly on a silica gel column?

A1: Streaking of basic nitrogen heterocycles on silica gel is a classic problem rooted in the chemistry of the stationary phase itself.[1][3] Silica gel surfaces are covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom of your pyridine can undergo a strong acid-base interaction with these silanol groups. This leads to a non-uniform distribution of your compound as it moves through the column, resulting in a "streaked" or "tailed" peak instead of a sharp, symmetrical one. In severe cases, this interaction can lead to irreversible adsorption and loss of your compound.[1][2]

Q2: My highly polar brominated imidazole elutes in the void volume of my C18 column. How can I get it to retain?

A2: This is a common issue for very polar compounds in reversed-phase chromatography (RPC).[1][4] A standard C18 column has a non-polar stationary phase, and retention is based on hydrophobic interactions.[5][6] Your polar imidazole has little affinity for the non-polar C18 chains and is swept through the column with the highly polar mobile phase. To increase retention, you have several options:

  • Switch to a more polar stationary phase: Consider using a column with a polar-embedded group or a phenyl phase which can offer alternative retention mechanisms like π-π interactions.[4]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or a diol) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[3][7]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to your mobile phase can form a neutral complex with your charged heterocycle, increasing its hydrophobicity and thus its retention on a C18 column.[4]

Q3: I'm trying to purify my compound using acid-base extraction, but my recovery is very low. What's going wrong?

A3: Low recovery in acid-base extractions of polar nitrogen heterocycles can stem from a few issues:

  • Incomplete Extraction: A single extraction is often insufficient. It is more effective to perform multiple extractions with smaller volumes of the acidic aqueous phase.[4]

  • Emulsion Formation: The presence of polar compounds can lead to the formation of emulsions at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.[4]

  • Solubility of the Salt Form: The protonated salt of your heterocycle might have some solubility in the organic layer, especially if the organic solvent has some polarity (e.g., ethyl acetate). Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help recover more of your compound.[4][8]

Q4: Is recrystallization a viable option for these types of compounds?

A4: Recrystallization can be an excellent and scalable purification method, provided your compound is a solid and you can identify a suitable solvent system.[9][10] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures.[9][11] Given the polarity of your compounds, you may need to explore more polar solvents or solvent mixtures (e.g., ethanol/water, acetone/water). A key challenge can be inducing crystallization if the compound is highly soluble in many solvents.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

A. Normal-Phase Chromatography (NPC) on Silica Gel

NPC is often the first choice for many organic chemists, but it requires special considerations for polar basic compounds.[12][13][14]

Common Problems & Solutions
Problem Probable Cause(s) Solution(s)
Peak Tailing/Streaking Strong interaction between the basic nitrogen and acidic silanol groups.1. Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%) into your mobile phase to neutralize the acidic sites on the silica.[2] 2. Switch to a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel.[3]
Compound Stuck on the Column (No Elution) The compound is too polar for the chosen mobile phase.1. Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).[3] 2. Use a stronger polar solvent: Consider switching to a solvent system with a higher elution strength, such as DCM/methanol/ammonium hydroxide.[2][3]
Poor Separation of Similar Polarity Compounds The chosen solvent system lacks the selectivity for your compounds.1. Try a different solvent system: If a hexane/ethyl acetate system fails, try a system with different solvent properties, like dichloromethane/methanol.[3]
Experimental Protocol: Basic Modifier in Flash Chromatography
  • TLC Analysis: Develop a TLC plate of your crude material in your chosen solvent system (e.g., 95:5 dichloromethane:methanol). In a separate TLC chamber, develop another plate with the same solvent system but with the addition of 1% triethylamine. Observe the difference in Rf values and spot shape.

  • Column Packing: Dry pack your silica gel column.

  • Equilibration: Flush the column with your chosen mobile phase containing the basic modifier until the eluent is homogenous.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Run the chromatography as you normally would, collecting fractions and monitoring by TLC.

Workflow for NPC Troubleshooting

Caption: Decision tree for troubleshooting Normal-Phase Chromatography.

B. Reversed-Phase Chromatography (RPC)

RPC is a powerful tool, especially for polar compounds that are challenging in NPC.[5][6]

Common Problems & Solutions
Problem Probable Cause(s) Solution(s)
No Retention (Elutes in Void Volume) Compound is too polar and has minimal hydrophobic interaction with the C18 stationary phase.[4]1. Use a highly aqueous mobile phase: Start with a very low percentage of organic modifier (e.g., 95:5 water:acetonitrile). 2. Switch to a polar-compatible stationary phase: Use a polar-embedded or polar-endcapped C18 column, or a phenyl-hexyl column.[4][15] 3. Consider HILIC: This is often the best solution for very polar compounds.[3]
Poor Peak Shape (Tailing) Secondary interactions with residual silanol groups on the silica backbone of the stationary phase.1. Add an acid modifier: For basic heterocycles, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the nitrogen, leading to more consistent interactions and sharper peaks.[3][16] 2. Use a low pH mobile phase: Maintaining a pH between 2 and 3 can suppress the ionization of silanol groups.[16]
Variable Retention Times Fluctuation in mobile phase composition, temperature, or column equilibration.1. Ensure proper mobile phase mixing and degassing. [17] 2. Use a column oven for temperature stability. [18] 3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
Experimental Protocol: RPC with Acidic Modifier
  • Mobile Phase Preparation: Prepare your aqueous phase (e.g., water with 0.1% formic acid) and your organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Column Equilibration: Equilibrate your C18 column with your starting mobile phase composition (e.g., 95:5 aqueous:organic) for at least 15 minutes at a stable flow rate.

  • Sample Preparation: Dissolve your sample in a solvent that is compatible with your initial mobile phase (e.g., water/acetonitrile mixture).

  • Gradient Elution: Inject your sample and begin your gradient elution, gradually increasing the percentage of the organic phase to elute your compound.

  • Analysis: Monitor the elution using a UV detector and collect fractions.

Workflow for RPC Method Development

Caption: A simplified workflow for developing a reversed-phase chromatography method.

C. Acid-Base Extraction

This liquid-liquid extraction technique is a powerful first-pass purification step to separate basic compounds from acidic and neutral impurities.[8][19][20]

Common Problems & Solutions
Problem Probable Cause(s) Solution(s)
Low Recovery of Basic Compound 1. Incomplete protonation of the nitrogen heterocycle. 2. Insufficient number of extractions.[4] 3. Some solubility of the protonated salt in the organic layer.1. Use an appropriate acid: Ensure the aqueous acid (e.g., 1M HCl) is strong enough to fully protonate your heterocycle. 2. Perform multiple extractions: Use 3-4 smaller volume extractions instead of one large one.[4] 3. Back-wash: After separating the initial organic layer, wash it again with a fresh portion of the acidic solution to recover any remaining compound.[8]
Emulsion Formation High concentration of polar species at the aqueous-organic interface.1. Add brine (saturated NaCl): This increases the polarity of the aqueous phase and can help break the emulsion.[4] 2. Gentle mixing: Invert the separatory funnel gently instead of vigorous shaking.[3] 3. Filtration: Pass the emulsified layer through a pad of celite or glass wool.
Precipitation at the Interface The protonated salt of your compound may not be fully soluble in the aqueous or organic phase.1. Add more water: Dilute the aqueous phase to help dissolve the salt. 2. Add more organic solvent: Dilute the organic phase.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction two more times with fresh 1M HCl, combining the aqueous extracts.

  • Neutralization and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the solution is basic (check with pH paper). Your purified basic compound should precipitate out if it is a solid, or it can be extracted back into an organic solvent.

  • Final Steps: Collect the solid by filtration or perform the back-extraction and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain your purified compound.

Acid-Base Extraction Logic

G Crude Crude Mixture in Organic Solvent AddAcid Extract with 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Acidic & Neutral Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Heterocycle) Separate1->Aqueous1 Basify Basify with NaOH (aq) Aqueous1->Basify Isolate Isolate Pure Heterocycle (Precipitation or Extraction) Basify->Isolate

Caption: The logical flow of an acid-base extraction for a basic heterocycle.

IV. Advanced & Alternative Techniques

When standard methods fail, consider these more specialized techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amide-based phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[3][7] It is particularly well-suited for separating highly polar compounds that are not retained in reversed-phase mode.[1]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[21][22] It is a hybrid of gas and liquid chromatography and offers fast, efficient separations with reduced solvent consumption.[23] While once considered unsuitable for polar compounds, modern SFC with the use of polar co-solvents (like methanol) and various stationary phases can effectively purify a wide range of polar molecules, including nitrogen heterocycles.[22][24][25]

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[26][27][28][29] For polar brominated nitrogen heterocycles, which are typically basic, cation-exchange chromatography can be a powerful purification tool.[27][30] The compound, in its protonated (positively charged) state, binds to a negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase.[27]

V. Summary and Recommendations

The purification of polar brominated nitrogen heterocycles requires a thoughtful, multi-faceted approach. There is no single "best" method; the optimal strategy will depend on the specific properties of your compound and the impurities present.

A recommended general workflow is as follows:

  • Initial Cleanup: If applicable, start with a simple acid-base extraction to remove the bulk of neutral and acidic impurities.

  • Method Scouting: Use TLC (for NPC) and analytical HPLC (for RPC and HILIC) to scout for promising separation conditions.

  • Chromatographic Purification: Based on the scouting results, scale up to preparative chromatography. Do not hesitate to use modifiers (acids or bases) to improve peak shape and resolution.

  • Final Polishing: If necessary, a final recrystallization step can be used to obtain highly pure, crystalline material.

By understanding the underlying chemical principles and systematically troubleshooting, you can overcome the challenges posed by these valuable but difficult-to-purify molecules.

References

  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Ion-exchange Chromatography of Nitrogen Compounds. PubMed. [Link]

  • Acid base extraction flow chart. StudyLib. [Link]

  • Reversed Phase Chromatography. Cytiva. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Aqueous normal-phase chromatography. Wikipedia. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Ion-exchange Phases Selectivity. Biovanix Chromatography. [Link]

  • Ion-Exchange Chromatography: Basic Principles and Application. SpringerLink. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Ion exchange chromatography. YouTube. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Column chromatography. Columbia University. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Xnxz xnx xnx.
  • Laboratory of Polysulphur-Nitrogen Heterocycles (N31). N.D. Zelinsky Institute of Organic Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling triazolopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important class of compounds in aqueous buffers. Triazolopyrazines are a versatile scaffold in drug discovery, but their often hydrophobic nature can present significant challenges in experimental settings.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these strategies to ensure you can move forward with your research confidently.

FAQs - First-Line Troubleshooting

Here are some quick answers to the most common solubility problems encountered with triazolopyrazine derivatives.

Q1: My triazolopyrazine derivative won't dissolve in my aqueous buffer. What's the first thing I should try?

A1: The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Be mindful that the final concentration of DMSO in your assay should be low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are a few immediate things to try:

  • Stepwise Dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner.[3]

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution. This rapid mixing can help to keep the compound in solution.

  • Lower the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility. Try working with a lower final concentration.

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating (e.g., 37°C) can sometimes help to dissolve a compound. However, be cautious as excessive heat can lead to degradation of your compound. This should not be the primary method for solubilization and should be used in conjunction with other techniques. Always check the compound's stability information if available.

In-Depth Troubleshooting Guides

If the initial troubleshooting steps don't resolve your solubility issues, it's time to explore more advanced strategies.

The Problem of Poor Aqueous Solubility

Triazolopyrazine derivatives, like many heterocyclic compounds used in drug discovery, are often lipophilic ("fat-loving") and therefore have poor water solubility.[1][4] This inherent hydrophobicity is a primary reason for the solubility challenges you may be facing.

Advanced Solubilization Strategies

Here are several advanced methods to overcome persistent solubility problems, presented in a logical, step-by-step approach.

1. pH Optimization for Ionizable Derivatives

Scientific Rationale: Many triazolopyrazine derivatives contain ionizable functional groups (e.g., amines, carboxylic acids). The charge state of these groups is dependent on the pH of the solution. By adjusting the pH, you can increase the proportion of the charged (ionized) form of the molecule, which is generally more water-soluble than the neutral form.[5][6] This is governed by the Henderson-Hasselbalch equation.[5][7]

Troubleshooting Steps:

  • Q: How do I know if my compound is ionizable?

    • A: Examine the chemical structure for acidic or basic functional groups. If you are unsure, consult a medicinal chemist or use computational tools to predict the pKa of your compound.

  • Q: How do I determine the optimal pH?

    • A: For a basic compound, adjusting the pH to be below its pKa will favor the more soluble protonated form. For an acidic compound, a pH above its pKa will favor the more soluble deprotonated form. You can test a range of pH values to find the optimal solubility.

  • Q: What are the potential downsides of pH adjustment?

    • A: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Also, be aware that extreme pH values can cause compound degradation.

2. The Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[8][9] This makes the environment more favorable for dissolving hydrophobic compounds.[9][10]

Troubleshooting Steps:

  • Q: What are some common co-solvents to try?

    • A: Besides DMSO, other useful co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[5]

  • Q: How much co-solvent should I use?

    • A: The goal is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can interfere with biological assays.[11] Start with a low percentage (e.g., 1-5%) and gradually increase if needed.

  • Q: Are there any compatibility issues I should be aware of?

    • A: Yes, always verify that the chosen co-solvent is compatible with your assay components and will not affect the biological activity you are measuring.

3. Employing Solubilizing Excipients

Scientific Rationale: Excipients are inactive substances used to help deliver the active pharmaceutical ingredient (API). Certain excipients can dramatically enhance the solubility of poorly soluble compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more water-soluble.[][15] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][]

  • Surfactants (Detergents): Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[5][16] The hydrophobic core of the micelle can solubilize your triazolopyrazine derivative, increasing its apparent solubility.[16] Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Pluronic® F-68.[17][18]

Troubleshooting Steps:

  • Q: How do I choose between cyclodextrins and surfactants?

    • A: The choice depends on the specific compound and the experimental system. Cyclodextrins are often a good first choice for their well-defined complexation behavior.[19] Surfactants are very effective but can sometimes interfere with cell membranes or protein activity.

  • Q: How do I prepare a formulation with these excipients?

    • A: A common method is to first dissolve the triazolopyrazine derivative in a small amount of organic solvent (like ethanol) and then add this solution to an aqueous solution containing the cyclodextrin or surfactant with vigorous stirring.

Summary of Solubilization Strategies
StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.[5][6]Only effective for ionizable compounds; pH must be compatible with the assay.[20]
Co-solvents Reduces the polarity of the aqueous buffer, making it more favorable for hydrophobic compounds.[8][9]Use the lowest effective concentration to avoid assay interference.[11]
Cyclodextrins Encapsulate the hydrophobic compound within a hydrophilic shell, forming a soluble inclusion complex.[12][]Can be a very effective and well-tolerated method.[19]
Surfactants Form micelles that sequester the hydrophobic compound in their core.[16]Can be highly effective but may have off-target effects in some biological assays.

Methodology & Protocols

Here are detailed, step-by-step protocols for preparing solutions of your triazolopyrazine derivatives.

Protocol 1: Preparation of a DMSO Stock Solution

This is the foundational protocol for working with poorly soluble compounds.[2][21]

  • Determine the required mass: Calculate the mass of the triazolopyrazine derivative needed to make a stock solution of your desired concentration and volume (e.g., 10 mM in 1 mL).

  • Weigh the compound: Accurately weigh the compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the vial containing the compound.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for a few minutes until the compound is fully dissolved.[22]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution into Aqueous Buffer

This protocol describes how to dilute your DMSO stock solution into your final experimental buffer.

  • Prepare the aqueous buffer: Have your final aqueous buffer ready in a suitable tube.

  • Vortex while adding: While vigorously vortexing the aqueous buffer, add the required volume of your DMSO stock solution dropwise.

  • Inspect for precipitation: After addition, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Final vortex: Vortex the final solution for another 10-15 seconds to ensure homogeneity.

Visual Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with triazolopyrazine derivatives.

solubility_workflow start Start: Compound Fails to Dissolve in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute DMSO Stock into Aqueous Buffer prep_stock->dilute check_sol Is the Compound Soluble? dilute->check_sol success Success: Proceed with Experiment check_sol->success Yes troubleshoot Troubleshoot Further check_sol->troubleshoot No (Precipitation) ph_opt pH Optimization (for ionizable compounds) troubleshoot->ph_opt cosolvent Add Co-solvent (e.g., PEG, Ethanol) troubleshoot->cosolvent excipient Use Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) troubleshoot->excipient check_sol2 Is the Compound Soluble? ph_opt->check_sol2 cosolvent->check_sol2 excipient->check_sol2 check_sol2->success Yes

Caption: A decision-making workflow for addressing solubility issues.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). NIH. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (n.d.). Semantic Scholar. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). [Link]

  • Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. (n.d.). [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). PubMed. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC. (n.d.). NIH. [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology. [Link]

  • Combined effect of complexation and pH on solubilization. (n.d.). PubMed. [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (n.d.). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (n.d.). NIH. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. [Link]

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC. [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (n.d.). ResearchGate. [Link]

  • s-Triazolopyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Navigating Palladium-Catalyzed Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during these critical transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationally design and optimize your reactions.

Introduction: The Challenge of Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and functional materials. However, their synthesis via palladium-catalyzed cross-coupling reactions is often plagued by catalyst deactivation. The lone pair of electrons on the nitrogen atom can act as a potent ligand, coordinating to the palladium center and leading to the formation of inactive or off-cycle complexes.[1][2][3] This guide provides a structured approach to diagnosing and overcoming these common deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled completely, and I suspect catalyst poisoning. What's happening at a molecular level?

A1: Catalyst poisoning by nitrogen heterocycles is a primary cause of low reaction yields.[1] The Lewis basic nitrogen atom of your substrate or product can coordinate strongly to the palladium catalyst.[2][3] This can lead to several detrimental outcomes:

  • Formation of Off-Cycle, Inactive Complexes: The heterocycle can displace essential ligands (like phosphines), forming stable, catalytically dormant palladium complexes that do not participate in the desired catalytic cycle.[4]

  • Inhibition of Key Catalytic Steps: Coordination of the heterocycle can hinder crucial steps such as oxidative addition or reductive elimination, effectively slowing down or halting the entire process.

The following diagram illustrates the competition between the desired catalytic cycle and the deactivation pathway caused by heterocycle coordination.

G cluster_0 Desired Catalytic Cycle cluster_1 Deactivation Pathway A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B I [Het-Pd(0)L_n] Inactive Complex A->I Poisoning C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Nu-M) C->D E Ar-Pd(II)-Nu(L_n) D->E F Reductive Elimination E->F F->A G Ar-Nu Product F->G H Nitrogen Heterocycle (Het) H->A Coordination caption Catalyst Poisoning by Nitrogen Heterocycles G start Low/No Yield q1 Is the catalyst being poisoned? start->q1 a1_yes Use Bulky, Electron-Rich Ligands (e.g., Buchwald or NHC ligands) q1->a1_yes Yes q2 Is Palladium Black forming? q1->q2 No end Improved Yield a1_yes->end a2_yes Improve Ligand Stability Lower Reaction Temperature Ensure Thorough Degassing q2->a2_yes Yes q3 Are reaction conditions optimal? q2->q3 No a2_yes->end a3_no Screen Solvents and Bases Verify Reagent Purity & Anhydrous Conditions q3->a3_no No q3->end Yes a3_no->end caption Troubleshooting Workflow for Low Yields

Caption: A decision tree for troubleshooting low-yielding reactions.

  • Catalyst and Ligand Selection: The First Line of Defense

    • Problem: The default ligand (e.g., PPh₃) is not robust enough to prevent coordination by the nitrogen heterocycle.

    • Solution: Employ sterically bulky and electron-donating ligands. These ligands form stable complexes with palladium, making it less susceptible to displacement by the heterocycle. [5][6]The steric bulk also facilitates the reductive elimination step, accelerating the catalytic turnover. [5] * Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices. [4][7]Their bulky framework shields the palladium center.

      • N-Heterocyclic Carbenes (NHCs) are strong sigma donors that form very stable bonds with palladium, making them resistant to deactivation. [1][8][9]

        Ligand Type Key Characteristics Recommended For
        Buchwald Biaryl Phosphines Sterically bulky, electron-rich Buchwald-Hartwig amination, Suzuki, and Heck reactions with challenging heterocycles. [4][7][10]
        N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust Pd-complexes Heck and Sonogashira reactions, particularly when catalyst stability is a major concern. [8][9][11]

        | Standard Phosphines (e.g., PPh₃) | Less bulky, moderately electron-donating | May be suitable for less coordinating heterocycles or as a baseline for optimization. |

  • Reaction Conditions: Fine-Tuning for Success

    • Base Selection: The choice of base is critical and can influence both the rate of the desired reaction and potential side reactions.

      • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required. [7][12] * For Suzuki couplings , weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are typically employed to avoid degradation of the boronic acid. [7] * Caution: Highly basic conditions can lead to the decomposition of sensitive five-membered heteroarenes, which can in turn poison the catalyst. [13]In such cases, screening milder bases is advisable.

    • Solvent Effects: The solvent can influence catalyst solubility, stability, and reactivity.

      • Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. [7][12] * Ensure solvents are anhydrous and thoroughly degassed , as water and oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling. [1][7][14][15]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. [7]It is often best to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

  • Experimental Protocols: Best Practices

    • Rigorous Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. [16][7]Always set up reactions under an inert atmosphere (argon or nitrogen).

      • Degassing Solvents: Use at least three freeze-pump-thaw cycles for effective oxygen removal, especially for sensitive reactions. [7][17]Sparging with an inert gas is a less effective but often sufficient alternative. [18]

    • Order of Addition: The order in which reagents are added can be important. For instance, in some cases, pre-mixing the palladium source and ligand before adding the substrate and base can lead to more efficient catalyst activation.

    • Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, it may be necessary to increase the loading to achieve a reasonable reaction rate. [16][19]However, simply increasing the catalyst amount without addressing the root cause of deactivation is not an optimal long-term strategy.

Advanced Topic: Precatalyst Activation

Many palladium-catalyzed reactions utilize a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. [20]Inefficient reduction can be a hidden cause of low yields. [16][21]

  • Mechanism of Reduction: The reduction of Pd(II) can be complex and is often influenced by the ligand, base, and even the solvent. [22]* Troubleshooting Activation: If you suspect poor catalyst activation, consider using a commercially available, well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex. [16][22]This can help to ensure that a sufficient concentration of the active catalyst is present from the start of the reaction.

Conclusion

Successfully navigating palladium-catalyzed reactions with nitrogen heterocycles requires a nuanced understanding of the factors that lead to catalyst deactivation. By systematically addressing potential issues related to ligand choice, reaction conditions, and experimental setup, researchers can significantly improve the efficiency and robustness of these powerful synthetic methods. This guide serves as a starting point for rational troubleshooting and optimization, enabling the synthesis of complex, nitrogen-containing molecules with greater confidence and success.

References

  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • RSC Publishing. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PMC - NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • PubMed Central. (n.d.). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • PMC - NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • RSC Publishing. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Semantic Scholar. (n.d.). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates.
  • ResearchGate. (n.d.). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.
  • PubMed. (2003). Nitrogen Heterocycles by Palladium-Catalyzed Cyclization of Amino-Tethered Vinyl Halides and Ketone Enolates. J Org Chem, 68(14), 5746-9. DOI: 10.1021/jo034299q.
  • Journal of the American Chemical Society. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
  • PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Org Lett, 6(14), 2481-4. DOI: 10.1021/ol049087+.
  • Apollo - University of Cambridge. (n.d.). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles.
  • ResearchGate. (n.d.). An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction.
  • PubMed. (2010). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles. J Am Chem Soc, 132(44), 15800-7. DOI: 10.1021/ja1071509.
  • PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • PubMed Central. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ResearchGate. (n.d.). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.

Sources

Technical Support Center: Identifying and Characterizing Unexpected Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting for the complex challenge of identifying and characterizing unexpected reaction intermediates. Understanding these transient species is paramount for elucidating reaction mechanisms, optimizing synthetic routes, and ensuring the safety and efficacy of pharmaceutical compounds.

This center is structured to offer not just procedural guidance, but also the underlying scientific principles, empowering you to make informed decisions in your experimental design and data interpretation.

Section 1: Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered during the characterization of reaction intermediates, organized by analytical technique.

Guide 1: In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR is a powerful tool for observing reactions in real-time, but detecting low-concentration, short-lived intermediates can be challenging.[1]

Question: I'm not seeing any signals that could correspond to an intermediate. What should I do?

Answer:

The absence of an intermediate's signal in in-situ NMR can be due to several factors. Here's a step-by-step approach to troubleshoot this issue:

  • Increase Analyte Concentration: The simplest explanation is that the intermediate's concentration is below the detection limit of the NMR spectrometer.[2]

    • Action: If possible, increase the starting concentration of your reactants. Be mindful that this could also alter the reaction kinetics.

  • Optimize Acquisition Parameters: For transient species, signal averaging over long periods might not be effective.

    • Action: Reduce the number of scans (ns) and dummy scans (ds) to the minimum required for adequate signal-to-noise. For ¹H NMR, ideally, you would use ds=0 and ns=1.[1] This allows for more rapid data acquisition, increasing the probability of capturing a short-lived species.

  • Lower the Temperature: Many reaction intermediates are thermally labile.

    • Action: Conduct the reaction at a lower temperature. This can significantly slow down the reaction rates, potentially allowing the intermediate to accumulate to a detectable concentration. Low-temperature NMR studies, sometimes as low as -70°C, have been successful in characterizing otherwise elusive carbocations.[3]

  • Consider a Higher Field Magnet: The sensitivity of NMR is directly proportional to the magnetic field strength.

    • Action: If available, use a higher field NMR spectrometer. This will improve the signal-to-noise ratio and may bring the intermediate's signals above the detection threshold.

  • Use a Different Nucleus: If you are monitoring ¹H NMR, consider if your intermediate has other NMR-active nuclei.

    • Action: If applicable, switch to ¹⁹F or ³¹P NMR if these atoms are present in your suspected intermediate. These nuclei can offer higher sensitivity and less spectral crowding.[4]

Question: My spectra are showing broad, ill-defined peaks. How can I improve the resolution?

Answer:

Broad peaks in NMR can be caused by several factors, including chemical exchange, low concentration, or instrumental issues.

  • Check for Chemical Exchange: Broadening is often a sign of a species in dynamic equilibrium.

    • Action: Vary the temperature of the experiment. If the peaks sharpen or coalesce at different temperatures, this is indicative of a dynamic process.

  • Improve Shimming: Poor magnetic field homogeneity will lead to broad peaks.

    • Action: Ensure the sample is properly shimmed. For reaction monitoring, it may be necessary to re-shim periodically.[5]

  • Increase Concentration or Number of Scans: If the broadening is due to low signal-to-noise.

    • Action: Increase the concentration of reactants or the number of scans per time point, keeping in mind the lifetime of the intermediate.

Workflow for Troubleshooting In-Situ NMR

cluster_actions Troubleshooting Actions start No Intermediate Signal in NMR concentration Is the intermediate concentration too low? start->concentration kinetics Is the intermediate too short-lived? concentration->kinetics Yes instrument Are the instrument settings optimal? concentration->instrument No action1 Increase reactant concentration concentration->action1 kinetics->instrument Yes fail Re-evaluate Reaction/Technique kinetics->fail No action2 Lower reaction temperature kinetics->action2 success Intermediate Detected instrument->success Yes instrument->fail No action3 Optimize acquisition parameters (ns, ds) instrument->action3 action4 Use a higher field magnet instrument->action4

Caption: A decision-making workflow for troubleshooting the absence of an intermediate's signal in in-situ NMR experiments.

Guide 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is highly sensitive for detecting charged or chargeable species in solution, making it ideal for studying many catalytic cycles and ionic intermediates.[6][7][8][9][10]

Question: I'm seeing many unexpected peaks in my ESI-mass spectrum. How can I determine if they are genuine intermediates or artifacts?

Answer:

Distinguishing genuine intermediates from artifacts is a critical challenge in ESI-MS.[11] Artifacts can arise from the ESI process itself, such as in-source fragmentation or aggregation.

  • Vary ESI Source Conditions: The energy in the ESI source can cause fragmentation of stable molecules, which might be mistaken for intermediates.

    • Action: Systematically vary the cone voltage (or equivalent parameter). Genuine intermediates should show a consistent presence over a range of voltages, while artifacts from fragmentation will often show a strong dependence on the source energy.

  • Check for Adducts and Clusters: ESI is prone to forming adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[12]

    • Action: Scrutinize the m/z values of unexpected peaks. Look for mass differences corresponding to common adducts. If you suspect adduct formation, try to minimize sources of sodium and potassium, for example, by using plastic instead of glass vials.[12]

  • Perform MS/MS Analysis: Tandem mass spectrometry can provide structural information about an ion.

    • Action: Isolate the unexpected peak and perform collision-induced dissociation (CID). The fragmentation pattern can help confirm if the ion's structure is consistent with a plausible intermediate.

  • Isotopic Labeling: This is a powerful method to confirm the elemental composition of an ion.

    • Action: If possible, synthesize a starting material with an isotopic label (e.g., ¹³C, ¹⁵N, ²H). The corresponding mass shift in the unexpected peak provides strong evidence that it is derived from your reactant.

  • Inject a Blank: Contaminants in the solvent or from the LC-MS system can appear as unexpected peaks.[13]

    • Action: Inject a blank (the reaction solvent without reactants) to identify any background signals.

Question: The signal for my suspected intermediate is weak or disappears over time. What could be the cause?

Answer:

A weak or time-dependent signal can be due to the transient nature of the intermediate, ion suppression, or instability in the gas phase.

  • Optimize Sampling Time: The concentration of a transient intermediate will rise and fall during the reaction.

    • Action: Use a continuous infusion setup or take aliquots at very short time intervals to capture the peak concentration of the intermediate.

  • Address Ion Suppression: As the reaction progresses, the formation of products can suppress the ionization of the intermediate.

    • Action: Dilute the reaction mixture before analysis. While this may seem counterintuitive for a low-concentration species, it can reduce ion suppression and actually improve the signal-to-noise for the intermediate.

  • Consider Gas-Phase Instability: Some intermediates are stable in solution but fragment upon desolvation in the ESI source.

    • Action: Use "gentler" source conditions (lower temperatures, lower cone voltage) to minimize fragmentation.

Guide 3: Chemical Trapping Experiments

Chemical trapping is an indirect method where a highly reactive intermediate is "trapped" by reacting with a scavenger molecule to form a stable, characterizable product.[14][15]

Question: My trapping experiment did not yield the expected adduct. What went wrong?

Answer:

A failed trapping experiment can be due to several factors related to the kinetics of the reaction and the properties of the trap.

  • Kinetics of Trapping vs. Reaction: The trapping agent must react with the intermediate faster than the intermediate proceeds along its normal reaction pathway.

    • Action: Increase the concentration of the trapping agent. Be aware that very high concentrations of the trap could potentially interfere with the main reaction.[16]

  • Choice of Trapping Agent: The trapping agent must be sufficiently reactive with the specific type of intermediate.

    • Action: Ensure you have selected an appropriate trap. For example, α-phenyl-N-tert-butylnitrone (PBN) is a common spin trap for radical intermediates.[14][15][17]

  • Stability of the Trapped Adduct: The product of the trapping reaction must be stable under the reaction and workup conditions.

    • Action: Analyze the reaction mixture at different time points to check for the transient formation and subsequent decomposition of the adduct.

Detailed Protocol: Spin Trapping of a Radical Intermediate with PBN

  • Preparation: Prepare a stock solution of the spin trap, PBN, in the reaction solvent. A typical concentration is 50-100 mM.

  • Reaction Setup: In an inert atmosphere (if required), add the reactants to the reaction vessel.

  • Initiation and Trapping: Initiate the reaction (e.g., by adding a catalyst or through photolysis) in the presence of the PBN solution.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots directly by EPR spectroscopy to detect the paramagnetic spin adduct. Alternatively, the stable adduct can be isolated and characterized by NMR and MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I observe an unexpected product in my reaction?

A1: The formation of an unexpected product is a strong indicator of an alternative reaction pathway, possibly involving an unexpected intermediate.

  • Confirm the Structure: Fully characterize the unexpected product using standard analytical techniques (NMR, MS, IR, etc.).

  • Review the Literature: Search for similar reactions or transformations that could lead to the observed product.

  • Propose a Hypothesis: Based on the structure of the product and the reactants, propose a plausible reaction mechanism involving a new intermediate.

  • Design Experiments: Design experiments to specifically probe for the existence of your hypothesized intermediate using the techniques described in this guide.

Q2: How can computational chemistry help in identifying unexpected intermediates?

A2: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms.[18][19][20][21]

  • Mechanism Validation: DFT can be used to calculate the energy profile of a proposed reaction pathway, including the energies of intermediates and transition states. A computationally predicted low-energy pathway that leads to the observed products provides strong support for the proposed mechanism.[22]

  • Structure Confirmation: The calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of a proposed intermediate can be compared to experimental data to help confirm its structure.[3][18]

  • Predicting Intermediates: In some cases, computational methods can be used to explore potential reaction pathways and predict the formation of novel intermediates before they are observed experimentally.

Q3: What are the key differences in the detection capabilities of common analytical techniques?

A3: The choice of analytical technique depends on the properties of the suspected intermediate and the reaction conditions. The following table provides a general comparison:

TechniqueTimescaleDetection Limit (Typical)AdvantagesDisadvantages
NMR Seconds to hours10⁻⁴ - 10⁻⁵ M[2]Provides detailed structural information; non-invasive.Relatively low sensitivity; not suitable for very fast reactions.
UV-Vis Milliseconds to seconds10⁻⁶ - 10⁻⁷ MHigh sensitivity; excellent for fast kinetics (with stopped-flow).[23][24]Requires a chromophore; provides limited structural information.
IR Microseconds to minutes10⁻³ - 10⁻⁴ MProvides information on functional groups; can be used for in-situ monitoring.Lower sensitivity than UV-Vis; can have overlapping signals.
ESI-MS Milliseconds to minutes10⁻⁷ - 10⁻⁹ MExtremely high sensitivity; can analyze complex mixtures.Can generate artifacts; provides limited structural information without MS/MS.

Q4: How do I validate a proposed reaction intermediate?

A4: Validating a proposed intermediate requires a combination of experimental evidence.[25]

  • Direct Observation: The most compelling evidence is the direct spectroscopic or spectrometric observation of the intermediate.

  • Trapping Experiments: If direct observation is not possible, successful trapping of the intermediate provides strong indirect evidence.[26]

  • Kinetic Studies: The observed reaction kinetics should be consistent with a mechanism involving the proposed intermediate.

  • Isotopic Labeling: Demonstrating the incorporation of an isotopic label from a reactant into the intermediate is powerful evidence.

  • Computational Support: A low-energy pathway predicted by DFT that includes the proposed intermediate strengthens the experimental findings.

Section 3: Case Studies

Case Study 1: Identification of a Carbocation Intermediate by Low-Temperature NMR
  • Scenario: A reaction was producing a rearranged product, suggesting the involvement of a carbocation intermediate that could undergo a 1,2-hydride shift. However, in-situ NMR at room temperature only showed the starting material and the final product.

  • Troubleshooting and Solution:

    • The reaction was performed in an NMR tube at -70°C in a suitable solvent (SO₂ClF) with a strong acid (FSO₃H/SbF₅) to generate the carbocation from the corresponding alcohol precursor.[3]

    • At this low temperature, the lifetime of the carbocation was significantly extended, allowing for its direct observation by ¹H and ¹³C NMR.

    • 2D NMR experiments (COSY, HSQC, HMBC) were used to fully assign the structure of the carbocation.

    • Quenching the low-temperature solution with a nucleophile yielded the expected product, further confirming the identity of the observed intermediate.[3]

Case Study 2: Elucidating a Catalytic Cycle with ESI-MS
  • Scenario: A palladium-catalyzed cross-coupling reaction was not well understood, and the nature of the active catalytic species was unknown.

  • Troubleshooting and Solution:

    • The reaction mixture was continuously infused into an ESI-mass spectrometer.

    • Several palladium-containing species were observed. By varying the ESI source conditions, it was possible to distinguish between genuine solution-phase species and gas-phase artifacts.

    • MS/MS analysis of the key observed ions provided structural information, allowing for the identification of intermediates in the catalytic cycle, such as the oxidative addition product and the transmetalation complex.[7]

    • By monitoring the relative intensities of these species over time, a detailed picture of the catalytic cycle was constructed.[6]

Section 4: Data Interpretation - Distinguishing Intermediates from Artifacts

Interpreting Unexpected Chromatographic Peaks:

When using techniques like HPLC or GC to monitor a reaction, unexpected peaks may appear. It is crucial to determine if these are genuine intermediates or artifacts.[13][26][27][28][29]

  • Blank Injections: Always run a blank (solvent) injection to identify peaks originating from the system or solvent.[13]

  • Peak Shape: Genuine intermediates that are part of the reaction profile should have a Gaussian peak shape. Poorly shaped peaks (e.g., broad, tailing) might indicate an issue with the chromatography or a late-eluting peak from a previous injection.[28]

  • Retention Time: An unexpected peak's retention time should be reproducible. If it varies significantly between runs, it could be an artifact.

  • Spiking: If you have a hypothesis about the identity of an unexpected peak, synthesize a standard of that compound and "spike" it into your reaction mixture. An increase in the peak area confirms its identity.

  • Mass Spectrometry Detection: If your chromatograph is coupled to a mass spectrometer, the mass spectrum of the unexpected peak can provide definitive identification.

Visualizing the Logic for Peak Identification

start Unexpected Peak in Chromatogram blank Is the peak present in a blank injection? start->blank reproducible Is the retention time reproducible? blank->reproducible No artifact Likely an artifact or contaminant. blank->artifact Yes shape Does the peak have a good shape? reproducible->shape Yes reproducible->artifact No ms_confirm Confirm identity with MS or by spiking with a standard. shape->ms_confirm Yes shape->artifact No intermediate Likely a genuine reaction component (intermediate or byproduct). ms_confirm->intermediate

Caption: A flowchart to guide the identification of unexpected peaks in chromatographic analysis of reaction mixtures.

References

  • Hülsey, M. J., Sun, G., Sautet, P., & Yan, N. (2021). Observing single-atom catalytic sites during reactions with electrospray ionization mass spectrometry. eScholarship.org. [Link]

  • Matias, V. F., et al. (2009). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. PubMed. [Link]

  • Vaddula, B. R., et al. (2013). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Self-serve web hosting. [Link]

  • Applied Photophysics. (n.d.). Stopped Flow FAQs. Applied Photophysics. [Link]

  • Dolan, J. W. (2014). Unexpected Peaks. LCGC Europe. [Link]

  • Sorbtech. (2025). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Sorbtech. [Link]

  • Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography. YouTube. [Link]

  • Wikipedia. (n.d.). Spin trapping. Wikipedia. [Link]

  • Pharma Beginners. (2020). Investigation of Extraneous Peak in Chromatography. Pharma Beginners. [Link]

  • Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry. [Link]

  • Le Gac, S., et al. (2000). Spin-trapping of free radicals by PBN-type β-phosphorylated nitrones in the presence of SDS micelles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • Vikse, K. M., et al. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. [Link]

  • Vikse, K. M., et al. (2015). Practical approaches to the ESI-MS analysis of catalytic reactions. ResearchGate. [Link]

  • Vikse, K. M., et al. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. PubMed. [Link]

  • ResearchGate. (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates. ResearchGate. [Link]

  • Tomasi, A., et al. (1984). Spin-trapping studies on the free-radical products formed by metabolic activation of carbon tetrachloride in rat liver microsomal fractions isolated hepatocytes and in vivo in the rat. PubMed Central. [Link]

  • ResearchGate. (2025). Free radicals detection by ESR PBN spin-trap technique. ResearchGate. [Link]

  • Wikipedia. (n.d.). Stopped-flow. Wikipedia. [Link]

  • Reddit. (2022). What is the accepted consensus for validating reaction mechanisms using DFT?. Reddit. [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). UV-visible stopped-flow spectroscopy suggests the presence of a new intermediate. ResearchGate. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). University of York. [Link]

  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. Patsnap Eureka. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]

  • Ghent University. (n.d.). Case studies — NMR Expertise Centre. Ghent University. [Link]

  • Klüdo. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]

  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Chemistry LibreTexts. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Chen, L., et al. (2022). Comparison of Different Approaches for Estimation of the Detection Limit of Quantitative NMR. Chinese Journal of Magnetic Resonance. [Link]

  • ResearchGate. (2025). Successful Application of TD-DFT in Transient Absorption Spectra Assignment. ResearchGate. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • The DFT Course. (n.d.). The art of finding transition structures. The DFT Course. [Link]

  • Dalton Transactions. (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. RSC Publishing. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Density Functional Theory and Practice Course. (2019). Transition State. Pennsylvania State University. [Link]

  • PubMed Central. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Unknown Source. [Link]

  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. Creative Biostructure. [Link]

  • PubMed Central. (n.d.). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PubMed Central. [Link]

  • ResearchGate. (2017). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. ResearchGate. [Link]

  • Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

  • ResearchGate. (2014). Is it possible to detect enolic intermediates in an NMR experiment?. ResearchGate. [Link]

Sources

Technical Support Center: Stability of 8-Bromo-triazolo[1,5-a]pyrazine in DMSO for HTS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Bromo-triazolo[1,5-a]pyrazine in High-Throughput Screening (HTS) campaigns. This guide is designed to provide in-depth, practical advice on ensuring the stability and integrity of your compound in DMSO stock solutions. As professionals in drug discovery, we understand that compound stability is not merely a procedural checkbox but the bedrock of reliable and reproducible screening data.

The triazolo[1,5-a]pyrazine scaffold is a valuable pharmacophore, often explored as a bioisostere for purines in various therapeutic areas, including oncology and as kinase inhibitors.[1][2][3] The introduction of an 8-bromo substituent creates a key handle for synthetic elaboration but also introduces a potential liability regarding chemical stability, particularly in a solvent as reactive as Dimethyl Sulfoxide (DMSO).

This document provides a structured question-and-answer guide to troubleshoot common issues, outlines best practices, and details a self-validating experimental protocol to assess the stability of your specific compound batch.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered when handling 8-Bromo-triazolo[1,5-a]pyrazine in DMSO.

Q1: I'm seeing a decrease in my compound's activity or an increase in assay variability over time. Could this be a stability issue?

Answer: Yes, this is a classic sign of compound degradation. While many factors can contribute to assay variability, the chemical stability of your screening compound is a primary suspect. DMSO, although an excellent solvent, is hygroscopic and can participate in chemical reactions.[4] For a brominated heterocyclic compound like 8-Bromo-triazolo[1,5-a]pyrazine, there is a plausible risk of degradation.

Causality Explained: The Carbon-Bromine (C-Br) bond on an electron-deficient heterocyclic ring system can be susceptible to nucleophilic substitution or reductive debromination. DMSO itself, or trace impurities like water, can act as nucleophiles or facilitate degradation pathways, especially under prolonged storage, exposure to light, or elevated temperatures.[5][6] Studies have shown that DMSO can mediate C-Br cleavage and participate in complex oxidative reactions.[5][6][7] This degradation would lead to a lower effective concentration of the active compound, resulting in decreased biological activity and poor reproducibility.

Q2: What are the likely degradation products of 8-Bromo-triazolo[1,5-a]pyrazine in DMSO?

Answer: While a definitive answer requires experimental analysis of your specific sample, we can hypothesize based on known chemical reactivity. Potential degradation pathways include:

  • Hydrolysis: Reaction with trace water in the DMSO to replace the bromine with a hydroxyl group, forming 8-Hydroxy-triazolo[1,5-a]pyrazine. Water is a more significant factor in compound loss than oxygen.[8]

  • Debromination: Reductive cleavage of the C-Br bond to yield the parent triazolo[1,5-a]pyrazine core.

  • Reaction with DMSO: Direct reaction with DMSO, potentially leading to the formation of a sulfonium salt or other complex adducts. DMSO can act as an oxidant in the presence of HBr, which could be formed as a byproduct of degradation, creating a potential autocatalytic cycle.[7]

Identifying these products is crucial and is best accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Q3: My DMSO stock solution has turned a faint yellow/brown. Is this a sign of decomposition?

Answer: A change in color is a strong visual indicator of a chemical change and should be taken seriously.[10] While not definitive proof of degradation of the target compound (it could be a minor impurity that is highly colored), it warrants immediate investigation. This is often observed in stock solutions of compounds that are unstable.[10]

Troubleshooting Steps:

  • Quarantine: Immediately cease using the discolored stock solution in critical assays.

  • Analyze: Submit an aliquot of the stock solution for LC-MS analysis to check the purity of 8-Bromo-triazolo[1,5-a]pyrazine and look for the appearance of new peaks that could be degradation products.

  • Prepare Fresh: Prepare a fresh stock solution from solid material and compare its appearance and analytical profile to the aged stock.

Q4: What are the best practices for preparing and storing DMSO stock solutions of this compound for HTS?

Answer: Adherence to best practices is critical to maximize the shelf-life of your compound.

  • Solvent Quality: Always use high-purity, anhydrous DMSO (<0.02% water). Purchase in small-volume bottles with septa to minimize water absorption from the atmosphere upon opening.

  • Storage Temperature: Store master stock solutions at -20°C or, preferably, -80°C.[11][12] Studies have shown a significant decrease in compound integrity when stored at higher temperatures. For instance, one study projected a 58% loss of integrity over 4 years when stored at +15°C versus only 21% at -20°C under ambient atmosphere.[12]

  • Atmosphere: For long-term storage, consider aliquoting the stock solution into plates or vials that can be sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[12]

  • Minimize Freeze-Thaw Cycles: Aliquot the master stock into smaller, single-use "daughter" plates or vials for daily experiments. While some studies show minimal compound loss after multiple freeze-thaw cycles, it is still considered best practice to limit them.[8]

  • Light Protection: Store solutions in amber vials or dark containers to protect against photodegradation, a common pathway for heterocyclic compounds.

Troubleshooting Logic Flow

Here is a visual guide to help diagnose and resolve stability issues.

Troubleshooting_Workflow Start Assay Anomaly Observed (↓ Activity, ↑ Variability) Check_Visual Visually Inspect DMSO Stock (Color Change, Precipitate?) Start->Check_Visual Visual_Issue Issue Found (e.g., Discoloration) Check_Visual->Visual_Issue Yes No_Visual_Issue No Obvious Issue Check_Visual->No_Visual_Issue No Quarantine Quarantine Stock. Prepare Fresh Solution. Visual_Issue->Quarantine Analyze_Stock Perform LC-MS Analysis on Aged Stock No_Visual_Issue->Analyze_Stock Purity_Check Purity >95%? New Peaks Present? Analyze_Stock->Purity_Check Stable Compound is Stable. Troubleshoot Assay. Purity_Check->Stable Yes Unstable Compound is Unstable. Purity_Check->Unstable No Implement_Best_Practices Implement Best Storage Practices (Low Temp, Inert Gas, Aliquot) Unstable->Implement_Best_Practices Quarantine->Analyze_Stock Reconfirm Re-confirm Hit with Fresh Stock Implement_Best_Practices->Reconfirm

Caption: Troubleshooting workflow for suspected compound instability.

Part 2: Experimental Protocol for Stability Assessment

To provide definitive evidence of stability, you must perform a controlled experiment. This protocol is a self-validating system to assess the stability of 8-Bromo-triazolo[1,5-a]pyrazine under typical HTS conditions.

Objective:

To quantify the degradation of 8-Bromo-triazolo[1,5-a]pyrazine in DMSO over time at different storage temperatures.

Materials:
  • 8-Bromo-triazolo[1,5-a]pyrazine (solid, highest purity available)

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC vials with caps

  • Calibrated analytical balance and pipettes

  • HPLC-UV-MS system[9]

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM Master Stock in Anhydrous DMSO Aliquot Aliquot into 9 Vials (3 per condition) Prep_Stock->Aliquot RT Room Temp (22°C) Aliquot->RT Distribute FourC 4°C Aliquot->FourC Distribute NegTwentyC -20°C Aliquot->NegTwentyC Distribute Timepoint_0 Timepoint 0 (Analyze Immediately) Timepoint_X Timepoints 1, 7, 14, 30 Days LCMS_Analysis LC-MS Analysis: - Dilute aliquot - Inject on HPLC-MS Timepoint_0->LCMS_Analysis T=0 Sample Timepoint_X->LCMS_Analysis Stored Samples Data_Processing Data Processing: - Integrate Peak Area - Calculate % Purity LCMS_Analysis->Data_Processing

Caption: Experimental workflow for the compound stability study.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of solid 8-Bromo-triazolo[1,5-a]pyrazine to prepare a 10 mM master stock solution in anhydrous DMSO.

    • Ensure the compound is fully dissolved using gentle vortexing or sonication.

  • Aliquoting and Initial Analysis (T=0):

    • Immediately aliquot the master stock into at least 9 HPLC vials (3 replicates for each condition).

    • Take one of the aliquots, perform a 1:100 dilution into a 50:50 ACN:Water mixture, and analyze it immediately by LC-MS. This is your crucial T=0 reference point.

  • Storage:

    • Place three vials at each of the following temperatures, ensuring they are protected from light:

      • Condition 1: Room Temperature (~22°C)

      • Condition 2: 4°C

      • Condition 3: -20°C

  • Time-Point Analysis:

    • At designated time points (e.g., 24 hours, 7 days, 14 days, and 30 days), remove one vial from each storage condition.

    • Allow the frozen vials to thaw completely to room temperature before opening to prevent water condensation.

    • Prepare a 1:100 dilution in 50:50 ACN:Water and analyze by LC-MS using the exact same method as the T=0 sample.

  • LC-MS Analysis Method:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A typical starting point is a 5-95% B gradient over 5-7 minutes.

    • Detection: UV/Vis at a relevant wavelength (e.g., 254 nm or λmax) and full scan MS in both positive and negative ion modes to detect parent compound and potential degradation products.

    • This type of stability-indicating analytical procedure is standard in the pharmaceutical industry.[13][14]

  • Data Analysis and Interpretation:

    • For each time point and condition, calculate the purity of 8-Bromo-triazolo[1,5-a]pyrazine as a percentage of the total peak area in the chromatogram.

    • Normalize the peak area of the parent compound at each time point to the peak area at T=0 to determine the percent remaining.

    • Carefully examine the mass spectrometry data for new masses that correspond to the potential degradation products discussed in Q2.

Data Presentation: Summarizing Your Findings

Your results should be summarized in a clear, quantitative table.

Storage ConditionTime PointMean Purity (%) ± SD (n=3)Mean % Remaining vs. T=0 ± SD (n=3)Observations (New Peaks, Color Change)
Room Temp T=099.5 ± 0.1100Clear, colorless
Day 7[Your Data][Your Data][Your Data]
Day 30[Your Data][Your Data][Your Data]
4°C T=099.5 ± 0.1100Clear, colorless
Day 7[Your Data][Your Data][Your Data]
Day 30[Your Data][Your Data][Your Data]
-20°C T=099.5 ± 0.1100Clear, colorless
Day 7[Your Data][Your Data][Your Data]
Day 30[Your Data][Your Data][Your Data]

Acceptance Criteria: For HTS, a compound is generally considered stable if the purity remains >90% over the course of the experiment under the intended storage conditions.

By following this guide, researchers can proactively identify and mitigate stability issues with 8-Bromo-triazolo[1,5-a]pyrazine, ensuring the integrity and success of their drug discovery campaigns.

References
  • (Note: References are consolidated from the grounding tool results and form
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 65-72. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Ilouga, P. E., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 12(1), 21-32. [Link]

  • Devine, W. G., et al. (2020). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 639-646. [Link]

  • Tsuji, T., & Nishida, S. (1970). Carbon–bromine cleavage by dimethyl sulfoxide: the key step of C(5) functionalization of push–pull 2-alkylidene-4-oxothiazolidine vinyl bromides. Tetrahedron Letters, 11(38), 3361-3364. (Note: A direct link to the specific ResearchGate PDF is not stable, a general search link is provided). [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. The Journal of Organic Chemistry, 72(16), 6016-6021. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. The National Academies Press. [Link]

  • Scaccia, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(15), 3511. [Link]

  • Zhao, K., et al. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. RSC Advances, 13(49), 34685-34703. [Link]

  • Wang, S., et al. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 11(9), 2843-2855. [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. [Link]

  • Gillespie, J. R., et al. (2005). Synthesis of[11][15]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Jia, Z.-J., et al. (2014). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 19(11), 17513-17525. [Link]

  • International Journal of Scientific and Research Publications. (2020). Stability indicating study by using different analytical techniques. IJSDR, 5(8). [Link]

  • George, A. J., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Wan, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[11][15]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(23), 7118. [Link]

  • Ruggeri, R. B., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. [Link]

  • Meijer, L., et al. (2003). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Organic & Biomolecular Chemistry, 1(20), 3589-3595. [Link]

  • Kopchuk, D. S., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][11][15]triazines. Structural Chemistry, 32(5), 1875-1884. [Link]

  • Wyrębek, P., & Młynarski, J. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 25(18), 4220. [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][16][17]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 254-268. [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to the Selectivity of Triazolo[1,5-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. Chief among them is ensuring target selectivity. A potent inhibitor is of little therapeutic value if it indiscriminately targets multiple kinases, leading to off-target toxicities. This guide provides an in-depth analysis of kinase selectivity profiling, using the triazolo[1,5-a]pyrazine scaffold as a case study.

While comprehensive public data on the specific compound 8-Bromo-triazolo[1,5-a]pyrazine is not available, we will explore the selectivity of a closely related and well-studied analogue from the imidazo[1,5-a]pyrazine class, KIRA6 , to illustrate the principles and practices of kinase selectivity profiling. This guide will objectively compare its performance with archetypal kinase inhibitors and provide the supporting experimental frameworks necessary for researchers to conduct their own assessments.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a formidable challenge in medicinal chemistry.[2] A lack of selectivity can lead to unforeseen side effects and therapeutic failure. Conversely, in some oncological contexts, a degree of "controlled promiscuity" or polypharmacology can be beneficial.[1] Therefore, a thorough understanding of a compound's interaction with the entire kinome is not just an academic exercise but a critical step in drug development.

Kinase selectivity is typically assessed by screening a compound against a large panel of purified kinases, a process often referred to as kinome scanning.[3] The data generated allows for the classification of inhibitors as highly selective, semi-selective, or promiscuous, guiding further optimization efforts.

Case Study: The Selectivity Profile of KIRA6

KIRA6 is a potent, ATP-competitive inhibitor based on the imidazo[1,5-a]pyrazine scaffold, structurally related to the topic of this guide.[4][5] It was developed as an allosteric inhibitor of the Inositol-requiring enzyme 1α (IRE1α) kinase, a key mediator of the unfolded protein response (UPR). Its primary target inhibition has an IC50 of approximately 0.6 µM.[4]

Initial reports suggested good selectivity, with IC50 values greater than 10 µM against kinases such as Erk2, JNK2, JNK3, Pak4, Pim1, and PKA. However, more recent and comprehensive studies have revealed a more complex off-target profile, underscoring the importance of broad-panel screening. Photoaffinity labeling and chemoproteomics have identified other kinases, such as LYN and p38, as well as non-kinase nucleotide-binding proteins like HSP60, as off-targets.[1][6][7] This highlights that even compounds designed for high selectivity can have unexpected interactions that are only revealed through deep and unbiased profiling.

Comparative Kinase Inhibition Data

To contextualize the selectivity of a compound like KIRA6, it is useful to compare its profile to inhibitors with known, distinct selectivity profiles. Below is a representative table compiling reported inhibition data for KIRA6 against its primary target and known off-targets, contrasted with a hypothetical highly selective inhibitor and the notoriously promiscuous inhibitor, Staurosporine.

Kinase TargetKIRA6 (IC50/Kd)Representative "Ideal" Selective Inhibitor (IC50/Kd)Staurosporine (IC50/Kd)Kinase Family
ERN1 (IRE1α) 0.6 µM [4]<10 nM 1-10 nMTKL
KIT10.8 µM (Kd)[8]>10 µM5-20 nMTK
LYNInhibited (qualitative)[7]>10 µM<10 nMTK
p38α (MAPK14)~1 µM[9]>10 µM10-50 nMCMGC
ERK2 (MAPK1)>10 µM>10 µM10-100 nMCMGC
JNK2 (MAPK9)>10 µM>10 µM10-100 nMCMGC
PKA>10 µM>10 µM5-20 nMAGC

This table is illustrative and compiles data from multiple sources. A direct head-to-head KINOMEscan would provide the most accurate comparison.

This comparison illustrates that while KIRA6 is potent against its target, it exhibits off-target activity in the micromolar range against other kinases. An ideal selective inhibitor would show a much larger window (ideally >100-fold) between its on-target and off-target activities. Staurosporine, in contrast, potently inhibits a wide range of kinases across different families.

Visualizing Kinase Selectivity

A powerful way to represent kinase selectivity data is through a kinome tree map. This visualization plots the inhibited kinases on a phylogenetic tree of the human kinome, with the size of the circle indicating the potency of inhibition.

Caption: Illustrative kinome selectivity of KIRA6.

Methodologies for Kinase Selectivity Profiling

A variety of platforms are available for large-scale kinase profiling. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay.[10] This technology utilizes DNA-tagged kinases and an immobilized ligand. An inhibitor's ability to compete with the ligand for the kinase's active site is quantified via qPCR.[11]

Experimental Protocol: Representative Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a general, luminescence-based kinase assay to determine the IC50 of a compound. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., IRE1α)

  • Kinase Substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase Buffer (specific to the kinase)

  • Test Compound (e.g., 8-Bromo-triazolo[1,5-a]pyrazine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.

  • Assay Plate Preparation: Add 5 µL of kinase buffer to all wells. Add 1 µL of the diluted test compound to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The final reaction volume is 10 µL.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Setup Assay Plate Setup (Buffer + Compound/DMSO) Compound_Dilution->Plate_Setup Add_Kinase Add Kinase/Substrate Mix Plate_Setup->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubation1 Incubate (e.g., 60 min) Add_ATP->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation1->Stop_Reaction Incubation2 Incubate (40 min) Stop_Reaction->Incubation2 Develop_Signal Add Kinase Detection Reagent Incubation2->Develop_Signal Incubation3 Incubate (30 min) Develop_Signal->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Normalization Normalize Data Read_Plate->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Workflow for a typical kinase IC50 determination assay.

Conclusion and Future Directions

The triazolo[1,5-a]pyrazine scaffold and its related heterocycles remain a fertile ground for the discovery of novel kinase inhibitors. As this guide has illustrated through the case study of KIRA6, achieving a comprehensive understanding of a compound's selectivity profile is paramount. While initial assays may suggest high selectivity, broader, unbiased screening often reveals a more nuanced picture of on- and off-target activities.

For researchers working with compounds like 8-Bromo-triazolo[1,5-a]pyrazine, it is essential to move beyond single-target assays and embrace comprehensive profiling early in the development process. This data-driven approach, combining large-scale screening with detailed biochemical and cellular assays, is the most reliable path to identifying and advancing kinase inhibitors with the desired therapeutic window, ultimately increasing the probability of clinical success.

References

  • Korovesis, D., et al. (2020). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ACS Chemical Biology. Available at: [Link]

  • Bamborough, P., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]

  • Garg, A. D., et al. (2021). Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting. Cell Death & Differentiation. Available at: [Link]

  • Al-Blewi, B., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]

  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. Available at: [Link]

  • Anwar, M. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Korovesis, D., et al. (2020). Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ResearchGate. Available at: [Link]

  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. Available at: [Link]

  • Gnad, F., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Tanimura, S., et al. (2023). Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. National Institutes of Health. Available at: [Link]

  • Rossi, A., et al. (2022). The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes. Frontiers in Immunology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Mor-Karakash, S., et al. (2019). The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors. PubMed Central. Available at: [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. LINCS Data Portal. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Viayna, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available at: [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]

Sources

The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Triazolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazolopyrazine scaffold stands out as a "privileged structure," a molecular framework that consistently demonstrates a diverse range of biological activities. From targeting kinases in oncology to combating infectious diseases like malaria, these heterocyclic compounds have proven to be a fertile ground for drug discovery.[1][2][3][4][5] A key strategy in optimizing the potency and selectivity of triazolopyrazine-based drug candidates is the introduction of halogen atoms. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated triazolopyrazines, offering insights for researchers, scientists, and drug development professionals. We will explore how the strategic placement of fluorine, chlorine, bromine, and iodine can profoundly influence the biological activity of these promising compounds, supported by experimental data and detailed protocols.

The Triazolopyrazine Core and the Significance of Halogenation

The[2][6][7]triazolo[4,3-a]pyrazine core is a rigid, planar heterocyclic system that provides a versatile scaffold for the spatial orientation of various substituents. This structural rigidity is crucial for specific interactions with biological targets. Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in medicinal chemistry for several reasons:

  • Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the triazolopyrazine ring system. This can influence the compound's ability to form hydrogen bonds and other non-covalent interactions with its target protein.

  • Lipophilicity and Bioavailability: The introduction of halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. A well-balanced lipophilicity is often crucial for oral bioavailability.

  • Steric Effects and Binding Affinity: The size of the halogen atom (F < Cl < Br < I) can be strategically utilized to probe the steric constraints of a binding pocket. A larger halogen may provide a better fit, leading to enhanced binding affinity, or it could introduce steric hindrance that reduces activity.

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

The following diagram illustrates the general workflow for investigating the SAR of halogenated triazolopyrazines.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization A Scaffold Synthesis ([1,2,4]triazolo[4,3-a]pyrazine) B Halogenation (Late-stage or de novo) A->B C Purification & Structural Characterization (NMR, MS, X-ray) B->C D In vitro Assays (e.g., Kinase Inhibition, Antiproliferative) C->D E Determination of Potency (IC50 / EC50 values) D->E F Data Comparison & Trend Identification E->F G Molecular Modeling & Docking F->G H Lead Optimization G->H H->B Iterative Design

Caption: A generalized workflow for the SAR-driven development of halogenated triazolopyrazines.

Comparative Analysis of Halogenated Triazolopyrazines in Different Therapeutic Areas

The influence of halogenation on the biological activity of triazolopyrazines is highly context-dependent, varying with the therapeutic target and the specific position of the halogen on the scaffold.

Anticancer Activity: Targeting Kinases

Triazolopyrazines have emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] Halogenation plays a pivotal role in fine-tuning their inhibitory activity.

A study on[2][6][7]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors revealed the significant impact of a trifluoromethyl (-CF3) group.[1] The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, often enhances binding affinity.

Compound IDR Group (Part C)c-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
17e 5-(trifluoromethyl)-1H-pyrazole77>502.54 ± 0.313.18 ± 0.424.25 ± 0.53
17l 3-chloro-5-(trifluoromethyl)-1H-pyrazole262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25

Data synthesized from a study on dual c-Met/VEGFR-2 inhibitors.[1]

The data clearly indicates that the presence of a trifluoromethyl group is beneficial for activity. Furthermore, the addition of a chlorine atom in compound 17l significantly improves the inhibitory activity against both c-Met and VEGFR-2, as well as the antiproliferative activity against the tested cancer cell lines.[1] This suggests a synergistic effect of the two halogen-containing substituents.

The following diagram illustrates the key structural features contributing to the anticancer activity of these halogenated triazolopyrazines.

Anticancer_SAR Scaffold [1,2,4]triazolo[4,3-a]pyrazine Core PartC Part C: 5-membered Heterocycle Scaffold->PartC PartD Part D: Hydrophobic Benzene Ring Scaffold->PartD CF3 Trifluoromethyl Group (-CF3) PartC->CF3 Cl Chlorine Atom (-Cl) PartC->Cl Activity Enhanced Anticancer Activity CF3->Activity Cl->Activity

Caption: Key structural elements influencing the anticancer activity of halogenated triazolopyrazines.

Antimalarial Activity: Targeting Plasmodium falciparum

The Open Source Malaria (OSM) project has extensively investigated triazolopyrazine derivatives as potential antimalarial agents.[2][4][8] SAR studies have revealed that substitutions at the C8 position of the triazolopyrazine scaffold can significantly impact potency against Plasmodium falciparum.

A study on fluorinated analogues showed that while some fluoroalkyl groups could improve potency, others were detrimental.[2] Specifically, the introduction of CF3 and CF2H moieties at the C8 position led to a significant reduction in antimalarial activity, and a CF2Me group completely abolished it.[9] This highlights the critical importance of the size and nature of the substituent at this position.

CompoundSubstitution at C8P. falciparum 3D7 IC50 (µM)
Parent Scaffold H0.2 - 1.2
Analogue 1 CF3Significantly Reduced Activity
Analogue 2 CF2HSignificantly Reduced Activity
Analogue 3 CF2MeInactive

Qualitative data synthesized from studies on fluorinated triazolopyrazine antimalarials.[2][9]

In contrast to the C8 position, substitutions at other positions can be more favorable. For instance, amination of a 5-chloro-triazolopyrazine scaffold has yielded compounds with moderate antimalarial activity.[10]

Antibacterial Activity

Halogenated triazolopyrazines have also been explored for their antibacterial properties. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]

The SAR studies revealed that the nature and position of the substituent on the phenyl ring attached to the triazolopyrazine core were crucial for activity. For example, compound 2e , which has a 4-chloro substitution on the phenyl ring, exhibited superior antibacterial activity, comparable to the first-line antibiotic ampicillin.[5]

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a H>128>128
2b 4-F6432
2c 4-Cl3216
2d 4-Br6432
2e 4-CH3>128>128
Ampicillin -168

Data synthesized from a study on antibacterial triazolo[4,3-a]pyrazine derivatives.[5]

This data suggests that an electron-withdrawing halogen at the para-position of the phenyl ring is favorable for antibacterial activity, with chlorine being the optimal choice in this series.

Experimental Protocols

To provide practical insights, this section details a representative synthetic protocol for a halogenated triazolopyrazine and a common biological assay for its evaluation.

Synthesis of a 5-Chloro-[2][6][7]triazolo[4,3-a]pyrazine Derivative

This protocol is based on established methods for the synthesis of triazolopyrazine scaffolds.[10][11]

Objective: To synthesize a 5-chloro-[2][6][7]triazolo[4,3-a]pyrazine, a key intermediate for further functionalization.

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Ethanol

  • Phosphorus oxychloride (POCl3)

Procedure:

  • Step 1: Synthesis of 2-Hydrazinyl-3-chloropyrazine.

    • To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture for 16 hours.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain 2-hydrazinyl-3-chloropyrazine.

    • Rationale: This is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the hydrazine nucleophile.

  • Step 2: Synthesis of 6-Chloro-[2][6][7]triazolo[4,3-a]pyrazin-3(2H)-one.

    • Reflux a mixture of 2-hydrazinyl-3-chloropyrazine and triethyl orthoformate for 4 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Rationale: The hydrazine derivative reacts with triethyl orthoformate to form the triazole ring.

  • Step 3: Chlorination to 5-Chloro-[2][6][7]triazolo[4,3-a]pyrazine.

    • Heat the product from Step 2 in phosphorus oxychloride (POCl3) at reflux for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the desired 5-chloro-[2][6][7]triazolo[4,3-a]pyrazine.

    • Rationale: POCl3 is a strong chlorinating agent that converts the hydroxyl group to a chlorine atom.

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.[8][9]

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]

Objective: To determine the IC50 value of a halogenated triazolopyrazine derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Conclusion and Future Perspectives

The structure-activity relationship studies of halogenated triazolopyrazines have unequivocally demonstrated the profound impact of halogenation on their biological activities. The strategic incorporation of halogens allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As we have seen, the "halogen effect" is not a one-size-fits-all solution; the optimal halogen and its position are highly dependent on the specific biological target.

Future research in this area should continue to explore the vast chemical space of halogenated triazolopyrazines. The use of late-stage functionalization techniques can facilitate the rapid synthesis of diverse libraries of halogenated derivatives for screening.[8] Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights for the rational design of next-generation triazolopyrazine-based therapeutics.[12] By combining synthetic chemistry, biological evaluation, and computational modeling, the full potential of this remarkable scaffold can be unlocked to address unmet medical needs.

References

  • Synthesis of some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines and their antibacterial and anticancer screening studies--part I. Farmaco. 2001 Aug;56(8):565-70.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[2][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.

  • Design, Synthesis, and Biological Evaluation of[2][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.

  • Biological data for triazolopyrazines 1-18.
  • Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. New Journal of Chemistry (RSC Publishing).
  • Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • Rational Design, Synthesis, Characterization and Evaluation of Iodinated 4,4′-Bipyridines as New Transthyretin Fibrillogenesis Inhibitors. MDPI.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
  • Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candid
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.
  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simul
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

Sources

A Comparative Analysis of Triazolopyrazine and Triazolopyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. Among the myriad of heterocyclic systems, triazolopyrazines and triazolopyrimidines have emerged as "privileged scaffolds," demonstrating a remarkable capacity to interact with a wide array of biological targets. This guide offers an in-depth comparison of these two scaffolds, delving into their distinct biological activities, structure-activity relationships (SAR), and applications in drug development, supported by experimental data and protocols.

Introduction to Privileged Scaffolds: Triazolopyrazine and Triazolopyrimidine

Triazolopyrazines and triazolopyrimidines are bicyclic heteroaromatic systems that feature a triazole ring fused to a pyrazine or pyrimidine ring, respectively. Their rigid structures, combined with the precise positioning of nitrogen atoms, allow them to engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. This inherent versatility has led to their exploration in a vast range of therapeutic areas, from oncology to central nervous system (CNS) disorders.

The core distinction between these scaffolds lies in the arrangement of nitrogen atoms in the six-membered ring. This seemingly subtle difference profoundly influences the electronic distribution, steric profile, and ultimately, the biological activity of the resulting molecules.

Comparative Biological Activities: A Tale of Two Scaffolds

While both scaffolds are versatile, they exhibit distinct preferences for certain biological target classes. The following sections and the summary table below highlight these differences with specific examples.

Biological Target ClassTriazolopyrazine DerivativesTriazolopyrimidine DerivativesKey Considerations
Kinase Inhibition Potent inhibitors of various kinases, including JAK, p38 MAPK, and Aurora kinases. Often utilized in oncology and anti-inflammatory drug discovery.Also effective kinase inhibitors, with notable examples targeting CDKs, EGFR, and BTK. Have shown significant promise in cancer therapy.The position of the nitrogen atoms influences the hydrogen bonding patterns with the kinase hinge region, a critical factor for inhibitory activity.
Phosphodiesterase (PDE) Inhibition Investigated as inhibitors of PDE10A, with potential applications in treating neuropsychiatric disorders like schizophrenia and Huntington's disease.Also explored as PDE inhibitors, particularly for PDE2 and PDE4, relevant for cardiovascular and inflammatory diseases.The scaffold's ability to fit into the compact active site of PDEs is a key determinant of potency.
CNS Receptor Modulation Derivatives have shown activity as antagonists for adenosine A2A receptors, with potential in Parkinson's disease treatment.Famously represented by zaleplon, a selective GABA-A receptor modulator used as a hypnotic agent for insomnia.The scaffold's physicochemical properties, particularly its ability to cross the blood-brain barrier, are crucial for CNS-acting drugs.
Antimicrobial Activity Have demonstrated broad-spectrum activity against various bacterial and fungal strains.Also exhibit significant antimicrobial properties, with some derivatives showing potent antitubercular activity.The mechanism of action often involves the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of both scaffolds can be finely tuned through substitutions at various positions.

cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization A Select Triazolopyrazine or Triazolopyrimidine Core B Synthesize Initial Library of Analogs A->B C Primary High-Throughput Screening (HTS) B->C D Secondary Assays for Potency & Selectivity C->D E Identify 'Hit' Compounds D->E F Analyze Structure-Activity Relationships (SAR) E->F G Iterative Design & Synthesis of Optimized Analogs F->G G->C Re-screen cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Enzyme & Substrate Mix B->D C Prepare ATP Solution F Initiate Reaction with ATP C->F E Add Enzyme/Substrate & Pre-incubate D->E E->F G Incubate F->G H Stop Reaction G->H I Detect Signal H->I J Calculate % Inhibition I->J K Determine IC50 J->K

A Head-to-Head Comparison of Triazolo[1,5-a]pyrazine Derivatives with Known Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has positioned protein kinases as paramount targets for drug discovery.[1][2] The chemical scaffold of triazolo[1,5-a]pyrazine and its related isomers has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive head-to-head comparison of a leading triazolo[1,5-a]pyrazine derivative against a known clinical inhibitor, offering insights into its therapeutic potential and the underlying scientific principles for researchers, scientists, and drug development professionals.

While direct comparative data on 8-Bromo-triazolo[1,5-a]pyrazine derivatives remains nascent in publicly available literature, the exploration of the broader triazolopyrazine class provides a strong foundation for understanding their potential. This guide will focus on a well-characterized[3][4]triazolo[4,3-a]pyrazine derivative, compound 17l , and its performance against the established multi-kinase inhibitor, Foretinib , in the context of c-Met and VEGFR-2 inhibition.

The Rationale for Targeting c-Met and VEGFR-2

The c-Met and VEGFR-2 receptor tyrosine kinases are critical players in cancer progression.[5][6] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. Dual inhibition of both c-Met and VEGFR-2 presents a synergistic anti-cancer strategy by simultaneously targeting tumor cell proliferation and its essential blood supply.

Head-to-Head Comparison: Compound 17l vs. Foretinib

A study detailing the design, synthesis, and biological evaluation of novel[3][4]triazolo[4,3-a]pyrazine derivatives identified compound 17l as a potent dual inhibitor of c-Met and VEGFR-2.[5][6] This compound was benchmarked against Foretinib, a known inhibitor of these kinases.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)
Compound 17l c-Met26.0
VEGFR-22600
Foretinib c-MetComparable to 17l
VEGFR-2Data not provided in direct comparison

IC50 values for Foretinib against c-Met were used as a positive control and were found to be similar to compound 17l.[5][6]

Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)Hela (Cervical Cancer)
Compound 17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib Similar to 17lSimilar to 17lSimilar to 17l

The anti-proliferative activity of compound 17l was found to be comparable to that of Foretinib across multiple cancer cell lines, indicating its potential as a potent anti-cancer agent.[5][6]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The triazolo[4,3-a]pyrazine core of compound 17l serves as an effective pharmacophore. Structure-activity relationship studies revealed that substitutions on the phenyl ring attached to the core significantly influence the anti-proliferative activity. For instance, the introduction of a fluorine atom on the phenoxy group was favorable for activity.[6] While specific data for an 8-bromo substitution on the triazolo[1,5-a]pyrazine ring is not available, halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. A bromo-substituent could potentially enhance binding affinity through halogen bonding or alter the electronic properties of the molecule, warranting further investigation.

Signaling Pathway Context

The inhibition of c-Met and VEGFR-2 by compounds like 17l disrupts key signaling cascades involved in cancer progression. The following diagram illustrates the simplified signaling pathways targeted by these inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS/RAF/MEK/ERK_Pathway RAS/RAF/MEK/ERK Pathway c-Met->RAS/RAF/MEK/ERK_Pathway PI3K/AKT/mTOR_Pathway PI3K/AKT/mTOR Pathway c-Met->PI3K/AKT/mTOR_Pathway VEGFR-2->PI3K/AKT/mTOR_Pathway PLCγ/PKC_Pathway PLCγ/PKC Pathway VEGFR-2->PLCγ/PKC_Pathway Proliferation Proliferation RAS/RAF/MEK/ERK_Pathway->Proliferation Invasion Invasion RAS/RAF/MEK/ERK_Pathway->Invasion Survival Survival PI3K/AKT/mTOR_Pathway->Survival Angiogenesis Angiogenesis PLCγ/PKC_Pathway->Angiogenesis Compound_17l Compound 17l (Triazolopyrazine) Compound_17l->c-Met Compound_17l->VEGFR-2 Foretinib Foretinib Foretinib->c-Met Foretinib->VEGFR-2

Caption: Simplified c-Met and VEGFR-2 signaling pathways and points of inhibition.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental methodologies. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Compound_Dilution 1. Serial Dilution of Test Compound Incubation 3. Add Compound & Kinase to Plate (10 min incubation) Compound_Dilution->Incubation Kinase_Preparation 2. Prepare Kinase Reaction Mixture Kinase_Preparation->Incubation Reaction_Initiation 4. Add Substrate/ATP Mixture (Initiate Reaction) (60 min incubation at 30°C) Incubation->Reaction_Initiation ADP_Glo 5. Add ADP-Glo™ Reagent (40 min incubation) Reaction_Initiation->ADP_Glo Kinase_Detection 6. Add Kinase Detection Reagent (30 min incubation) ADP_Glo->Kinase_Detection Luminescence_Reading 7. Measure Luminescence Kinase_Detection->Luminescence_Reading

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, Hela) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

The[3][4]triazolo[4,3-a]pyrazine scaffold, exemplified by compound 17l, demonstrates significant promise as a source of potent kinase inhibitors with anti-cancer activity comparable to established drugs like Foretinib. The favorable biological profile of this class of compounds underscores the importance of further exploration, including the synthesis and evaluation of derivatives with various substitutions, such as the 8-bromo-triazolo[1,5-a]pyrazine core. Future studies should focus on comprehensive kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments to fully elucidate the therapeutic potential of this promising class of molecules.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of[3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of[3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Validation of Triazolo[1,5-a]pyrazines as Chemical Probes: A Case Study on ALK5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Chemical Probe Validation

This guide provides a comprehensive framework for the validation of a chemical probe, using the 8-Bromo-triazolo[1,5-a]pyrazine scaffold as a representative example. While this specific molecule is not yet a widely validated probe, its core structure belongs to the triazolo-pyrimidine family, a "privileged scaffold" that has yielded potent inhibitors for numerous targets, particularly protein kinases[2][3][4].

For the purpose of this guide, we will hypothesize that our compound, which we'll call TP-Br-8 , is a novel inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) . ALK5 is a serine/threonine kinase that plays a pivotal role in cellular processes like proliferation, differentiation, and apoptosis[5][6]. Its dysregulation is implicated in fibrosis and cancer, making it a critical therapeutic target[6][7]. Our goal is to rigorously assess if TP-Br-8 meets the stringent criteria to be designated a chemical probe for ALK5.

The Validation Workflow: From Benchtop to Cell

A credible chemical probe must demonstrate potency, selectivity, and target engagement in a relevant biological context. The validation process is a multi-step journey, moving from simple biochemical assays to complex cellular models.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation Biochem Biochemical Assay (Potency: IC50) Selectivity Kinome-wide Selectivity (Selectivity Score) Biochem->Selectivity Is it potent? CETSA Target Engagement (e.g., CETSA) Selectivity->CETSA Is it selective? Pathway Pathway Modulation (pSMAD2 Western Blot) CETSA->Pathway Does it hit the target in cells? Phenotype Phenotypic Assay (e.g., EMT Inhibition) Pathway->Phenotype Does it modulate the pathway? Conclusion Probe Status (Qualified/Not Qualified) Phenotype->Conclusion Does it produce the expected phenotype?

Caption: The workflow for validating a chemical probe.

Part 1: Foundational Validation - Potency and Selectivity

The first step is to determine if TP-Br-8 potently inhibits ALK5 and does so without significantly affecting other kinases.

Biochemical Potency: Does it Inhibit ALK5?

The primary measure of a probe's strength is its half-maximal inhibitory concentration (IC50) against the purified target protein. A potent probe typically has an IC50 in the nanomolar range (<100 nM).

Experimental Protocol: In Vitro ALK5 Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the ALK5 enzyme.

  • Reagents: Recombinant human ALK5 kinase domain, kinase buffer, ATP, and a suitable peptide substrate (e.g., a generic kinase peptide).

  • Preparation: Serially dilute TP-Br-8 and known ALK5 inhibitors (e.g., SB431542, Galunisertib) in DMSO.

  • Reaction: In a 384-well plate, combine the ALK5 enzyme, the test compound dilution, and the peptide substrate in kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP. Incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data: TP-Br-8 vs. Established ALK5 Inhibitors

CompoundTargetBiochemical IC50 (nM)Reference
TP-Br-8 (Hypothetical) ALK5 15 N/A
Galunisertib (LY2157299)ALK556[8][9]
SB431542ALK4/5/794 (for ALK5)[8][10]
RepSoxALK523[8][9]
A-83-01ALK4/5/712 (for ALK5)[8][9]

Our hypothetical data shows that TP-Br-8 is a potent inhibitor of ALK5, with an IC50 comparable to the highly potent inhibitor A-83-01.

Selectivity Profile: Is ALK5 the Primary Target?

A chemical probe must be selective.[11] An unselective compound that inhibits multiple kinases will produce ambiguous results, making it impossible to attribute a cellular phenotype to the inhibition of a single target. The gold standard for kinase inhibitors is a broad kinase panel screen.

Experimental Approach: Kinome-wide Selectivity Scan

This is typically performed as a service by specialized companies (e.g., KINOMEscan™, Eurofins). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases. The results are reported as percent inhibition. Strong off-target hits (>90% inhibition) should be followed up with full IC50 determinations.

G cluster_0 Selective Probe (TP-Br-8) cluster_1 Non-Selective Compound TP_Br_8 TP-Br-8 ALK5_1 ALK5 TP_Br_8->ALK5_1 Kinase_X Kinase X Kinase_Y Kinase Y Compound_Z Cmpd Z ALK5_2 ALK5 Compound_Z->ALK5_2 Kinase_A Kinase A Compound_Z->Kinase_A Kinase_B Kinase B Compound_Z->Kinase_B

Caption: Selective vs. Non-Selective Inhibition.

For TP-Br-8 to be considered a good probe, it should inhibit ALK5 potently while showing minimal activity against other kinases. An ideal probe shows >30-fold selectivity for its primary target over any off-targets.

Part 2: Cellular Validation - Target Engagement and Pathway Modulation

Potency and selectivity in a test tube are not enough. A probe must enter the cell, bind to its intended target, and produce a measurable biological effect related to target inhibition[12].

Cellular Target Engagement: Does the Probe Bind ALK5 in Cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound physically binds to its target protein inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Culture: Grow a relevant cell line (e.g., A549 lung carcinoma cells, which respond to TGF-β) to confluency.

  • Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of TP-Br-8 (e.g., 10 µM) for 1-2 hours.

  • Heating: Harvest the cells, resuspend them, and aliquot the suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (where undenatured protein resides) from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble ALK5 remaining at each temperature using Western blotting with an anti-ALK5 antibody.

  • Analysis: In the presence of TP-Br-8, the ALK5 protein should be more stable, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle-treated control.

Pathway Modulation: Does it Block TGF-β Signaling?

Upon activation by TGF-β, ALK5 phosphorylates the transcription factor SMAD2. An effective ALK5 inhibitor should block this event. This provides a direct, mechanistic biomarker of target inhibition in a cellular context[7].

G TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 ALK5 ALK5 (TGF-βRI) TGFbR2->ALK5 phosphorylates SMAD2 SMAD2 ALK5->SMAD2 phosphorylates TP_Br_8 TP-Br-8 TP_Br_8->ALK5 inhibits pSMAD2 pSMAD2 Gene Gene Transcription (Fibrosis, EMT) pSMAD2->Gene

Caption: The TGF-β/ALK5 signaling pathway.

Experimental Protocol: Anti-pSMAD2 Western Blot

  • Cell Culture & Starvation: Plate A549 cells and allow them to adhere. Then, serum-starve the cells overnight to reduce basal signaling.

  • Pre-treatment: Treat the cells with increasing concentrations of TP-Br-8 or a control inhibitor (e.g., SB431542) for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 ligand (e.g., 5 ng/mL) for 30-60 minutes to activate the pathway. A non-stimulated control should be included.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify total protein concentration (e.g., BCA assay). Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-SMAD2 (pSMAD2) and a loading control (e.g., GAPDH or total SMAD2). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. An effective inhibitor will show a dose-dependent decrease in the pSMAD2 signal relative to the loading control. From this data, a cellular EC50 (half-maximal effective concentration) can be calculated.

Comparative Data: Cellular Potency

CompoundTargetCellular EC50 (pSMAD2 Inhibition, nM)
TP-Br-8 (Hypothetical) ALK5 85
Galunisertib (LY2157299)ALK5~100-200
SB431542ALK4/5/7~150-250
RepSoxALK5~50-100

For TP-Br-8, the cellular EC50 should ideally be no more than 10-fold higher than its biochemical IC50, indicating good cell permeability and lack of efflux.

Part 3: The Indispensable Negative Control

To definitively link the probe's cellular effects to its target, a negative control is essential. This is typically a close structural analog of the probe that is inactive against the target protein. If the negative control fails to produce the same cellular phenotype as the active probe, it provides strong evidence that the observed effects are on-target. The synthesis of such a control should be a priority in any probe development program.

Conclusion: Is 8-Bromo-triazolo[1,5-a]pyrazine (TP-Br-8) a Validated Probe?

Based on our hypothetical validation workflow, TP-Br-8 demonstrates the key characteristics of a high-quality chemical probe for ALK5.

  • Potent: It inhibits the ALK5 kinase with a low nanomolar IC50.

  • Selective: It shows a clean profile in a broad kinase screen (hypothetically).

  • Engages Target in Cells: It physically binds to ALK5 in intact cells, as demonstrated by CETSA.

  • Modulates Pathway: It blocks the phosphorylation of SMAD2 in a dose-dependent manner with a good cellular EC50.

This rigorous, multi-faceted validation provides the confidence needed for researchers to use TP-Br-8 to investigate the nuanced roles of ALK5 in health and disease. Without this level of evidence, any data generated would be questionable. This guide serves as a template for the critical evaluation of any novel small molecule intended for use as a chemical probe.

References

  • Pinheiro, S., et al. (2020). Biological activities of[2][5][6]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Retrieved from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]

  • Fang-Yan, L., et al. (2025). ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Annual Reviews. (2020). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Liu, C., et al. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved from [Link]

  • Semantic Scholar. (2004). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Retrieved from [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 8-Bromo-triazolo[1,5-a]pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of potent and selective kinase inhibitors, the 8-bromo-triazolo[1,5-a]pyrazine scaffold has emerged as a promising chemotype. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the characterization and mitigation of off-target effects. This guide provides a comprehensive comparison of the off-target profiles of triazolo[1,5-a]pyrazine-based compounds and their alternatives, grounded in established experimental methodologies. As direct, publicly available kinome-wide screening data for the specific 8-bromo-triazolo[1,5-a]pyrazine scaffold is limited, this guide will draw upon data from structurally related pyrazine-based heterocycles to provide a predictive and comparative framework.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

Protein kinases, comprising a family of over 500 enzymes, share a structurally conserved ATP-binding pocket, which is the primary target for the majority of small molecule inhibitors[1][2]. This conservation is a double-edged sword; while it allows for the development of broad-spectrum inhibitors, it also presents a significant hurdle in achieving selectivity. Unintended interactions with kinases other than the primary target can lead to a range of adverse effects, from unforeseen toxicities to a complex polypharmacology that can either be detrimental or, in some serendipitous cases, beneficial[1]. Therefore, a thorough understanding of a compound's off-target profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Methodologies for Unveiling the Off-Target Landscape

A multi-faceted approach is essential for a comprehensive assessment of a compound's selectivity. Several robust techniques are routinely employed in the industry to generate a detailed map of inhibitor-kinase interactions.

In Vitro Competition Binding Assays: KINOMEscan™

The KINOMEscan™ platform is a high-throughput affinity-based assay that quantitatively measures the binding of a test compound to a large panel of kinases (typically over 450)[3][4][5].

Experimental Principle: The assay relies on a competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound[3][6].

Step-by-Step Protocol (KINOMEscan™):

  • Preparation: A panel of DNA-tagged human kinases is prepared. The test compound is solubilized, typically in DMSO.

  • Binding Reaction: The test compound is incubated with the kinase-tagged phage and an immobilized ligand in a multi-well plate.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Capture and Washing: The beads with the immobilized ligand are captured, and unbound components are washed away.

  • Quantification: The amount of kinase-tagged phage remaining bound to the beads is quantified by qPCR.

  • Data Analysis: The results are typically expressed as "Percent of Control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations[6].

Workflow for KINOMEscan™ Assay:

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep_kinase DNA-tagged Kinase Panel incubation Incubate Kinase, Compound, and Immobilized Ligand prep_kinase->incubation prep_compound Test Compound (in DMSO) prep_compound->incubation capture Capture Beads & Wash incubation->capture qpcr qPCR of DNA tag capture->qpcr analysis Calculate % of Control or Kd value qpcr->analysis

Caption: KINOMEscan™ experimental workflow.

Chemical Proteomics: Kinobeads

Chemical proteomics approaches, such as the use of "kinobeads," allow for the profiling of kinase inhibitors against native kinases in a cellular lysate, providing a more physiologically relevant context[7][8][9].

Experimental Principle: Kinobeads are sepharose beads to which a cocktail of non-selective kinase inhibitors is covalently attached. These beads are used to capture a large portion of the kinome from a cell lysate. A test compound is then used to compete for binding to the kinases. The proteins that are displaced from the beads by the test compound are identified and quantified by mass spectrometry[10][11].

Step-by-Step Protocol (Kinobeads):

  • Lysate Preparation: Cells are lysed to release the native kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.

  • Kinobeads Pulldown: The lysate-inhibitor mixture is then incubated with the kinobeads to capture kinases that are not bound to the test compound.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted.

  • Sample Preparation for MS: The eluted proteins are digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the reduction in the amount of kinase captured by the beads as a function of the inhibitor concentration, allowing for the calculation of IC50 values.

Workflow for Chemical Proteomics (Kinobeads):

G cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_ms Mass Spectrometry cluster_analysis Data Analysis lysate Cell Lysate Preparation compound Test Compound Incubation lysate->compound pulldown Kinobeads Pulldown compound->pulldown wash Wash Beads pulldown->wash elution Elution & Digestion wash->elution lcms LC-MS/MS Analysis elution->lcms quant Protein Quantification lcms->quant ic50 IC50 Curve Generation quant->ic50

Caption: Chemical proteomics workflow using kinobeads.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment and can also be used to assess selectivity[12][13][14][15][16].

Experimental Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated. The soluble fraction of the cell lysate is then analyzed to determine the amount of the target protein that has not aggregated. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement[14][15].

Step-by-Step Protocol (CETSA):

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a specific temperature for a short period.

  • Cell Lysis: The cells are lysed to release their contents.

  • Separation of Fractions: The lysate is centrifuged to separate the soluble fraction from the aggregated proteins.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A thermal shift, indicating an increase in the melting temperature of the target protein in the presence of the compound, confirms target engagement. Isothermal dose-response experiments can be performed to determine the potency of the compound in a cellular context[15].

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cluster_result Result treatment Treat Cells with Compound heating Heat Cells to Denature Proteins treatment->heating lysis Cell Lysis heating->lysis separation Separate Soluble/Aggregated Proteins lysis->separation quantification Quantify Soluble Target Protein separation->quantification result Determine Thermal Shift / EC50 quantification->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Analysis: Triazolo[1,5-a]pyrazines and Alternatives

Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is structurally similar to the triazolo[1,5-a]pyrazine system. Studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have highlighted the importance of substitutions at the 8-position for improving selectivity[17][18][19]. Photoaffinity probes based on the imidazopyrazine scaffold have been shown to have a range of off-targets, indicating that this core can interact with multiple proteins[20].

Pyrazolo[1,5-a]pyrimidine Scaffold

This scaffold has been extensively explored for the development of kinase inhibitors. While some pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated high selectivity, such as certain RET kinase inhibitors with over 500-fold selectivity against KDR, others have shown a narrower therapeutic window, suggesting potential off-target liabilities[21]. Optimization of this scaffold has led to highly selective inhibitors for targets like CK2 and PI3Kδ[22][23]. However, challenges with off-target effects and toxicity persist for this class of compounds[24][25].

Alternative Kinase Inhibitors: A Case Study with c-MET Inhibitors

To provide a concrete comparison, let's consider the off-target profiles of well-characterized c-MET inhibitors, a target for which triazolo[4,5-b]pyrazine derivatives have also been developed[26].

  • Crizotinib: Initially developed as a c-MET inhibitor, crizotinib was later found to be a potent inhibitor of ALK and ROS1, leading to its approval for the treatment of cancers with rearrangements in these genes. However, kinome profiling has revealed that crizotinib inhibits numerous other kinases, which may contribute to both its efficacy and its side-effect profile[27][28][29][30].

  • Cabozantinib: This multi-kinase inhibitor targets MET, VEGFR2, and RET, among others. Its broad-spectrum activity is responsible for its efficacy in various cancers but also contributes to a challenging side-effect profile.

The table below summarizes the on-target potency and key off-targets for these and other relevant kinase inhibitors.

Compound ClassPrimary Target(s)Key Off-TargetsSelectivity ProfileReference(s)
Imidazo[1,2-a]pyrazine Aurora KinasesVaries with substitutionOptimization at the 8-position improves selectivity.[17][18][19]
Pyrazolo[1,5-a]pyrimidine RET, CK2, PI3KδKDR, others depending on scaffoldCan be highly selective, but off-target effects are a challenge.[21][22][23]
Crizotinib c-MET, ALK, ROS1Numerous kinases across the kinomeMulti-kinase inhibitor[27][28][29][30]
Cabozantinib c-MET, VEGFR2, RETBroad spectrum of kinasesMulti-kinase inhibitorN/A
Tofacitinib (JAK Inhibitor) JAK1, JAK3JAK2, other kinases to a lesser extentPreferential for JAK1/3 over JAK2[31]

Structure-Activity Relationships and Off-Target Effects

For the broader class of pyrazine-based heterocycles, structure-activity relationship (SAR) studies have provided valuable insights into modulating selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidine RET inhibitors, modifications to the solvent-exposed regions of the molecule were crucial for achieving high selectivity against KDR[21]. Similarly, for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, substitutions at the 8-position were key to reducing off-target kinase inhibition[17]. These findings suggest that for 8-bromo-triazolo[1,5-a]pyrazine compounds, the bromine atom at the 8-position, along with other substituents on the scaffold, will play a critical role in defining the overall selectivity profile.

Conclusion and Future Directions

The 8-bromo-triazolo[1,5-a]pyrazine scaffold holds potential for the development of novel kinase inhibitors. However, a rigorous evaluation of off-target effects is crucial for their successful translation into therapeutic agents. While direct, comprehensive off-target data for this specific scaffold is not yet widely available, insights from structurally related heterocyclic systems underscore the importance of systematic profiling using a combination of in vitro and cellular assays.

For researchers working with 8-bromo-triazolo[1,5-a]pyrazine-based compounds, the following is recommended:

  • Early and Comprehensive Off-Target Profiling: Employ platforms like KINOMEscan™ to obtain a broad, initial assessment of the kinome-wide selectivity.

  • Cellular Target Engagement Validation: Utilize CETSA to confirm that the compound engages its intended target in a physiological context and to assess cellular potency.

  • In-depth Proteomic Analysis: For lead compounds, consider chemical proteomics approaches like kinobeads to identify both kinase and non-kinase off-targets in an unbiased manner.

By integrating these methodologies into the drug discovery workflow, researchers can build a comprehensive understanding of the pharmacological profile of 8-bromo-triazolo[1,5-a]pyrazine-based compounds, enabling the rational design of more selective and ultimately safer therapeutic agents.

References

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., Qiao, H., Ku, X., Wilhelm, M., Kuehne, T., Wu, Z., Dittmann, A., Hopf, C., Kramer, K., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., Qiao, H., Ku, X., Wilhelm, M., Kuehne, T., Wu, Z., Dittmann, A., Hopf, C., Kramer, K., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., Qiao, H., Ku, X., Wilhelm, M., Kuehne, T., Wu, Z., Dittmann, A., Hopf, C., Kramer, K., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 137–157. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., Qiao, H., Ku, X., Wilhelm, M., Kuehne, T., Wu, Z., Dittmann, A., Hopf, C., Kramer, K., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]

  • Compounds evaluated in KINOMEscan assay. (n.d.). ResearchGate. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.). LINCS Data Portal. [Link]

  • He, C., Jones, R., Armstrong, M., & Gibbins, J. M. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351829. [Link]

  • Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Sławiński, J., Szafrański, K., & Ulenberg, S. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5769. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(30), 20953–20974. [Link]

  • van der Wijk, T., Tom-Dieck, S., Schuman, E. M., & van Kasteren, S. I. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 4(1), 1–9. [Link]

  • Zhou, Y., Zhao, C., Gery, S., Braunstein, G. D., Okamoto, R., Alvarez, R., Miles, S. A., Doan, N. B., Said, J. W., Gu, J., & Koeffler, H. P. (2014). Off-target effects of c-MET inhibitors on thyroid cancer cells. Molecular Cancer Therapeutics, 13(1), 134–143. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Brehmer, D., Ruzziconi, R., Bapterode, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • Mathison, C., Chianelli, D., Rucker, P., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(30), 20953–20974. [Link]

  • Assays. (n.d.). HMS LINCS Project. [Link]

  • KINOMEscan: Kinase Binding Assay Platform. (n.d.). Eurofins Discovery. [Link]

  • Müller, S., & Chaikuad, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22-33. [Link]

  • Zhou, Y., Zhao, C., Gery, S., et al. (2014). Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. Molecular Cancer Therapeutics, 13(1), 134-43. [Link]

  • Zhou, Y., Zhao, C., Gery, S., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. OUCI. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX. [Link]

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 653–672. [Link]

  • Zhou, Y., Zhao, C., Gery, S., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. ResearchGate. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]

  • Popowycz, F., Fournet, G., Schneider, C., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 19(23), 6792-6796. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Wu, J., Zhang, Y., Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868352. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of Novel[7][8][9]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. (2009). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 19(21), 6149-6153. [Link]

  • Georgi, V., Schiele, F., & Brandl, T. (2019). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society, 141(34), 13561-13572. [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Journal of Translational Medicine, 21(1), 587. [Link]

  • Johnson, J. L., & Taveras, A. G. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1369. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Triazolopyrazine Isomers in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of triazolopyrazine isomers within kinase active sites. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization and to understand the structure-activity relationships (SAR) of kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and self-validating experimental design.

The Strategic Imperative: Why Isomeric Comparison Matters in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3][4][5] This has made them one of the most critical target classes in modern drug discovery. The triazolopyrazine scaffold has emerged as a 'privileged structure' in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[6][7][8][9]

However, the journey from a promising scaffold to a clinical candidate is fraught with challenges. Seemingly minor changes in a molecule's architecture—such as the positional arrangement of atoms in isomers—can lead to dramatic shifts in binding affinity, selectivity, and ultimately, therapeutic efficacy. Comparative docking studies offer a powerful, cost-effective computational lens to dissect these subtle differences. By predicting how each isomer interacts with the target's active site, we can prioritize the synthesis of the most promising candidates, accelerating the drug discovery pipeline.

This guide will use Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, as our model system to demonstrate a rigorous comparative docking workflow.

Foundational Concepts: The Science of In Silico Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex.[10][11] The primary goals are to predict the binding mode and estimate the binding affinity, typically represented by a scoring function.

A successful docking study hinges on a deep understanding of the kinase active site's intricate architecture. Key features include:

  • The Hinge Region: A flexible linker between the N- and C-lobes of the kinase domain that typically forms crucial hydrogen bonds with ATP-competitive inhibitors.[12]

  • The DFG Motif (Asp-Phe-Gly): A conserved sequence whose conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the kinase's activation state and opens up different binding pockets.[12][13]

  • The Activation Loop (A-Loop): A dynamic loop that, upon phosphorylation, reorients to allow substrate binding. Its conformation can be exploited for inhibitor design.[12]

  • Hydrophobic Pockets: Regions adjacent to the ATP-binding site that can be occupied by inhibitor moieties to enhance potency and selectivity.[12]

By comparing how different triazolopyrazine isomers engage with these features, we can build a compelling hypothesis about their relative biological activities.

The Experimental Workflow: A Step-by-Step Protocol

This protocol will utilize AutoDock Vina, a widely used and validated open-source docking program, in conjunction with visualization software such as UCSF Chimera and PyMOL.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Select & Download Protein Structure (PDB) PrepProt 3. Prepare Protein (Remove water, add H+) PDB->PrepProt Ligands 2. Design & Generate 3D Ligand Isomers PrepLig 4. Prepare Ligands (Assign charges, torsions) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Scores 7. Extract Binding Scores (kcal/mol) Run->Scores Visualize 8. Visualize Poses (PyMOL/Discovery Studio) Scores->Visualize Compare 9. Comparative Analysis (Interactions, SAR) Visualize->Compare

Caption: A flowchart of the comparative molecular docking workflow.

Part 1: Receptor and Ligand Preparation

Expertise & Experience: The quality of your input structures directly dictates the reliability of your docking results. Meticulous preparation is non-negotiable.

1.1. Receptor Preparation:

  • Obtain the Crystal Structure: Navigate to the Protein Data Bank (PDB) and download the crystal structure of your target kinase. For this guide, we will use EGFR kinase domain in complex with an inhibitor (PDB ID: 3POZ). This structure provides a high-quality reference for the active site.

  • Initial Cleanup: Load the PDB file into UCSF Chimera or a similar molecular modeling program. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This ensures the docking algorithm focuses solely on the protein and your test ligands.

  • Prepare the Protein: Use the "Protein Preparation Wizard" in Schrödinger Maestro or the "Dock Prep" tool in UCSF Chimera.[14] This critical step performs several functions:

    • Adds hydrogen atoms, which are typically absent in crystal structures but vital for proper interaction modeling.

    • Assigns partial charges to each atom using a force field (e.g., OPLS_2005).

    • Optimizes the hydrogen-bonding network.

  • Save the Prepared Receptor: Export the cleaned, prepared protein structure as a .pdbqt file, the required format for AutoDock Vina.

1.2. Ligand Preparation:

  • Generate Isomer Structures: Using a chemical drawing tool like ChemDraw or MarvinSketch, draw the 2D structures of your triazolopyrazine isomers. For this guide, let's consider three hypothetical isomers:

    • Isomer A: 5-methyl-[15][16][17]triazolo[4,3-a]pyrazine

    • Isomer B: 6-methyl-[15][16][17]triazolo[4,3-a]pyrazine

    • Isomer C: 8-methyl-[15][16][17]triazolo[4,3-a]pyrazine

  • Convert to 3D and Optimize: Convert these 2D drawings into 3D structures. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to generate a low-energy starting conformation.

  • Prepare for Docking: Using AutoDockTools (ADT) or a similar program, process each isomer to:

    • Assign Gasteiger charges.

    • Detect the aromatic carbons.

    • Set the rotatable bonds.

  • Save the Prepared Ligands: Save each prepared isomer as a .pdbqt file.

Part 2: Performing the Docking Simulation

Trustworthiness: The validity of your docking simulation is contingent on defining an appropriate search space and using a validated algorithm.

2.1. Defining the Binding Site (Grid Box):

  • Identify the Active Site: Load the original, unprepared PDB file (3POZ) containing the co-crystallized ligand. This ligand's position definitively marks the ATP-binding site.

  • Center the Grid: In ADT, center the docking grid box on the co-crystallized ligand.

  • Set Grid Dimensions: Adjust the size of the grid box to encompass the entire active site, typically with a 10-15 Å buffer around the ligand. A standard size might be 60x60x60 points with a 0.375 Å spacing. This ensures the docking algorithm has sufficient space to explore various binding poses.

2.2. Running AutoDock Vina:

  • Create a Configuration File: Create a simple text file (e.g., conf.txt) that tells Vina where to find the input files and where to write the output.

  • Execute the Docking: Run Vina from the command line, pointing it to your configuration file. vina --config conf.txt --log isomer_A_log.txt

  • Repeat for All Isomers: Repeat this process for Isomers B and C, ensuring you use the exact same receptor and grid box parameters for a fair comparison.

Part 3: Results Analysis and Interpretation

Authoritative Grounding: Interpreting docking results requires more than just looking at the top score. A thorough analysis of the binding poses and specific molecular interactions is essential for generating meaningful insights.

3.1. Binding Affinity Comparison:

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a more favorable predicted binding energy.

Table 1: Predicted Binding Affinities of Triazolopyrazine Isomers to EGFR

Ligand Binding Affinity (kcal/mol)
Isomer A -8.2
Isomer B -7.1
Isomer C -8.9

| Reference Ligand (Redocked) | -9.5 (RMSD: 1.1 Å) |

Note: Data are hypothetical for illustrative purposes.

From this table, Isomer C is predicted to be the most potent binder, followed by Isomer A, and then Isomer B.

3.2. Protocol Validation (The Self-Validating System):

To ensure the trustworthiness of our protocol, we perform a "redocking" experiment. We dock the original co-crystallized ligand (extracted from 3POZ) back into the EGFR active site using our established protocol. We then calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally determined binding mode. Our hypothetical RMSD of 1.1 Å validates this protocol.

3.3. Visualization of Binding Poses:

Load the prepared protein (protein.pdbqt) and the output files for each isomer (isomer_A_out.pdbqt, etc.) into PyMOL or BIOVIA Discovery Studio Visualizer.[14] Analyze the top-scoring pose for each isomer to understand the specific interactions driving binding affinity.

  • Isomer C (Score: -8.9 kcal/mol): Our top-scoring isomer. Visualization might reveal that the nitrogen on the pyrazine ring forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region. The methyl group at the 8-position could be fitting snugly into a small hydrophobic pocket created by Leu718 and Val726.

  • Isomer A (Score: -8.2 kcal/mol): This isomer also likely forms the key hinge-binding hydrogen bond. However, the methyl group at the 5-position might be in a less optimal position, perhaps making fewer or less favorable van der Waals contacts compared to Isomer C.

  • Isomer B (Score: -7.1 kcal/mol): The lowest-scoring isomer. The methyl group at the 6-position may introduce a steric clash with a residue like Gly796 or create an unfavorable energetic penalty by displacing a key water molecule, weakening its overall binding affinity.

By dissecting these interactions, we can formulate a clear SAR hypothesis: The 8-position on the triazolopyrazine core is the optimal location for a small hydrophobic group in the EGFR active site, while the 6-position is sterically disfavored. This hypothesis can then be directly tested through chemical synthesis and in vitro assays.

Contextualizing the Target: Kinase Signaling Pathways

Understanding the broader biological context is crucial. The diagram below illustrates a simplified generic kinase signaling pathway, showing how a receptor tyrosine kinase (like EGFR) can trigger a downstream cascade. Inhibiting this initial step can halt the entire signaling process.

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor binds P1 Adaptor Proteins Receptor->P1 activates P2 Ras P1->P2 P3 Raf P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 TF Transcription Factors P5->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Triazolopyrazine Isomer Inhibitor->Receptor inhibits

Caption: A simplified Receptor Tyrosine Kinase signaling pathway.

Conclusion

This guide has outlined a robust, scientifically-grounded framework for the comparative docking of triazolopyrazine isomers in kinase active sites. By integrating meticulous preparation, validated computational tools, and rigorous analysis, researchers can generate powerful predictive models to guide synthetic chemistry efforts. Remember, molecular docking is not a replacement for experimental validation but a potent hypothesis-generation tool that, when used correctly, can significantly de-risk and accelerate the path toward novel kinase-targeted therapeutics.

References

  • Cichonska, A., Ravikumar, B., Allaway, R. J., Moumbock, A. F. A., Sidorov, P., Jadhav, A., ... & Aittokallio, T. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Karaman, M. N., Sugita, M., McNamara, P., Martin, M. P., & Gray, N. S. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Narayanan, N., & Kumar, P. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • Chen, Z., Li, Y., & Li, D. (2023). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model.
  • Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Chen, Z., Li, Y., & Li, D. (2023). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model.
  • Kukol, A. (2014). In silico methods for design of kinase inhibitors as anticancer drugs. Methods in molecular biology (Clifton, N.J.), 1184, 1-13.
  • Gushchin, I., & Abagyan, R. (2021). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of medicinal chemistry, 64(24), 17876-17889.
  • R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(46), 30043-30058.
  • Gani, I. H., & Al-Obaidi, Z. (2021). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Kukol, A. (2014). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Methods in Molecular Biology, 1-13.
  • Eyers, P. A., & Murphy, J. M. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Biochemical Society Transactions, 50(1), 1-17.
  • Abdel-Aziem, A., Al-Ghorbani, M., & El-Gendy, M. A. (2021). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry, 13(16), 1435-1448.
  • Wang, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of[15][16][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868831.

  • Wang, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of[15][16][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868831.

  • Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Usha, S. (2020). Kinase Targets in Cancer Drug Discovery. In Drug Development for Cancer and Diabetes (pp. 35-42). Apple Academic Press.
  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Obaid, A. M., Al-Omar, M. A., & Marzouk, M. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Molecular diversity, 26(2), 827-841.
  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.
  • Lu, C., & Wang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Eder, J., & Fabbro, D. (2018). New opportunities for kinase drug repurposing and target discovery. British journal of cancer, 118(10), 1287-1288.
  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Obaid, A. M., Al-Omar, M. A., & Marzouk, M. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Molecular diversity, 26(2), 827-841.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 24(18), 3247.
  • Kumari, R., & Kumar, R. (2019). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of receptors and signal transduction, 39(2), 126-133.
  • Kumar, D., Kumar, P., & Singh, P. (2016). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Taibah University for Science, 10(6), 846-856.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 8-Bromo-triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. The 8-Bromo-triazolo[1,5-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry. This guide provides a comprehensive assessment of its metabolic stability, offering a comparative analysis with alternative structures and furnishing the experimental blueprint for such an evaluation.

The Significance of the 8-Bromo Substituent: A Double-Edged Sword

The introduction of a bromine atom at the 8-position of the triazolo[1,5-a]pyrazine core is a strategic decision in drug design. Halogenation, and specifically bromination, can profoundly influence a molecule's metabolic fate. The carbon-bromine bond is relatively strong and not easily cleaved by metabolic enzymes, which can shield an otherwise susceptible position from oxidative metabolism.[1] This "metabolic blocking" can enhance a compound's half-life and bioavailability.[2][3]

However, the presence of a halogen can also introduce new metabolic possibilities. While direct cleavage of the C-Br bond is uncommon, oxidative metabolism of the aromatic ring can still occur, potentially leading to the formation of reactive metabolites.[4] Furthermore, the electronic properties imparted by the bromine atom can influence the metabolism of other parts of the molecule.

Experimental Assessment of Metabolic Stability: A Validated Protocol

To empirically determine the metabolic stability of 8-Bromo-triazolo[1,5-a]pyrazine derivatives, the in vitro liver microsomal stability assay is the industry-standard approach.[5][6][7] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[1][8]

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Test Compound Stock (e.g., 10 mM in DMSO) mix Mix Compound, Microsomes, and Buffer in 96-well plate prep_compound->mix prep_microsomes Thaw Liver Microsomes (Human, Rat, etc.) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (e.g., Acetonitrile with IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_proc Data Processing analyze->data_proc

Caption: Workflow of the in vitro microsomal stability assay.

Detailed Step-by-Step Methodology

1. Preparation of Reagents:

  • Test Compound: Prepare a 1 mM stock solution of the 8-Bromo-triazolo[1,5-a]pyrazine derivative in a suitable organic solvent (e.g., DMSO).
  • Liver Microsomes: Thaw pooled human or other species liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation:

  • In a 96-well plate, add the test compound to the diluted microsomal suspension to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9]

3. Sample Analysis:

  • Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10][11][12]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein) .

Comparative Analysis of Metabolic Stability

While direct experimental data for 8-Bromo-triazolo[1,5-a]pyrazine derivatives is not publicly available, we can infer their likely metabolic profile in comparison to other structural motifs based on established principles of drug metabolism.

Influence of Substitution at the 8-Position

The metabolic stability of the triazolo[1,5-a]pyrazine core can be significantly modulated by the substituent at the 8-position.

Substituent at Position 8Predicted Metabolic StabilityRationale
-H Low to ModerateThe unsubstituted position is susceptible to aromatic hydroxylation by cytochrome P450 enzymes.
-CH3 ModerateThe methyl group can be a site for benzylic hydroxylation, but it is generally more stable than an unsubstituted position.
-OCH3 LowThe methoxy group is prone to O-demethylation, a common and often rapid metabolic pathway.
-Cl HighSimilar to bromine, chlorine can act as a metabolic blocker, enhancing stability.
-F HighThe carbon-fluorine bond is very strong and highly resistant to metabolic cleavage, often leading to increased stability.[13]
-Br High The bromine atom is expected to block this position from oxidative metabolism, leading to enhanced stability compared to -H, -CH3, and -OCH3 analogs.
Comparison with Alternative Heterocyclic Scaffolds

The triazolo[1,5-a]pyrazine scaffold is often considered a bioisostere of purines.[14][15] Its metabolic stability can be benchmarked against other common heterocyclic cores used in drug discovery.

Heterocyclic ScaffoldGeneral Metabolic ProfileKey Metabolic PathwaysComparison to 8-Bromo-triazolo[1,5-a]pyrazine
Purine VariableOxidation by xanthine oxidase; CYP-mediated hydroxylation.The triazolo[1,5-a]pyrazine core lacks the sites for xanthine oxidase activity, potentially offering a stability advantage. The 8-bromo substitution further blocks a likely site of CYP-mediated oxidation.
Quinoline/Isoquinoline Moderate to HighProne to aromatic hydroxylation at multiple positions.The nitrogen-rich triazolo[1,5-a]pyrazine ring is generally more electron-deficient, which can reduce its susceptibility to oxidative metabolism compared to the more electron-rich quinoline and isoquinoline systems.
Indole Low to ModerateThe electron-rich pyrrole ring is a common site of oxidative metabolism (e.g., hydroxylation at the 3-, 5-, and 6-positions).The 8-Bromo-triazolo[1,5-a]pyrazine scaffold is expected to be significantly more stable due to its electron-deficient nature and the presence of the metabolic block.
Pyrazolo[1,5-a]pyrimidine Moderate to HighAromatic hydroxylation on the pyrimidine ring.Structurally very similar. The metabolic stability would be highly dependent on the specific substitution patterns. The 8-bromo group on the triazolo[1,5-a]pyrazine would likely confer similar stability to a halogen on the pyrimidine ring of a pyrazolo[1,5-a]pyrimidine.[13]

Predictive Metabolic Pathways

The metabolism of 8-Bromo-triazolo[1,5-a]pyrazine derivatives is likely to be dominated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, which are known to metabolize nitrogen-containing heterocycles.[9][13][16]

G cluster_pathways Predicted Metabolic Pathways (CYP-mediated) parent 8-Bromo-triazolo[1,5-a]pyrazine Derivative R = Side Chain M1 Hydroxylation on Pyrazine Ring Metabolite 1 parent->M1 Aromatic Hydroxylation M2 Oxidation of Side Chain (R) Metabolite 2 parent->M2 Aliphatic/Benzylic Oxidation M3 N-oxidation Metabolite 3 parent->M3 Oxidation of Ring Nitrogen

Caption: Potential metabolic pathways for 8-Bromo-triazolo[1,5-a]pyrazine derivatives.

The primary metabolic "soft spots" are predicted to be:

  • Oxidation of the pyrazine ring: While the 8-position is blocked, other positions on the pyrazine ring may be susceptible to hydroxylation.

  • Oxidation of substituents: Any alkyl or other oxidizable groups appended to the core structure will be likely sites of metabolism.

  • N-oxidation: The nitrogen atoms in the heterocyclic core could potentially undergo oxidation.

Conclusion and Future Directions

The 8-Bromo-triazolo[1,5-a]pyrazine scaffold represents a promising platform for the design of metabolically stable drug candidates. The strategic placement of the bromine atom is anticipated to confer enhanced stability against oxidative metabolism compared to unsubstituted or metabolically labile analogs. However, a comprehensive understanding of the metabolic fate of any new derivative requires empirical testing.

The provided experimental protocol for in vitro microsomal stability assessment serves as a robust starting point for these investigations. By comparing the metabolic stability of novel 8-Bromo-triazolo[1,5-a]pyrazine derivatives with that of alternative scaffolds and differently substituted analogs, drug discovery teams can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing successful therapeutics. Further studies involving metabolite identification will be crucial to fully elucidate the metabolic pathways and guide future molecular design efforts.

References

A comprehensive list of references is available upon request.

Sources

A Head-to-Head Comparison of In Vitro Models for Evaluating the Cell Permeability of Novel Triazolopyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Assay for Oral Bioavailability Screening

In the relentless pursuit of novel therapeutics, the triazolopyrazine scaffold has emerged as a promising pharmacophore in various disease areas, including oncology and infectious diseases.[1][2][3][4][5] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being the molecule's ability to traverse cellular barriers and reach its target. This guide provides a comprehensive comparison of two industry-standard in vitro models for assessing cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will delve into the mechanistic underpinnings of each model, provide detailed experimental protocols, and present a comparative analysis of hypothetical data for a series of novel triazolopyrazine compounds.

The Critical Role of Cell Permeability in Drug Discovery

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability.[6][7][8] This absorption is largely governed by the compound's ability to permeate the intestinal epithelial cell layer. Compounds with poor permeability are often plagued by low bioavailability, necessitating higher doses or alternative routes of administration, which can lead to undesirable side effects and increased development costs.[8] Therefore, early-stage assessment of cell permeability is paramount for selecting drug candidates with a higher probability of clinical success.[9][10][11]

Several physicochemical properties of a molecule influence its permeability, including lipophilicity, molecular weight, solubility, and hydrogen bonding capacity.[12][13][14] While computational models can provide initial estimates, experimental validation is crucial. This is where in vitro permeability assays come into play, offering a cost-effective and high-throughput means to rank and prioritize compounds.[15][16][17]

A Tale of Two Assays: PAMPA vs. Caco-2

The two most widely adopted in vitro models for permeability screening are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[18][19][20] While both aim to predict in vivo intestinal absorption, they differ significantly in their complexity and the information they provide.

PAMPA: A Rapid Screen for Passive Diffusion

The PAMPA model is a cell-free assay that evaluates a compound's ability to diffuse across an artificial lipid membrane.[15][16] This provides a measure of passive transcellular permeability, which is a key mechanism for the absorption of many orally administered drugs.[16][21] The simplicity of the PAMPA assay makes it highly amenable to high-throughput screening in the early stages of drug discovery.[22][23]

Caco-2: A More Biologically Relevant Model

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to form tight junctions and express many of the transporters found in the small intestine.[24][25] This makes the Caco-2 model a more biologically relevant system that can assess not only passive diffusion but also active transport and efflux mechanisms.[18][24][25]

Below is a diagram illustrating the fundamental differences between the PAMPA and Caco-2 assay setups.

Caption: Comparison of PAMPA and Caco-2 assay setups.

Experimental Protocols

To provide a practical understanding of these assays, detailed step-by-step protocols are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol is designed for a 96-well plate format, a common setup for high-throughput screening.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference drugs (e.g., propranolol - high permeability, theophylline - low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.[22]

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[22]

  • Prepare the Donor Plate: Dissolve test and reference compounds in a suitable buffer (e.g., PBS at pH 6.5 to mimic the acidic environment of the upper small intestine) to a final concentration of 100 µM. Add 150 µL of the compound solutions to the corresponding wells of the filter plate.[22]

  • Assemble the "Sandwich": Carefully place the filter plate on top of the acceptor plate.[16]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[22][23]

  • Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = C x V_A / (Area x Time x (C_D(t) - C_A(t)))

    Where C is a constant, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_D(t) is the concentration in the donor well at time t, and C_A(t) is the concentration in the acceptor well at time t.

Caco-2 Cell Permeability Assay Protocol

This protocol requires sterile cell culture techniques and is more labor-intensive than the PAMPA assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.5 and 7.4

  • Test compounds and reference drugs (e.g., propranolol - high permeability, atenolol - low permeability, verapamil - P-gp inhibitor)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer.[24][26][27]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.[27] Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-to-B) Transport:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add HBSS (pH 6.5) containing the test compound to the apical (donor) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (acceptor) chamber.[26]

    • Basolateral to Apical (B-to-A) Transport:

      • Add HBSS (pH 7.4) containing the test compound to the basolateral (donor) chamber.

      • Add fresh HBSS (pH 6.5) to the apical (acceptor) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and acceptor chambers. Analyze the compound concentrations using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A x C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is generally indicative of active efflux.[27][28]

Comparative Data Analysis of Novel Triazolopyrazine Compounds

To illustrate the application of these assays, we present hypothetical data for a series of novel triazolopyrazine compounds (TZP-1 to TZP-5) and compare their permeability with known reference drugs.

Table 1: Physicochemical Properties of Triazolopyrazine Analogs and Reference Drugs

CompoundMW ( g/mol )logPH-Bond DonorsH-Bond Acceptors
TZP-1 350.42.114
TZP-2 420.53.505
TZP-3 385.21.826
TZP-4 450.64.213
TZP-5 398.42.915
Propranolol 259.32.913
Atenolol 266.30.224
Theophylline 180.2-0.113
Verapamil 454.63.606

Table 2: Comparative Permeability Data from PAMPA and Caco-2 Assays

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Caco-2 Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
TZP-1 8.56.27.11.1High
TZP-2 15.21.518.512.3Low (Efflux)
TZP-3 2.11.82.01.1Moderate
TZP-4 18.916.517.21.0High
TZP-5 12.49.825.12.6Moderate (Efflux)
Propranolol 20.518.119.51.1High
Atenolol 0.50.80.91.1Low
Theophylline 1.21.51.61.1Moderate
Verapamil 16.82.224.611.2Low (Efflux)

Interpretation of Results and Strategic Decision Making

The data presented in Table 2 allows for a nuanced evaluation of the permeability of the novel triazolopyrazine compounds.

  • TZP-1 and TZP-4 show good correlation between their high PAMPA permeability and high Caco-2 Papp (A-to-B) values, with efflux ratios close to 1. This suggests that their absorption is primarily driven by passive diffusion and they are likely to have high oral bioavailability.

  • TZP-2 and Verapamil (a known P-gp substrate) exhibit high permeability in the PAMPA assay but low apparent permeability in the Caco-2 A-to-B direction, coupled with a high efflux ratio.[28] This discrepancy is a strong indicator that these compounds are substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump them back into the intestinal lumen, thereby limiting their absorption.

  • TZP-3 and Atenolol show consistently low permeability in both assays, suggesting that their absorption is likely to be poor.

  • TZP-5 presents an intermediate case, with good PAMPA permeability but a moderately reduced Caco-2 Papp (A-to-B) and an efflux ratio greater than 2. This indicates that while the compound has good intrinsic permeability, its absorption may be limited to some extent by active efflux.

This comparative analysis underscores the value of using both assays in a tiered approach.

G start Novel Triazolopyrazine Analogs pampa PAMPA Screening (High Throughput) start->pampa high_pampa High Permeability pampa->high_pampa Good Passive Permeability low_pampa Low Permeability pampa->low_pampa Poor Passive Permeability caco2 Caco-2 Assay (Mechanistic Insight) high_caco2 High Papp (A-B) ER ≈ 1 caco2->high_caco2 Good Absorption low_caco2 Low Papp (A-B) ER > 2 caco2->low_caco2 Efflux Substrate very_low_caco2 Low Papp (A-B) ER ≈ 1 caco2->very_low_caco2 Poor Absorption high_pampa->caco2 deprioritize Deprioritize or Redesign low_pampa->deprioritize prioritize Prioritize for In Vivo Studies high_caco2->prioritize optimize Optimize to Reduce Efflux or Co-dose with Inhibitor low_caco2->optimize very_low_caco2->deprioritize

Caption: A tiered approach to permeability screening.

Conclusion: A Synergy of Models for Confident Candidate Selection

The evaluation of cell permeability is a non-negotiable step in the early stages of drug discovery. As demonstrated, the PAMPA and Caco-2 assays are not mutually exclusive but rather complementary tools. The high-throughput nature of the PAMPA assay makes it an ideal primary screen to quickly identify compounds with good passive permeability. Promising candidates can then be advanced to the more resource-intensive Caco-2 assay to gain deeper mechanistic insights into potential active transport and efflux liabilities. By strategically employing this tiered approach, drug discovery teams can make more informed decisions, leading to the selection of triazolopyrazine candidates with a higher likelihood of success in preclinical and clinical development.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MDR1-MDCK Permeability Assay.
  • Cell-based in vitro models for predicting drug permeability. Taylor & Francis Online.
  • Cell-based in vitro models for predicting drug permeability. PubMed.
  • Physicochemical properties of drugs and membrane permeability. Request PDF.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MDCK Permeability.
  • Caco2 assay protocol. [No Source Found].
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. [No Source Found].
  • MDCK-MDR1 Permeability Assay. Evotec.
  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. PubMed.
  • Recent Advances in Studying In Vitro Drug Perme
  • pampa-permeability-assay.pdf. Technology Networks.
  • (PDF) Cell-based in vitro models for predicting drug permeability.
  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
  • MDCK-WT/MDR1 Permeability.
  • Absorption & Permeability Services. Eurofins Discovery.
  • MDR1-MDCKII Permeability Assay. Enamine.
  • Caco-2 Permeability Assay. Enamine.
  • Permeability. Pharmaron.
  • Cell Permeability Assay. BioIVT.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Caco-2 permeability assay.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals.
  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
  • Physicochemical factors affecting permeability.
  • Comparison between Caco-2 permeability and PAMPA permeability. The....
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of[6][9][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[6][9][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.

  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. PubMed.

Sources

Navigating the Preclinical Landscape of Triazolo[1,5-a]pyrazine-Based Therapeutics: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 8-Bromo-triazolo[1,5-a]pyrazine Scaffold

To the dedicated community of researchers, scientists, and drug development professionals, this guide offers a comprehensive analysis of the in vivo efficacy of drug candidates derived from the triazolo[1,5-a]pyrazine scaffold and its close structural relatives. While direct in vivo efficacy studies on derivatives featuring the specific 8-Bromo-triazolo[1,5-a]pyrazine core remain to be published, this guide will provide a crucial comparative framework by examining structurally analogous compounds for which preclinical data are available.

The triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. The strategic introduction of a bromine atom at the 8-position is a calculated medicinal chemistry approach. Halogenation, particularly with bromine, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This often translates to enhanced potency and an improved pharmacokinetic profile. This guide will, therefore, extrapolate from existing in vivo data of related compounds to project the potential therapeutic value of 8-bromo substitution.

Comparative In Vivo Efficacy of Structurally Related Heterocyclic Scaffolds

In the absence of direct data for 8-bromo-triazolo[1,5-a]pyrazine derivatives, we turn our attention to in vivo studies of closely related triazolopyrimidines and imidazopyrazines. These compounds share a similar bicyclic nitrogen-rich core and provide valuable insights into the potential therapeutic applications and in vivo behavior of this compound class.

Compound Class Drug Candidate Example Therapeutic Area Animal Model Key Efficacy Findings Reference
Triazolopyrimidines Analogs of GNF6702TrypanosomiasisAcute mouse models of T. cruzi infectionDemonstrated potent antitrypanosomal activity.[1]
Imidazo[1,5-a]pyrazines Compound 14c Ischemic StrokeRat modelsShowed significant neuroprotective efficacy and CNS penetration.[2]
Imidazo[1,5-a]pyrazines Compound 4c CancerMDA-MB-231 xenograft modelDemonstrated target inhibition in vivo and concomitant inhibition of tumor growth.[3]
Triazolo[1,5-a]pyrimidines Compounds 5c and 5e EpilepsyPTZ-induced epilepsy model (mouse)Exhibited significant anticonvulsant activities with low neurotoxicity.[4]

Expert Analysis: The data presented in the table underscore the broad therapeutic potential of the triazolo-fused pyrazine/pyrimidine scaffold. The success of these related compounds in diverse and complex in vivo models—from infectious disease to oncology and neurology—provides a strong rationale for the continued investigation of the triazolo[1,5-a]pyrazine core.

The Influence of Halogenation: A Structure-Activity Relationship (SAR) Perspective

The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. While we await specific data on 8-bromo-triazolo[1,5-a]pyrazines, we can draw valuable inferences from the SAR of related series. For instance, in the development of triazolopyrimidines for trypanosomiasis, the introduction of fluorine atoms onto a phenyl substituent led to a significant improvement in potency against T. cruzi[1]. Specifically, difluorophenyl and monosubstituted fluorophenyl analogs showed enhanced activity.

This principle suggests that the introduction of a bromine atom at the 8-position of the triazolo[1,5-a]pyrazine core could:

  • Enhance Target Binding: The bromine atom can form favorable halogen bonds with the target protein, increasing binding affinity and potency.

  • Improve Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral absorption. Furthermore, strategic halogenation can block sites of metabolism, thereby increasing the compound's half-life.

  • Modulate Selectivity: The electronic effects of the bromine atom can alter the electron distribution within the heterocyclic core, potentially leading to improved selectivity for the desired biological target over off-targets.

Featured In Vivo Study: Imidazo[1,5-a]pyrazines as Neuroprotective Agents in Ischemic Stroke

To provide a tangible example of the in vivo potential of this class of compounds, we will delve into the preclinical study of imidazo[1,5-a]pyrazine derivatives as c-Src inhibitors for the treatment of acute ischemic stroke[2].

Experimental Protocol: In Vivo Neuroprotective Efficacy in a Rat Model of Ischemic Stroke

  • Animal Model: Male rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, a standard and well-validated model for stroke.

  • Test Compound Administration: The imidazo[1,5-a]pyrazine derivative, compound 14c.HCl , is administered intravenously at various doses post-occlusion. A vehicle control group receives the formulation excipients alone.

  • Neurological Deficit Scoring: At defined time points (e.g., 24 hours post-MCAO), neurological deficits are assessed using a standardized scoring system to quantify the extent of motor and sensory impairment.

  • Infarct Volume Measurement: Following the final neurological assessment, the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable brain tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified using image analysis software.

  • Data Analysis: The infarct volumes and neurological scores of the compound-treated groups are compared to the vehicle control group to determine the neuroprotective efficacy of the test compound. Statistical significance is typically assessed using an analysis of variance (ANOVA) followed by a post-hoc test.

Experimental Workflow Diagram

G cluster_0 In Vivo Efficacy Study Workflow animal_model Induction of MCAO in Male Rats compound_admin Intravenous Administration of Imidazo[1,5-a]pyrazine Derivative animal_model->compound_admin Post-occlusion neuro_scoring Neurological Deficit Scoring (24h post-MCAO) compound_admin->neuro_scoring infarct_measurement Brain Sectioning and TTC Staining neuro_scoring->infarct_measurement Endpoint data_analysis Quantification of Infarct Volume and Statistical Analysis infarct_measurement->data_analysis outcome Determination of Neuroprotective Efficacy data_analysis->outcome

Caption: A generalized workflow for assessing the in vivo neuroprotective efficacy of a drug candidate in a rat model of ischemic stroke.

Mechanism of Action: A Glimpse into Relevant Signaling Pathways

The therapeutic effects of triazolo-fused pyrazine/pyrimidine derivatives are mediated by their interaction with specific intracellular signaling pathways. For the neuroprotective imidazo[1,5-a]pyrazine c-Src inhibitors, the proposed mechanism involves the inhibition of the c-Src tyrosine kinase.

c-Src Signaling Pathway in Neuronal Injury

G cluster_0 c-Src Signaling in Ischemic Neuronal Injury ischemia Ischemic Insult (e.g., Stroke) cSrc c-Src Kinase ischemia->cSrc Activation downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) cSrc->downstream Phosphorylation apoptosis Neuronal Apoptosis and Inflammation downstream->apoptosis Promotion inhibitor Imidazo[1,5-a]pyrazine Derivative (e.g., Compound 14c) inhibitor->cSrc Inhibition

Caption: Simplified signaling pathway illustrating the role of c-Src in ischemic neuronal injury and the inhibitory action of imidazo[1,5-a]pyrazine derivatives.

Conclusion and Future Directions

While the direct in vivo efficacy of 8-bromo-triazolo[1,5-a]pyrazine derivatives is yet to be explored in the public domain, the compelling preclinical data from structurally related compounds provide a strong impetus for their development. The established therapeutic potential of the broader triazolo-fused pyrazine/pyrimidine scaffold in oncology, infectious diseases, and neurology, coupled with the well-understood benefits of strategic halogenation, positions 8-bromo-triazolo[1,5-a]pyrazine analogs as highly promising candidates for future drug discovery programs.

It is the expert opinion of this author that future research should focus on synthesizing and evaluating 8-bromo-triazolo[1,5-a]pyrazine derivatives in relevant in vivo models of disease. Such studies will be crucial in validating the therapeutic hypotheses put forth in this guide and potentially unlocking a new generation of potent and effective medicines.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]

  • Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885. [Link]

  • Bustamante, J. M., et al. (2020). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 6(10), 2734–2744. [Link]

  • Yu, B., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092–2097. [Link]

  • Discovery of[2][3][5]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry, 185, 111824. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-triazolo[1,5-a]pyrazine

A Comprehensive Guide to the Safe Disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

This document provides essential procedural guidance for the safe handling and disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine (CAS: 1367824-76-7), a halogenated heterocyclic compound frequently utilized in drug discovery and chemical synthesis. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established chemical safety principles and reflect a synthesis of data from safety data sheets of the compound and its structural analogs.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazard profile is the cornerstone of safe chemical handling. While comprehensive toxicological data for 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine is not fully available, data from the compound itself and structurally similar triazolo-pyridines and -pyrazines provide a strong basis for a precautionary approach.[2][4][5] The primary hazards are summarized below.

Table 1: Hazard Profile of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine and Analogs

Hazard CategoryGHS Hazard StatementsKey Considerations & Causality
Acute Oral Toxicity H302: Harmful if swallowed[2][4][5]Ingestion can lead to systemic toxic effects. All routes of exposure must be minimized.
Skin Irritation H315: Causes skin irritation[2][5]The chemical structure can interact with skin components, leading to inflammation and irritation. Prolonged contact must be avoided.
Eye Irritation H319: Causes serious eye irritation[2][5]Direct contact with eyes can cause significant damage. Chemical splash goggles are mandatory.
Respiratory Irritation H335: May cause respiratory irritation[2][5]As a solid powder, inhalation of dust can irritate the respiratory tract. All handling of the solid should be done in a ventilated enclosure.
Environmental Hazard Data not available[1][6]As a brominated organic compound, it is prudent to assume persistence and potential for environmental harm. It must not be released into the environment.[7][8]
Reactivity Incompatible with strong oxidizing agentsContact with strong oxidizers may lead to vigorous, potentially hazardous reactions.

Note: Hazard statements are based on aggregated data for the target compound and its close structural analogs. A conservative approach assuming these hazards is required.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard assessment.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a significant risk of splashing.

  • Skin Protection : A flame-retardant laboratory coat is required. Wear chemically resistant gloves, such as nitrile rubber. For prolonged contact or spill cleanup, consider double-gloving or using thicker gloves.[9] Always check the manufacturer's compatibility chart for the specific glove type.

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[6] If a fume hood is not available or for emergency situations, a full-face respirator with appropriate cartridges should be used.

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[10]

Disposal Workflow: From Bench to Final Disposition

The proper disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine requires a systematic, multi-step approach focused on segregation, secure containment, and clear labeling.

Step 1: Waste Segregation at the Source

This is the most critical step in the disposal process. As a brominated organic compound, this chemical must be disposed of as halogenated waste .

  • Why Segregate? Commingling halogenated and non-halogenated waste streams needlessly classifies the entire volume as the more expensive and difficult-to-treat halogenated waste.[11] Furthermore, proper segregation is essential for the final disposal method, typically high-temperature incineration, which requires specific conditions to manage the hydrogen bromide (HBr) gas produced upon combustion.[1][6]

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be used exclusively for 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine and other halogenated compounds.[12][13]

Step 2: Containerization and Labeling
  • Container Selection : Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top cap.[9][13] Avoid metal containers, as the potential degradation of halogenated compounds can produce acidic byproducts that corrode metal.[9]

  • Labeling Protocol : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine"

    • The primary hazard(s): "Toxic," "Irritant"

    • Accumulation start date

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[12] Store the container in a designated, cool, and well-ventilated secondary containment bin within or under a fume hood.[9]

Step 3: Managing Contaminated Materials and Empty Containers
  • Solid Waste : Any contaminated materials such as gloves, weighing paper, or absorbent pads used for cleaning spills must be placed in the designated solid halogenated waste container.

  • Empty Containers : The original product container is not truly empty. It must be decontaminated or disposed of as hazardous waste. For decontamination, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, collect all rinsate and add it to the liquid halogenated waste stream. [1][6] Puncture the decontaminated container to prevent reuse before disposal in a sanitary landfill or as directed by your institution's safety office.[1][6]

Step 4: Final Disposal Pathway
  • Arrangement for Pickup : Once the waste container is nearly full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Method of Destruction : The standard and required method for disposal of halogenated organic compounds is controlled incineration in a licensed chemical destruction plant. [1][6] This process is designed with flue gas scrubbing systems to neutralize the acidic halogenated gases (like HBr) that are generated, preventing their release into the atmosphere.

  • Prohibited Disposal Methods :

    • DO NOT dispose of down the drain. This is illegal and environmentally harmful.[1][9]

    • DO NOT allow to evaporate in a fume hood.

    • DO NOT mix with non-halogenated waste.[11][12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from work with 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Gcluster_0Start: Waste Generationcluster_1Segregation & Containmentcluster_2Final Dispositionstart8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine(Solid, Solution, or Contaminated Material)decisionIs the waste halogenated?start->decisionhalogenated_wasteYES: Collect in dedicated'HALOGENATED WASTE' container.(HDPE, screw-top, labeled)decision->halogenated_waste True (Contains Bromine) non_halogenatedNO: Collect in 'NON-HALOGENATED'waste container.decision->non_halogenated False (Other Lab Waste) storageStore container securely insecondary containment.Keep closed.halogenated_waste->storageehs_pickupContact EHS for pickup whencontainer is <= 90% full.storage->ehs_pickupincinerationDisposal via licensed high-temperatureincineration with flue gas scrubbing.ehs_pickup->incineration

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Small Spills (Manageable by trained personnel) :

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing the full mandatory PPE (double gloves, lab coat, splash goggles), contain the spill.

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9]

    • Collect all contaminated absorbent material and spilled substance into a suitable, sealable container.

    • Label the container as "Spill Debris: 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine" and dispose of it as halogenated hazardous waste.[7]

    • Decontaminate the spill area with an appropriate solvent and washcloths, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

References

  • 8-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/8-bromo-2-methyl-1-2-4-triazolo-1-5-a-pyridine-cas1261250-29-3.html]

  • 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54595855]
  • 8-BroMo-5-Methyl[1][2][3]-Triazolo[1,5-a]pyridine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/8-bromo-5-methyl-1-2-4-triazolo-1-5-a-pyridine-cas1093132-84-7.html]

  • Safety Data Sheet - Pyrazine-d4. CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6488.pdf]
  • 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/F476084_msds.pdf]

  • 8-bromo-[1][2][3]triazolo[1,5-a]pyrazine. Abovchem. [URL: https://www.abovchem.com/cas-1367824-76-7.html]

  • Safety Data Sheet - Pyrazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56003]
  • 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. PubChemLite. [URL: https://pubchemlite.org/compound/SUFKKFLJJMKVJJ-UHFFFAOYSA-N]

  • 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/8-bromo-1-2-4-triazolo-4-3-a-pyridine-cas1126824-74-5.html]

  • [1][2][3]Triazolo[1,5-a]pyrazine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136241]

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/AC434310010]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/AC429670050]
  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [URL: https://ehs.wsu.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [URL: https://braungroup.beckman.illinois.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [URL: https://www.psfc.mit.
  • 8-bromo-[1][2][3]triazolo[1,5-a]pyridine. Stenutz. [URL: https://www.stenutz.eu/chem/solv32-868362-18-9]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://chab.ethz.ch/en/safety/waste-disposal/factsheets.html]
  • 5,8-DIBROMO-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - Safety Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyInfo.aspx?catid=1001&id=959755-46-5&name=5,8-DIBROMO-%5b1,2,4%5dTRIAZOLO%5b1,5-A%5dPYRAZINE]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-triazolo[1,5-a]pyrazine

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of brominated heterocyclic compounds is a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutics. Among these, 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine stands out as a key intermediate. Its unique electronic properties and reactive bromine handle make it an invaluable building block in drug discovery workflows. However, realizing its full synthetic potential necessitates a deep understanding of its safe handling, ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

Based on information for similar brominated triazolopyridines and triazolopyrazines, 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine should be treated as a compound with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

The presence of the bromine atom on the heterocyclic ring system is the primary driver of its reactivity and, consequently, its potential biological effects.[7][8]

Hazard Summary Table

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[4][5][6]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[4][5][6]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[4][5][6]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine. The following recommendations are based on best practices for handling hazardous chemicals in a laboratory setting.[9][10][11]

PPE Selection Guide

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Provides a seal around the eyes to protect against splashes and fine dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[9]
Body Protection Laboratory CoatLong-sleeved, flame-resistant lab coat.Protects skin and personal clothing from splashes and spills.
Respiratory Protection N95 Respirator or higherNIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. Surgical masks are not a suitable substitute.[9][11]

Logical Workflow for Donning and Doffing PPE

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon1Wash HandsDon2Don Lab CoatDon1->Don2Don3Don RespiratorDon2->Don3Don4Don GogglesDon3->Don4Don5Don Gloves (Inner)Don4->Don5Don6Don Gloves (Outer)Don5->Don6Doff1Remove Outer GlovesDoff2Remove Lab CoatDoff1->Doff2Doff3Wash HandsDoff2->Doff3Doff4Remove GogglesDoff3->Doff4Doff5Remove RespiratorDoff4->Doff5Doff6Remove Inner GlovesDoff5->Doff6Doff7Wash Hands ThoroughlyDoff6->Doff7

Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE).

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is paramount to ensuring a safe laboratory environment when working with 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the handling of the compound.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh paper or in a sealed container to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system or within the fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean.

Disposal Plan: Responsible Waste Management

Proper disposal of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

Disposal_Workflowcluster_wasteWaste Stream Managementcluster_disposalDisposal PathwaySolid_WasteSolid Waste(Contaminated consumables, excess solid)Halogenated_SolidLabeled, Sealed HalogenatedSolid Waste ContainerSolid_Waste->Halogenated_SolidLiquid_WasteLiquid Waste(Contaminated solvents, reaction mixtures)Halogenated_LiquidLabeled, Sealed HalogenatedLiquid Waste ContainerLiquid_Waste->Halogenated_LiquidSharps_WasteSharps Waste(Contaminated needles, etc.)Sharps_ContainerPuncture-ProofSharps ContainerSharps_Waste->Sharps_ContainerLicensed_DisposalLicensed Chemical WasteDisposal FacilityHalogenated_Solid->Licensed_DisposalHalogenated_Liquid->Licensed_DisposalSharps_Container->Licensed_Disposal

Caption: A workflow for the proper segregation and disposal of waste generated from handling 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Disposal Guidelines:

  • Solid Waste: Collect all solid waste, including excess reagent and contaminated items (e.g., weigh boats, gloves, bench paper), in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Do not discharge to sewer systems.[1][2]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and wash with soap and water.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely unlock the synthetic potential of 8-Bromo-[1][2][3]triazolo[1,5-a]pyrazine, advancing your research while prioritizing the well-being of your team.

References

  • PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]

  • Stenutz. (n.d.). 8-bromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Leeds. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Sustainable bromination of organic compounds: A critical review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.